Oxcarbazepine
描述
This compound is an anti-epileptic medication used in the treatment of partial onset seizures that was first approved for use in the United States in 2000. It is a structural derivative of [carbamazepine] and exerts a majority of its activity via a pharmacologically active metabolite, MHD, which exists as a racemate in the blood - a pro-drug of the more active (S)-enantiomer is also marketed as a separate anti-epileptic under the name [eslicarbazepine]. Compared to other anti-epileptic drugs, which are generally metabolized via the cytochrome P450 system, this compound has a reduced propensity for involvement in drug-drug interactions owing to its primarily reductive metabolism.
This compound is an Anti-epileptic Agent. The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.
This compound is a keto analogue of carbamazepine and, like the parent drug, is a potent anticonvulsant used alone or in combination with other agents in the therapy of partial seizures. This compound has been linked to rare instances of clinically apparent acute drug induced liver injury which resembles carbamazepine hepatotoxicity.
This compound is a dibenzazepine carboxamide derivative with an anticonvulsant property. As a prodrug, this compound is converted to its active metabolite, 10-monohydroxy. Although the mechanism of action has not been fully elucidated, electrophysiological studies indicate this agent blocks voltage-gated sodium channels, thereby stabilizing hyper-excited neural membranes, inhibiting repetitive neuronal firing, and decreasing the propagation of synaptic impulses.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2000 and is indicated for epilepsy and seizure and has 10 investigational indications.
This compound is structurally a derivative of carbamazepine, adding an extra oxygen atom to the benzylcarboxamide group. This difference helps reduce the impact on the liver of metabolizing the drug, and also prevents the serious forms of anemia occasionally associated with carbamazepine. Aside from this reduction in side effects, it is thought to have the same mechanism as carbamazepine - sodium channel inhibition - and is generally used to treat partial seizures in epileptic children and adults.
A carbamazepine derivative that acts as a voltage-gated sodium channel blocker. It is used for the treatment of PARTIAL SEIZURES with or without secondary generalization. It is also an inducer of CYTOCHROME P-450 CYP3A4.
structure in first source
See also: Carbamazepine (broader); Licarbazepine (has active moiety).
Structure
3D Structure
属性
IUPAC Name |
5-oxo-6H-benzo[b][1]benzazepine-11-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8H,9H2,(H2,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRLABGOLIVAIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C3=CC=CC=C3C1=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045703 | |
| Record name | Oxcarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Oxcarbazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble in chloroform, dichloromethane, acetone, and methanol and practically insoluble in ethanol, ether, and water., 1.60e-01 g/L | |
| Record name | OXCARBAZEPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxcarbazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ethanol, White to faintly orange crystalline powder | |
CAS No. |
28721-07-5 | |
| Record name | Oxcarbazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28721-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxcarbazepine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028721075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxcarbazepine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00776 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OXCARBAZEPINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758693 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Oxcarbazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxcarbazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.702 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXCARBAZEPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZI5B1W380 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXCARBAZEPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxcarbazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215-216 °C, 215.5 °C | |
| Record name | OXCARBAZEPINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7524 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Oxcarbazepine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014914 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Pharmacological Profile of Oxcarbazepine and Its Active Metabolite: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxcarbazepine is a second-generation antiepileptic drug widely utilized in the management of partial-onset seizures. Its pharmacological activity is primarily mediated through its active metabolite, licarbazepine (B1675244) (also known as 10-monohydroxy derivative or MHD). This technical guide provides an in-depth overview of the pharmacological profile of this compound and licarbazepine, focusing on their mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes to support advanced research and drug development efforts.
Mechanism of Action
The primary mechanism of action for this compound and its active metabolite, licarbazepine, is the blockade of voltage-gated sodium channels (VGSCs).[1][2][3][4] This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses.[1][2] In addition to their effects on sodium channels, this compound and licarbazepine have been shown to modulate other ion channels, including potassium and calcium channels, which may contribute to their overall anticonvulsant effect.[1][4][5]
Voltage-Gated Sodium Channel (VGSC) Blockade
This compound and licarbazepine bind to VGSCs, with a higher affinity for the inactivated state of the channel.[6] This state-dependent binding is crucial for their therapeutic action, as it allows for selective targeting of rapidly firing neurons characteristic of epileptic seizures, while having less effect on neurons firing at a normal physiological rate.
Modulation of Other Ion Channels
Evidence suggests that this compound and its metabolites can also influence the activity of voltage-gated potassium and calcium channels.[1][4][5] Modulation of these channels can further contribute to the stabilization of neuronal membranes and the reduction of neuronal excitability. For instance, licarbazepine has been shown to inhibit certain subtypes of voltage-gated calcium channels.
Pharmacodynamics
The pharmacodynamic effects of this compound are primarily attributable to its active metabolite, licarbazepine. The principal effect is a reduction in the frequency and severity of seizures.
Quantitative Pharmacodynamic Data
The following table summarizes key quantitative data related to the pharmacodynamic effects of this compound and licarbazepine on their molecular targets.
| Parameter | Drug | Target | Value | Reference |
| IC50 | This compound | Voltage-Gated Sodium Channels (INa) | 3.1 µM | [7] |
| IC50 (High Affinity) | Eslicarbazepine (B1671253) (S-enantiomer of Licarbazepine) | hCav3.2 Calcium Channels | 0.43 µM | [8] |
| IC50 (Low Affinity) | Eslicarbazepine (S-enantiomer of Licarbazepine) | hCav3.2 Calcium Channels | 62.61 µM | [8] |
| Ki | Licarbazepine (MHD) | CYP2C19 | 15 ± 10 µM | [9] |
Pharmacokinetics
This compound is a prodrug that is rapidly and extensively metabolized to its pharmacologically active metabolite, licarbazepine.[1][2]
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: this compound is well absorbed after oral administration, with a bioavailability of over 95%.[2]
-
Metabolism: this compound is rapidly reduced by cytosolic reductases to licarbazepine.[10][11] Licarbazepine is then primarily eliminated through glucuronidation.[10][11]
-
Excretion: The metabolites of this compound are mainly excreted by the kidneys.[2]
Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for this compound and its active metabolite, licarbazepine.
| Parameter | This compound | Licarbazepine (MHD) | Reference |
| Tmax (hours) | ~1-3 | ~4-12 | [12] |
| Half-life (hours) | ~2 | ~9 | [2] |
| Protein Binding | Not specified | Not specified | |
| Cmax (µg/mL) at 800mg/day | Not applicable | 15.5 | [13][14] |
| AUC0-24 (µg·h/mL) at 800mg/day | Not applicable | 205.4 | [13][14] |
Drug Interactions
This compound and licarbazepine can participate in drug-drug interactions, primarily through their effects on cytochrome P450 (CYP) enzymes.
Enzyme Inhibition and Induction
Licarbazepine is an inhibitor of CYP2C19, which can lead to increased concentrations of drugs metabolized by this enzyme.[2][9] this compound is an inducer of CYP3A4.[15][16]
Quantitative Data on Enzyme Interactions
| Interaction | Drug/Metabolite | Enzyme | Effect | Quantitative Measure | Reference |
| Inhibition | Licarbazepine (MHD) | CYP2C19 | Inhibition | Ki = 15 ± 10 µM | [9] |
| Induction | This compound | CYP1A2 | Induction | 7.2-fold mRNA increase | [17] |
| Induction | This compound | CYP2B6 | Induction | 11.5-fold mRNA increase | [17] |
| Induction | This compound | CYP3A4 | Induction | 3.5-fold mRNA increase | [17] |
| Induction | Licarbazepine (MHD) | CYP2B6 | Induction | 7.0-fold mRNA increase | [17] |
| Induction | Licarbazepine (MHD) | CYP3A4 | Induction | 2.7-fold mRNA increase | [17] |
Clinical Efficacy
This compound is established as an effective treatment for partial-onset seizures in both adults and children, used as either monotherapy or adjunctive therapy.[18][19] Clinical trials have demonstrated its efficacy in reducing seizure frequency.[18][19]
Experimental Protocols
Patch-Clamp Electrophysiology for Ion Channel Analysis
Objective: To characterize the effects of this compound and licarbazepine on voltage-gated sodium channels.
Methodology:
-
Cell Culture: Use a suitable cell line expressing the desired sodium channel subtype (e.g., HEK-293 cells stably transfected with the specific channel).
-
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2).
-
-
Whole-Cell Recording:
-
Establish a giga-ohm seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to a test potential (e.g., 0 mV) to activate the channels.
-
-
Drug Application: Perfuse the cells with increasing concentrations of this compound or licarbazepine to determine the concentration-dependent block of the sodium current and calculate the IC50 value.
This protocol is a generalized representation based on standard patch-clamp techniques.[20][21][22][23][24]
In Vitro CYP450 Induction Assay
Objective: To assess the potential of this compound and licarbazepine to induce CYP enzymes.
Methodology:
-
Hepatocyte Culture: Use cryopreserved human hepatocytes cultured in a suitable medium.
-
Compound Treatment: Treat the hepatocytes with various concentrations of this compound, licarbazepine, a positive control (e.g., rifampicin (B610482) for CYP3A4), and a vehicle control for a period of 48-72 hours.
-
Endpoint Analysis:
-
mRNA Analysis (qPCR): Isolate RNA from the treated cells and perform quantitative real-time PCR to measure the relative expression levels of the target CYP enzyme mRNA (e.g., CYP3A4, CYP2B6).
-
Enzyme Activity Assay: Incubate the treated hepatocytes with a specific probe substrate for the target CYP enzyme. Measure the formation of the resulting metabolite using LC-MS/MS to determine the enzyme's catalytic activity.
-
-
Data Analysis: Calculate the fold induction of mRNA expression or enzyme activity relative to the vehicle control. Determine the EC50 value for induction if a clear concentration-response relationship is observed.
This protocol is a generalized representation based on standard in vitro drug metabolism assays.[25][26][27][28][29]
Clinical Trial Design for Partial-Onset Seizures
Objective: To evaluate the efficacy and safety of this compound as monotherapy for partial-onset seizures.
Methodology:
-
Study Design: A multicenter, double-blind, randomized, parallel-group trial.
-
Patient Population: Outpatients (e.g., aged 12 years and older) with inadequately controlled partial seizures, with or without secondary generalization.
-
Treatment Arms:
-
This compound high dose (e.g., 2400 mg/day).
-
This compound low dose (e.g., 300 mg/day) to serve as a control for adverse events.
-
-
Primary Efficacy Endpoint: Time to meeting predefined exit criteria, such as a significant increase in seizure frequency or severity.
-
Secondary Efficacy Endpoints: Percentage of patients meeting exit criteria, reduction in seizure frequency from baseline, and proportion of seizure-free patients.
-
Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests.
This is a representative design based on published clinical trials of this compound.[18][19][30]
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its metabolites.
Mechanism of Action at the Synapse
Caption: Licarbazepine's primary action at the presynaptic terminal.
Experimental Workflow for CYP Induction Assay
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Voltage-gated Sodium Channel Inhibitors: R&D Systems [rndsystems.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. nsolns.com [nsolns.com]
- 7. The synergistic inhibitory actions of this compound on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EFFECTS-OF-ESLICARBAZEPINE--R-LICARBAZEPINE-AND-OXCARBAZEPINE-ON-ION-TRANSMISSION-THROUGH-CAV2-1-AND-CAV3-2-CHANNELS [aesnet.org]
- 9. CARBAMAZEPINE-AND-OXCARBAZEPINE-DECREASE-PHENYTOIN-METABOLISM-THROUGH-INHIBITION-OF-CYP2C19 [aesnet.org]
- 10. ClinPGx [clinpgx.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and drug interactions of eslicarbazepine acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of eslicarbazepine acetate at steady-state in adults with partial-onset seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound accelerates cortisol elimination via cytochrome P450 3A4 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BioKB - Relationship - this compound - activates - CYP3A4 [biokb.lcsb.uni.lu]
- 17. Evaluation of cytochrome P450 inductions by anti-epileptic drug this compound, 10-hydroxythis compound, and carbamazepine using human hepatocytes and HepaRG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
- 19. This compound monotherapy for partial-onset seizures: a multicenter, double-blind, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. docs.axolbio.com [docs.axolbio.com]
- 24. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 25. downloads.regulations.gov [downloads.regulations.gov]
- 26. Cytochrome P450 (CYP) enzyme induction in vitro method using the cryopreserved human hepatocytes | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 27. Determination of In Vitro Cytochrome P450 Induction Potential Using Cryopreserved Human Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 28. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 29. lnhlifesciences.org [lnhlifesciences.org]
- 30. ClinicalTrials.gov [clinicaltrials.gov]
Oxcarbazepine's Blockade of Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxcarbazepine, an anticonvulsant drug, exerts its primary therapeutic effect through the blockade of voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth examination of the molecular mechanisms underpinning this interaction. This compound is a prodrug that is rapidly converted to its pharmacologically active 10-monohydroxy metabolite (MHD), which is responsible for the majority of its clinical efficacy.[1][2][3] The blockade of VGSCs by MHD leads to the stabilization of hyperexcited neuronal membranes, inhibition of high-frequency repetitive neuronal firing, and a reduction in the propagation of synaptic impulses, thereby mitigating seizure activity.[1][2][4] This document details the quantitative aspects of this interaction, outlines relevant experimental protocols, and provides visual representations of the associated pathways and workflows.
Mechanism of Action: State-Dependent Blockade of VGSCs
The principal mechanism of action of this compound's active metabolite, MHD, is the voltage- and use-dependent blockade of VGSCs.[5] This means that the drug preferentially binds to and stabilizes the inactivated states of the sodium channel over the resting state.[6] During periods of high-frequency neuronal firing, as occurs during a seizure, VGSCs cycle rapidly between resting, open, and inactivated states. MHD's higher affinity for the inactivated state ensures that it selectively targets hyperactive neurons while having a lesser effect on neurons firing at a normal physiological rate.[6]
This state-dependent blockade has two key consequences:
-
Stabilization of the Inactivated State: By binding to the inactivated channel, MHD prolongs the refractory period, making it more difficult for the neuron to fire another action potential.[6]
-
Reduction of Channel Availability: The binding of MHD to the inactivated state reduces the pool of channels available to open in response to a subsequent depolarization.
This mechanism effectively dampens the excessive neuronal firing characteristic of epileptic seizures.[4]
Quantitative Data
The following tables summarize the quantitative data regarding the interaction of this compound and its active metabolite (MHD) with voltage-gated sodium channels and related downstream effects.
| Compound | Parameter | Value | Cell Type/System | Reference |
| This compound | IC50 (Inhibition of I_Na_) | 3.1 µM | NG108-15 neuronal cells | |
| This compound | IC50 (Limiting repetitive firing) | 5 x 10⁻⁸ M | Cultured mouse central neurons | |
| MHD | IC50 (Limiting repetitive firing) | 2 x 10⁻⁸ M | Cultured mouse central neurons | |
| This compound | IC50 (Inhibition of glutamate (B1630785) release) | 23 - 150 µM | Experimental models | [7] |
Table 1: Potency of this compound and MHD on Sodium Channel Activity and Glutamate Release
| Compound (at 250 µM) | Parameter | Value | Cell Type | Reference |
| This compound | Shift in V₀.₅ of fast inactivation | -16.6 mV | N1E-115 cells | [8][9] |
| This compound | Shift in V₀.₅ of slow inactivation | -28.1 mV | N1E-115 cells | [9] |
| This compound | Relative affinity for slow inactivated vs. resting state | 1.8 times higher | N1E-115 cells | [8][9] |
Table 2: Effects of this compound on the Inactivation Gating of Voltage-Gated Sodium Channels
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and logical relationships involved in the action of this compound.
References
- 1. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Molecular determinants of state-dependent block of voltage-gated sodium channels by pilsicainide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. THE CRYSTAL STRUCTURE OF A VOLTAGE-GATED SODIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, this compound and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
An In-depth Technical Guide on the Role of Oxcarbazepine in Modulating Potassium and Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxcarbazepine, a second-generation antiepileptic drug, exerts its primary therapeutic effect through the blockade of voltage-gated sodium channels. However, a growing body of evidence reveals that its modulation of potassium and calcium channels constitutes a significant secondary mechanism contributing to its anticonvulsant properties. This guide provides a comprehensive technical overview of the molecular interactions between this compound and its active metabolite, 10-monohydroxy derivative (MHD), with various subtypes of potassium and calcium ion channels. We present quantitative data from key studies, detail the experimental protocols used to elucidate these interactions, and visualize the implicated signaling pathways. This document serves as a resource for researchers and drug development professionals seeking a deeper understanding of this compound's multifaceted mechanism of action.
Introduction
This compound is a prodrug that is rapidly and extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine.[1] While the principal mechanism of action is the stabilization of hyperexcited neuronal membranes via the blockade of voltage-sensitive sodium channels, its influence on potassium and calcium conductances plays a crucial role in shaping its overall therapeutic profile.[1][2][3] This modulation of potassium and calcium channels contributes to the reduction of neuronal hyperexcitability and the inhibition of seizure propagation.[2][4] This guide will delve into the specific effects of this compound and MHD on these ion channels, providing a detailed analysis for the scientific community.
Modulation of Potassium Channels by this compound
This compound has been shown to selectively modulate specific subtypes of voltage-gated potassium channels, thereby influencing neuronal repolarization and firing patterns.
Quantitative Effects on Potassium Channel Subtypes
The primary effect of this compound on potassium channels is the suppression of the delayed rectifier K+ current (IK(DR)).[5][6] This current is crucial for the repolarization phase of the action potential. In contrast, this compound has been found to have no significant effect on the M-type K+ current (IK(M)), a slowly activating and non-inactivating potassium current that helps to stabilize the membrane potential.[5]
| Compound | Channel Subtype | Cell Type | Effect | IC50 | Maximal Inhibition | Current Density Change | Reference |
| This compound | Delayed Rectifier (IK(DR)) | Differentiated NG108-15 neuronal cells | Inhibition | 7.2 µM | 80% | At 10 µM, decreased from 41±4 pA/pF to 22±2 pA/pF | [5] |
| This compound | M-type (IK(M)) | Differentiated NG108-15 neuronal cells | No effect | - | - | - | [5] |
Signaling Pathway: Inhibition of IK(DR) and Neuronal Excitability
The inhibition of the delayed rectifier potassium current (IK(DR)) by this compound leads to a prolongation of the action potential duration.[5] This extended repolarization phase can have significant downstream effects on neuronal signaling and neurotransmitter release.
Figure 1: this compound's modulation of neuronal excitability via inhibition of IK(DR).
Modulation of Calcium Channels by MHD
The active metabolite of this compound, MHD, has been shown to modulate high-voltage-activated (HVA) calcium channels, which are critical for neurotransmitter release at presynaptic terminals.[7][8]
Quantitative Effects on Calcium Channel Subtypes
| Compound | Channel Type | Channel Subtype | Cell Type | Effect | Reference |
| MHD (GP 47779) | High-Voltage-Activated (HVA) | N-type, P/Q-type, R-type | Cortical and Striatal Neurons | Dose-dependent decrease in current | [7][8] |
| MHD (GP 47779) | High-Voltage-Activated (HVA) | L-type | Cortical and Striatal Neurons | No effect | [8] |
| This compound | Low-Voltage-Activated (LVA) | T-type (hCav3.2) | HEK 293 cells | No significant effect (up to 30 µM) | [9] |
Signaling Pathway: Inhibition of HVA Calcium Channels and Glutamate (B1630785) Release
The inhibition of presynaptic HVA calcium channels by MHD is a key mechanism underlying the reduction of excitatory neurotransmitter release, particularly glutamate.[7][10] This reduction in glutamatergic transmission contributes significantly to the anticonvulsant effects of this compound.
Figure 2: MHD's inhibition of presynaptic HVA calcium channels reduces glutamate release.
Experimental Protocols
The primary technique used to characterize the effects of this compound and MHD on ion channels is the whole-cell patch-clamp method. This electrophysiological technique allows for the measurement of ionic currents across the entire cell membrane.
General Whole-Cell Patch-Clamp Protocol
-
Cell Preparation: Neuronal cells (e.g., primary cortical neurons, NG108-15 cells, or HEK293 cells stably expressing the channel of interest) are cultured on glass coverslips.
-
Electrode Preparation: Borosilicate glass capillaries are pulled into micropipettes with a tip resistance of 2-5 MΩ. The micropipette is filled with an internal solution mimicking the intracellular ionic composition and containing ATP and GTP to maintain cell health.
-
Recording Setup: The coverslip with cells is placed in a recording chamber on an inverted microscope and perfused with an external solution (artificial cerebrospinal fluid or Tyrode's solution) at a constant rate.
-
Gigaohm Seal Formation: The micropipette is positioned onto the surface of a target cell, and gentle suction is applied to form a high-resistance ( >1 GΩ) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recording: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit ionic currents through the channels of interest.
-
Data Acquisition and Analysis: The resulting currents are recorded, amplified, and digitized. Specific voltage protocols are used to isolate and characterize different channel subtypes. Drug solutions (e.g., this compound or MHD at various concentrations) are applied via the perfusion system, and the changes in current amplitude and kinetics are measured and analyzed.
Experimental Workflow Diagram
Figure 3: General workflow for whole-cell patch-clamp experiments.
Conclusion
In addition to its well-established role as a voltage-gated sodium channel blocker, this compound and its active metabolite, MHD, exhibit significant modulatory effects on specific subtypes of potassium and calcium channels. The inhibition of the delayed rectifier potassium current by this compound prolongs the action potential duration, thereby influencing neuronal firing patterns. Furthermore, the dose-dependent inhibition of high-voltage-activated calcium channels by MHD reduces presynaptic glutamate release, a key factor in its anticonvulsant efficacy. A thorough understanding of these secondary mechanisms is essential for the rational design of novel antiepileptic drugs and for optimizing the clinical application of this compound. Further research is warranted to elucidate the precise quantitative effects of MHD on specific HVA calcium channel subtypes and to explore the full spectrum of signaling pathways affected by the modulation of these ion channels.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. The synergistic inhibitory actions of this compound on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. benchchem.com [benchchem.com]
- 9. EFFECTS-OF-ESLICARBAZEPINE--R-LICARBAZEPINE-AND-OXCARBAZEPINE-ON-ION-TRANSMISSION-THROUGH-CAV2-1-AND-CAV3-2-CHANNELS [aesnet.org]
- 10. droracle.ai [droracle.ai]
Preclinical Anticonvulsant Profile of Oxcarbazepine: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxcarbazepine (OXC) is a second-generation antiepileptic drug (AED) approved for the treatment of partial-onset seizures and generalized tonic-clonic seizures. Structurally a 10-keto analogue of carbamazepine (B1668303), it exhibits a distinct preclinical profile characterized by a more favorable pharmacokinetic pathway and a potent anticonvulsant effect primarily mediated by its active metabolite. This document provides an in-depth review of the preclinical pharmacology of this compound, detailing its mechanism of action, metabolic pathway, efficacy in established animal models, and the experimental protocols used for its evaluation. All quantitative data are presented in tabular format for clarity, and key processes are visualized using standardized diagrams.
Pharmacokinetics and Metabolism
This compound functions as a prodrug, undergoing rapid and extensive metabolism to its pharmacologically active 10-monohydroxy derivative (MHD), also known as licarbazepine.[1][2][3] This biotransformation is the cornerstone of its clinical profile.
-
Absorption and Conversion: Following oral administration, this compound is almost completely absorbed and is swiftly reduced by cytosolic arylketone reductases in the liver to MHD.[1][4] Unchanged this compound is present in plasma at very low levels, with MHD accounting for approximately 70% of the total drug-related compounds in plasma.[4]
-
Active Metabolite: MHD is responsible for the majority of the anticonvulsant activity attributed to this compound administration.[1][2][4] The half-life of the parent compound is short (1-3.7 hours), while the active MHD metabolite has a longer half-life of 8-10 hours, allowing for stable plasma concentrations.[2]
-
Further Metabolism and Excretion: MHD is subsequently metabolized through glucuronic acid conjugation and is predominantly eliminated via renal excretion.[1][4] A minor portion (around 4%) is oxidized to the inactive 10,11-dihydroxy derivative (DHD).[1][4] Unlike carbamazepine, this compound does not induce its own metabolism.[2]
Mechanism of Action
The primary mechanism of action for this compound and its active metabolite, MHD, is the blockade of voltage-sensitive sodium channels (VGSCs).[1][5][6][7]
This action is use-dependent, meaning the blocking effect is more pronounced on neurons that are firing at a high frequency, a characteristic of epileptic seizures.[5] By binding to the VGSCs, OXC and MHD stabilize the channels in their inactivated state. This delays their return to the resting state, thereby limiting sustained, high-frequency repetitive firing of action potentials and reducing the propagation of synaptic impulses.[3][7][8]
While the blockade of sodium channels is the principal mechanism, modulation of potassium and high-voltage activated calcium channels may also contribute to the overall anticonvulsant effect.[5][6][7][8]
Preclinical Anticonvulsant Efficacy
This compound and MHD have demonstrated robust anticonvulsant activity across various preclinical models, with particular efficacy in models of generalized tonic-clonic seizures.
Maximal Electroshock (MES) Seizure Model
The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures by assessing their ability to prevent seizure spread.[9] Both this compound and its metabolite MHD show potent efficacy in this model.
| Compound | Species | Route | ED₅₀ (mg/kg) | Citation(s) |
| This compound | Mouse | p.o. | 13.5 - 20.5 | [8][10] |
| This compound | Rat | p.o. | 13.5 - 20.5 | [8][10] |
| This compound | Mouse | i.p. | 12.24 | [11] |
| MHD | Mouse | p.o. | 13.5 - 20.5 | [8] |
| MHD | Rat | p.o. | 13.5 - 20.5 | [8] |
ED₅₀: Median Effective Dose required to protect 50% of animals from the seizure endpoint. p.o.: per os (oral administration); i.p.: intraperitoneal.
Chemoconvulsant Seizure Models
Models using chemical convulsants like pentylenetetrazol (PTZ) are employed to identify drugs that can raise the seizure threshold, often predicting efficacy against myoclonic and absence seizures.
| Compound | Model | Species | Efficacy Noted | Citation(s) |
| This compound | Subcutaneous PTZ (s.c. PTZ) | Rodent | Less potent compared to MES test.[8] | [8] |
| This compound | Timed IV PTZ Infusion | Mouse | Enhanced threshold for clonus and tonic extension. | [12] |
| This compound | PTZ-Kindling | Mouse | Did not significantly alter oxidative stress parameters. | [13] |
| MHD | Metrazol-induced seizures | Rat | Specifically abolished the tonic phase of seizures.[14] | [14] |
Kindling Model
The kindling model, where repeated sub-convulsive electrical stimuli lead to persistent seizure susceptibility, is a model of partial epilepsy and epileptogenesis.
| Compound | Model | Species | Efficacy Noted | Citation(s) |
| This compound | Amygdala Kindling | Rat | A single dose (7.5 mg/kg) inhibited established kindled seizures.[10] | [10][15] |
| This compound | Amygdala Kindling | Rat | Did not significantly influence the development (acquisition) of kindling.[8] | [8] |
Detailed Experimental Protocols
The following sections detail the standardized methodologies for the two primary preclinical screening models used to characterize this compound's anticonvulsant profile.
Maximal Electroshock (MES) Test Protocol
Principle: This test evaluates the ability of a compound to prevent the spread of seizures when neuronal circuits are maximally activated by an electrical stimulus.[9] The endpoint is the abolition of the tonic hindlimb extension (THE) phase of the seizure.[9][11]
Methodology:
-
Animals: Male CF-1 mice or Sprague-Dawley rats are commonly used.[9] Animals are acclimated for at least 3-4 days prior to testing.[16]
-
Drug Administration: The test compound (this compound) or vehicle is administered via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the test to ensure peak effect.
-
Anesthesia and Electrode Placement: A drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the corneas to minimize discomfort.[9][16] Corneal electrodes are then placed on the eyes.
-
Stimulation: An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered using an electroconvulsive shock generator.[9][16]
-
Observation and Endpoint: The animal is observed for the presence or absence of a tonic hindlimb extension. Abolition of this response is considered protection.[9]
-
Data Analysis: The ED₅₀ is calculated from the dose-response data, representing the dose at which 50% of the animals are protected.
Subcutaneous Pentylenetetrazol (s.c. PTZ) Test Protocol
Principle: This test evaluates a compound's ability to raise the seizure threshold against a chemical convulsant, predicting efficacy against clonic or myoclonic seizures.[17] The endpoint is the absence of a minimal clonic seizure.
Methodology:
-
Animals: Male CF-1 mice are commonly used.[17]
-
Drug Administration: The test compound or vehicle is administered at a predetermined time before PTZ injection.
-
PTZ Injection: A standardized convulsant dose of PTZ (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the neck.[17]
-
Observation: Animals are placed in individual observation cages and monitored for 30 minutes for the presence of a seizure.[17]
-
Endpoint: The endpoint is defined as the absence of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, or jaw lasting at least 3-5 seconds.[17] An animal not exhibiting this behavior is considered protected.[17]
-
Data Analysis: The ED₅₀ is calculated from the dose-response data, representing the dose that protects 50% of the animals from clonic convulsions.
Conclusion
The preclinical profile of this compound, driven primarily by its active metabolite MHD, demonstrates potent efficacy in preventing seizure spread in models of generalized tonic-clonic seizures. Its primary mechanism, the use-dependent blockade of voltage-gated sodium channels, is well-established and accounts for this robust activity. While less potent in chemoconvulsant models, its overall profile in preclinical studies strongly supports its clinical utility as a first-line therapy for partial-onset and secondarily generalized tonic-clonic seizures. The favorable metabolic pathway, which avoids auto-induction and the formation of epoxide metabolites seen with carbamazepine, further solidifies its position as a refined therapeutic agent in the management of epilepsy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
- 5. This compound: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound: preclinical anticonvulsant profile and putative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 10. Chronic Treatment with this compound Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 12. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of lamotrigine, this compound and topiramate on cognitive functions and oxidative stress in PTZ-kindled mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Anticonvulsant action of this compound, hydroxycarbamazepine, and carbamazepine against metrazol-induced motor seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
Oxcarbazepine in the Treatment of Bipolar Disorder: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxcarbazepine, an anticonvulsant drug, has been investigated as a potential treatment for bipolar disorder, primarily as an alternative to carbamazepine (B1668303) with a potentially more favorable side-effect profile. This technical guide provides an in-depth overview of the research on this compound for bipolar disorder, focusing on its mechanism of action, clinical efficacy, and the methodologies of key clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the current state of knowledge and to inform future research and development efforts. While not FDA-approved for bipolar disorder, its off-label use and investigation in clinical trials have provided valuable data.[1][2][3]
Mechanism of Action
The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels (VGSCs) in the brain.[1][4][5] This action is primarily mediated by its active metabolite, 10-monohydroxy derivative (MHD).[4] By binding to the inactive state of the VGSC, this compound and its metabolite inhibit high-frequency repetitive neuronal firing, which is thought to contribute to the mood-stabilizing effects in bipolar disorder.[1][4]
While the blockade of VGSCs is the principal mechanism, research also suggests other potential pathways through which this compound may exert its effects:
-
Modulation of other ion channels: There is evidence to suggest that this compound may also influence voltage-gated potassium and calcium channels, further contributing to the stabilization of neuronal membranes.[4]
-
Neurotrophic factor modulation: Studies have indicated that this compound treatment may increase the levels of brain-derived neurotrophic factor (BDNF) in patients with bipolar mania.[6] BDNF is a key molecule involved in neuronal survival, growth, and synaptic plasticity, and its dysregulation has been implicated in the pathophysiology of bipolar disorder.
Signaling Pathway of this compound
Caption: Proposed mechanism of action of this compound in bipolar disorder.
Clinical Trials: Efficacy and Experimental Protocols
The efficacy of this compound in bipolar disorder has been evaluated in various clinical trials, including studies on acute mania, maintenance treatment, and adjunctive therapy. The results have been mixed, with some studies suggesting potential benefits, particularly in acute mania, while others have not found significant superiority over placebo.[2][7]
Data Presentation: Summary of Key Clinical Trials
| Study | Phase/Indication | N | Dosage | Primary Outcome Measure | Key Findings |
| Wagner et al. (2006) [7] | Acute Mania/Mixed Episodes (Children & Adolescents) | 116 | Flexibly dosed (max 900-2400 mg/day) | Change in Young Mania Rating Scale (YMRS) score | No significant difference between this compound and placebo in improving YMRS scores. |
| Vieta et al. (2008) [8] | Maintenance Treatment (Adjunctive to Lithium) | 55 | Flexibly dosed | Time to recurrence of any mood episode | No significant difference in time to recurrence between this compound and placebo groups. A trend for fewer depressive episodes in the this compound group was observed. |
| Ghaemi et al. (2003) | Refractory Bipolar Disorder (Open-label) | 42 | Mean dose: 1056.6 mg/day | Clinical Global Impressions-Improvement (CGI-I) score | 57% of patients were moderately to markedly improved. |
| Mishra et al. (2017) [6] | Bipolar Mania | 25 | 600-900 mg/day | Change in serum BDNF levels | Significant increase in serum BDNF levels after 4 weeks of this compound monotherapy. |
Experimental Protocols
-
Objective: To evaluate the efficacy and safety of this compound monotherapy for acute manic or mixed episodes in children and adolescents.
-
Study Design: A 7-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 116 outpatients aged 7-18 years with a DSM-IV diagnosis of bipolar I disorder, current manic or mixed episode, and a YMRS score ≥ 20.
-
Intervention:
-
Titration Phase (3 weeks): this compound was initiated at 300 mg/day and titrated up to a maximum of 2400 mg/day based on clinical response and tolerability.
-
Maintenance Phase (4 weeks): The dose achieved at the end of the titration phase was maintained.
-
-
Primary Efficacy Measure: Change from baseline to endpoint in the total score of the Young Mania Rating Scale (YMRS).
-
Statistical Analysis: Analysis of covariance (ANCOVA) was used to compare the change in YMRS scores between the this compound and placebo groups, with baseline YMRS score as a covariate.
-
Objective: To assess the prophylactic efficacy and long-term tolerability of this compound as an adjunctive treatment to lithium in patients with bipolar I and II disorder.
-
Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participants: 55 outpatients with a DSM-IV diagnosis of bipolar I or II disorder, who were in remission but had at least two mood episodes in the previous year. All patients were on maintenance treatment with lithium.
-
Intervention: Patients were randomly assigned to receive either this compound (titrated to a target dose of 1200 mg/day) or placebo, in addition to their ongoing lithium treatment.
-
Primary Efficacy Measure: Time to the first recurrence of any mood episode (manic, hypomanic, mixed, or depressive).
-
Statistical Analysis: Survival analysis (Kaplan-Meier curves and log-rank test) was used to compare the time to recurrence between the two groups.
-
Objective: To evaluate the effectiveness and tolerability of adjunctive this compound in outpatients with bipolar disorder who had not responded adequately to other mood stabilizers.
-
Study Design: A retrospective chart review of naturalistic treatment.
-
Participants: 42 outpatients with a DSM-IV diagnosis of bipolar disorder (I, II, or NOS) who had received this compound.
-
Intervention: this compound was added to the existing medication regimen. Dosing was determined by the treating clinician.
-
Primary Efficacy Measure: Clinical Global Impressions-Improvement (CGI-I) scale score. A score of 1 (very much improved) or 2 (much improved) was considered a positive response.
-
Statistical Analysis: Descriptive statistics were used to summarize the response rates and side effects.
-
Objective: To evaluate the change in serum BDNF levels with this compound monotherapy in patients with bipolar mania.
-
Study Design: A 4-week, open-label, prospective interventional study.
-
Participants: 25 patients with a diagnosis of bipolar mania and a YMRS score > 20, and 25 healthy controls.
-
Intervention: Patients received this compound monotherapy, initiated at 600 mg/day and increased to 900 mg/day after one week.
-
Primary Outcome Measure: Change in serum BDNF levels from baseline to 4 weeks.
-
Secondary Outcome Measure: Change in YMRS score.
-
Methodology: Serum BDNF levels were measured using an enzyme-linked immunosorbent assay (ELISA) kit.
-
Statistical Analysis: Student's t-test was used to compare baseline BDNF levels between patients and controls, and paired t-test was used to assess the change in BDNF and YMRS scores within the patient group.
Experimental Workflow Visualization
A common workflow for a randomized controlled clinical trial can be visualized to understand the progression of participants through the study. The following diagram illustrates a typical workflow based on the CONSORT (Consolidated Standards of Reporting Trials) statement.
Caption: CONSORT flow diagram for a typical randomized controlled trial.
Conclusion and Future Directions
The research on this compound for the treatment of bipolar disorder presents a mixed but intriguing picture. While large, placebo-controlled trials have not consistently demonstrated its efficacy, particularly in the maintenance phase and in pediatric populations, open-label studies and some controlled trials suggest potential benefits in the management of acute mania. The favorable side-effect profile of this compound compared to carbamazepine continues to make it an area of interest.
Future research should focus on several key areas:
-
Well-powered, randomized controlled trials: Larger and more methodologically rigorous studies are needed to definitively establish the efficacy of this compound in different phases of bipolar disorder, both as monotherapy and as an adjunctive agent.
-
Biomarker identification: Further investigation into the effects of this compound on neurotrophic factors like BDNF could help identify potential biomarkers to predict treatment response.
-
Subgroup analysis: Identifying specific subgroups of patients with bipolar disorder who may be more likely to respond to this compound could lead to more personalized treatment approaches.
-
Head-to-head comparisons: Direct comparisons with other established mood stabilizers would provide a clearer understanding of the relative efficacy and tolerability of this compound.
By addressing these research gaps, the scientific community can better delineate the role of this compound in the therapeutic armamentarium for bipolar disorder.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound in bipolar disorder: a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of bipolar disorder: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 6. Effect of this compound on Serum Brain Derived Neurotrophic Factor in Bipolar Mania: An Exploratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A double-blind, randomized, placebo-controlled trial of this compound in the treatment of bipolar disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind, randomized, placebo-controlled prophylaxis trial of this compound as adjunctive treatment to lithium in the long-term treatment of bipolar I and II disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxcarbazepine Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
Executive Summary
Oxcarbazepine, a second-generation antiepileptic drug, represents a significant advancement over its predecessor, carbamazepine, offering a comparable efficacy profile with improved tolerability. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs. By examining key structural modifications and their impact on anticonvulsant activity, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource to guide future discovery and optimization efforts in the field of anticonvulsant therapeutics. This guide includes a detailed overview of the mechanism of action, quantitative analysis of anticonvulsant activity through structured data tables, explicit experimental protocols for key biological assays, and visualizations of critical pathways and workflows.
Introduction: The Chemical Architecture of Anticonvulsant Efficacy
This compound (10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine-5-carboxamide) is a structural analog of carbamazepine, distinguished by the addition of a keto group at the 10-position of the dibenzazepine (B1670418) nucleus. This seemingly minor modification has profound implications for its metabolic profile, reducing the formation of epoxide metabolites associated with some of carbamazepine's adverse effects. The anticonvulsant activity of this compound is primarily mediated by its active metabolite, a 10-monohydroxy derivative (MHD), also known as licarbazepine.
The core pharmacophore of this compound and its analogs consists of three key features:
-
The Dibenz[b,f]azepine Core: This tricyclic system provides the foundational scaffold necessary for interaction with the biological target.
-
The 5-Carboxamide Group: This functional group is crucial for the anticonvulsant activity.
-
The 10-Position: Modifications at this position significantly influence the compound's potency, metabolic stability, and overall pharmacological profile.
Mechanism of Action: Targeting Neuronal Excitability
The primary mechanism of action for this compound and its active metabolite, MHD, is the blockade of voltage-gated sodium channels (VGSCs).[1] By binding to the inactivated state of these channels, they inhibit high-frequency repetitive neuronal firing, a hallmark of seizure activity.[1] This stabilization of the inactivated state prevents the return of the channel to the resting state, thereby reducing the number of available channels that can open in response to depolarization and dampening the propagation of epileptic discharges.
Furthermore, evidence suggests that modulation of other ion channels may contribute to the anticonvulsant effects of this compound and its derivatives. These secondary mechanisms may include interactions with voltage-gated calcium and potassium channels.
References
Oxcarbazepine: A Technical Guide to Off-Label Applications in Neurological Disorders
Introduction
Oxcarbazepine is an anticonvulsant medication, a 10-keto derivative of carbamazepine (B1668303), that is FDA-approved for the treatment of partial seizures in adults and children with epilepsy.[1][2] It is available in both immediate-release and extended-release oral formulations.[1] Beyond its primary indication, this compound has garnered significant interest for its off-label applications in a variety of neurological and psychiatric conditions. This technical guide provides an in-depth review of the evidence, experimental protocols, and underlying mechanisms for the off-label use of this compound in neurological disorders, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary mechanism of action of this compound and its active metabolite, licarbazepine (B1675244) (also known as monohydroxy metabolite or MHD), involves the blockade of voltage-gated sodium channels.[1][3] This action stabilizes hyperexcited neuronal membranes, inhibits high-frequency repetitive neuronal firing, and reduces the propagation of synaptic impulses.[1][3] By binding to and inhibiting these sodium channels, this compound reduces their hyperactivity, which is a key factor in the pathophysiology of conditions like epilepsy and neuropathic pain.[3] While its primary effect is on sodium channels, there is some evidence to suggest that this compound may also modulate voltage-gated potassium and calcium channels, which could further contribute to its therapeutic effects by reducing the release of excitatory neurotransmitters.[3][4]
Off-Label Neurological Applications
Trigeminal Neuralgia and Other Neuropathic Pain
This compound is frequently used off-label as a first-line or second-line treatment for trigeminal neuralgia, a condition characterized by severe, sudden facial pain.[5][6] Its efficacy is considered comparable to carbamazepine but with potentially better tolerability.[5][7] The rationale for its use in neuropathic pain stems from the overlap in the pathophysiological mechanisms between epilepsy and neuropathic pain, both involving neuronal hyperexcitability.[8]
Quantitative Data: Efficacy and Dosage in Neuropathic Pain
| Condition | Study Type | Key Finding | Dosage Range (per day) | Reference |
| Trigeminal Neuralgia | Retrospective | 90.9% initial responder rate with this compound. | 600 - 1800 mg | [5][7] |
| Trigeminal Neuralgia | Efficacy Study | Excellent therapeutic response in all 6 patients refractory to carbamazepine. | 1200 - 2400 mg | [9] |
| Diabetic Neuropathy | Off-label Dosing | General recommendation for initial and target doses. | 150 - 1200 mg | [10] |
| General Neuropathy | Off-label Dosing | Initial and adjusted dosing recommendations. | 300 - 2000 mg | [10] |
Experimental Protocols
-
Study on Intractable Trigeminal Neuralgia: A study involving six patients with trigeminal neuralgia refractory to carbamazepine assessed the efficacy of this compound over six months.[9] The dosage was titrated to achieve an effective therapeutic response, with pain control correlated with serum concentrations of this compound and its active metabolite, 10-OH-carbazepine. The effective daily dose range was observed to be 1200-2400 mg, corresponding to a serum concentration of 50-110 µmol/L of 10-OH-carbazepine.[9]
-
Retrospective Real-World Study: A large retrospective study analyzed the effectiveness and tolerability of carbamazepine and this compound in 354 patients with classical, secondary, and idiopathic trigeminal neuralgia.[7] The initial proportion of responders was 90.9% for this compound. The study also highlighted that side effects were less frequent with this compound (30.3%) compared to carbamazepine (43.6%).[7]
Bipolar Disorder
This compound has been used off-label as a mood stabilizer in bipolar disorder, often for patients who have not responded to or cannot tolerate other treatments.[2][11] The American Psychiatric Association guidelines consider it an alternative to lithium or valproate.[12] However, the evidence for its efficacy is mixed, with some studies suggesting it is "probably effective" for mania, while data for bipolar depression is weaker.[12][13]
Quantitative Data: Efficacy in Bipolar Disorder
| Study Population | Study Design | Key Finding | Dosage Range (per day) | Reference |
| Children & Adolescents (Mania) | Placebo-controlled | No significant difference from placebo on Young Mania Rating Scale. Response rate: 42% (OXC) vs. 26% (placebo). | Not specified | [13] |
| Adults (General) | Off-label Dosing | Recommended initial and maximum doses for mood stabilization. | 300 - 2400 mg | [10] |
| Adults (Maintenance) | Systematic Review | Insufficient evidence from methodologically rigorous trials to support use in maintenance treatment. | N/A | [14] |
Experimental Protocols
-
Placebo-Controlled Trial in Youth Mania: A study randomized 116 children and adolescents (ages 7-18) with manic or mixed episodes to receive either this compound or a placebo. The primary outcome was the change in the Young Mania Rating Scale score. While the difference between groups was not statistically significant, a higher percentage of responders (50% improvement in scores) was observed in the this compound group (42%) compared to the placebo group (26%).[13]
Alcohol Withdrawal Syndrome (AWS)
This compound has been explored as an alternative to benzodiazepines for managing alcohol withdrawal syndrome, aiming to prevent complications like seizures and delirium tremens.[15] The rationale is based on its anticonvulsant properties, which can suppress the central nervous system hyperexcitability associated with alcohol withdrawal.[16] Studies suggest it may have a better safety profile and lower addictive potential than traditional treatments.[15]
Quantitative Data: Efficacy in Alcohol Withdrawal
| Comparison Group | Study Population | Key Finding | Reference |
| Benzodiazepines | 42 patients with AWS | OXC was equally efficient in preventing epileptic complications and reducing withdrawal symptoms, with fewer adverse events (p < 0.001). | [15] |
| Carbamazepine | 29 patients with AWS | The this compound group showed a significant decrease in withdrawal symptoms and reported significantly less 'craving for alcohol'. | [17] |
| Placebo | 50 inpatients with AWS | No significant differences were found in the need for rescue medication (clomethiazole) or decrease of withdrawal symptoms. | [18] |
Experimental Protocols
-
Comparative Study vs. Benzodiazepines: A study compared 42 patients treated with this compound against 42 patients treated with benzodiazepines during alcohol detoxification. The study evaluated the prevention of epileptic complications and the reduction in withdrawal symptoms, finding both treatments to be equally effective, though this compound was associated with fewer adverse events.[15]
-
Single-Blind Randomized Pilot Study vs. Carbamazepine: In this study, 29 patients undergoing alcohol withdrawal therapy were randomized to receive either this compound or carbamazepine. The results indicated that the this compound group experienced a more significant reduction in withdrawal symptoms and alcohol cravings compared to the carbamazepine group.[17]
Restless Legs Syndrome (RLS) and Sleep-Related Leg Cramps
Case reports and small studies have suggested that this compound may be effective in treating Restless Legs Syndrome (RLS) and sleep-related leg cramps (SRLC).[19][20] Anticonvulsants are one of the medication classes used for RLS.[21] However, evidence is limited, and major clinical practice guidelines do not currently recommend this compound for RLS.[22]
Quantitative Data: Efficacy in RLS and Leg Cramps
| Condition | Study Type | Key Finding | Dosage (per day) | Reference |
| Restless Legs Syndrome | Case Series (3 patients) | Complete remission of RLS symptoms reported. | 300 - 600 mg | [23] |
| Sleep-Related Leg Cramps | Retrospective Study (20 patients) | 95% of patients achieved clinical effectiveness. | 150 mg | [20] |
Experimental Protocols
-
Retrospective Study on Sleep-Related Leg Cramps: This study analyzed the clinical outcomes of 20 patients prescribed this compound for nocturnal leg cramps.[20] An initial dose of 150 mg once daily at bedtime was administered. Clinical effectiveness was measured using the Clinical Global Impression Scale, with 19 out of 20 patients showing improvement at this low dose without adverse effects.[20]
Other Investigated Neurological Conditions
-
Sydenham Chorea: A report on four children (ages 8-13) with Sydenham chorea showed symptoms improved by over 50% after the first dose of this compound and resolved completely within a week at an increased dose.[1]
-
Severe Acquired Brain Injury: In a retrospective study of children with frontal-lobe damage and irritable/reactive presentations, approximately half showed improvement with a median this compound dose of 975 mg.[1]
-
Anxiety: While not FDA-approved for anxiety, some patient reviews report positive experiences.[24][25] A retrospective chart review of 507 children found that over 80% achieved at least maintenance control of symptoms including anxiety.[26]
Safety and Tolerability
Across its various applications, this compound is associated with a range of adverse effects, which are often dose-dependent.[1][2]
Common and Serious Adverse Effects
| Category | Adverse Effects | Reference |
| Common | Dizziness, sedation, headache, ataxia, fatigue, confusion, nausea, vomiting, abnormal gait, blurred or double vision, tremor. | [1][2][27] |
| Serious | Hyponatremia (low blood sodium): Can occur in up to 30% of patients, with severe cases in 8-12%. Risk is highest in the first 3 months. | [1][2][28] |
| Serious Skin Rashes: Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN), particularly in individuals of Asian ancestry with the HLA-B*1502 allele. | [28][29] | |
| Suicidal Ideation and Behavior: A risk associated with many anticonvulsant medications. | [25][27][28] | |
| Allergic Reactions: Including anaphylaxis, angioedema, and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS). | [27][28] |
Clinicians should monitor serum sodium concentrations, especially during the initial months of therapy.[1] Gradual dose titration is recommended to improve tolerability, and the medication should be tapered slowly upon discontinuation to avoid withdrawal seizures or relapse of the underlying condition.[1][29]
This compound demonstrates considerable utility in a range of off-label neurological applications beyond its approved indication for epilepsy. Strong evidence supports its use in trigeminal neuralgia, with promising, albeit less definitive, data for its role in managing alcohol withdrawal syndrome and certain other neuropathic pain conditions. Its application in bipolar disorder and restless legs syndrome requires further investigation through large-scale, methodologically rigorous clinical trials to establish clear efficacy and define its therapeutic niche. The favorable side-effect profile of this compound compared to its predecessor, carbamazepine, makes it an attractive alternative. Future research should focus on placebo-controlled trials for these off-label uses and on identifying biomarkers that may predict patient response, thereby optimizing its use in these challenging neurological disorders.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. drjeremyrussell.com.au [drjeremyrussell.com.au]
- 6. newcastle-hospitals.nhs.uk [newcastle-hospitals.nhs.uk]
- 7. Real-world effectiveness and tolerability of carbamazepine and this compound in 354 patients with trigeminal neuralgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a new drug in the management of intractable trigeminal neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. nami.org [nami.org]
- 12. researchgate.net [researchgate.net]
- 13. psychiatrictimes.com [psychiatrictimes.com]
- 14. This compound in the maintenance treatment of bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. imrpress.com [imrpress.com]
- 16. tandfonline.com [tandfonline.com]
- 17. This compound versus carbamazepine in the treatment of alcohol withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]
- 19. This compound treatment of restless legs syndrome: three case reports. | Semantic Scholar [semanticscholar.org]
- 20. Efficacy of this compound for Sleep-Related Leg Cramps: A Retrospective Study [e-jsm.org]
- 21. This compound treatment of restless legs syndrome: three case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. droracle.ai [droracle.ai]
- 23. researchgate.net [researchgate.net]
- 24. drugs.com [drugs.com]
- 25. This compound (Trileptal): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 26. Utility of this compound in the treatment of childhood and adolescent psychiatric symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound (Oxtellar XR, Trileptal): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 28. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 29. This compound: MedlinePlus Drug Information [medlineplus.gov]
Unraveling the Journey of Oxcarbazepine in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxcarbazepine, a second-generation antiepileptic drug, has demonstrated significant efficacy in the treatment of partial and generalized tonic-clonic seizures. Its improved tolerability profile compared to its predecessor, carbamazepine (B1668303), is largely attributed to its distinct metabolic pathway. In preclinical research, a thorough understanding of this compound's pharmacokinetics and metabolism in various animal models is paramount for the accurate interpretation of efficacy and safety data, and for the successful translation of these findings to clinical applications. This technical guide provides an in-depth overview of the core pharmacokinetic and metabolic characteristics of this compound in key animal models, complete with detailed experimental protocols and visual representations of its metabolic fate.
Core Concepts: Absorption, Distribution, Metabolism, and Excretion (ADME)
Following oral administration, this compound is almost completely absorbed.[1][2] It then undergoes rapid and extensive metabolism, primarily in the liver, to its pharmacologically active metabolite, 10,11-dihydro-10-hydroxy-carbamazepine (MHD).[3][4][5] This conversion is so efficient that the therapeutic effects of this compound are largely attributable to MHD.[3][4] MHD itself is then further metabolized, mainly through glucuronidation, before being excreted by the kidneys.[3][4][6]
A key difference in the metabolic profile between humans and common animal models is the predominant circulating species. In humans, the active metabolite MHD is the main component found in plasma, whereas in mice, rats, and dogs, the parent drug, this compound, is often the more abundant species.[7] This distinction is a critical consideration for drug development professionals when extrapolating preclinical data.
Pharmacokinetic Parameters in Animal Models
The following tables summarize key pharmacokinetic parameters of this compound and its active metabolite, MHD, in various animal models. These values are crucial for designing preclinical studies and for comparing the drug's behavior across species.
Table 1: Pharmacokinetic Parameters of this compound Following Oral Administration in Animal Models
| Animal Model | Dose (mg/kg) | Tmax (h) | Cmax (µg/mL) | t½ (h) | AUC (µg·h/mL) | Reference |
| Dog | 40 | ~1.5 | 2.4 - 8.8 | ~4 | - | [8] |
| Rat | 10 | 0.75 - 2.5 | - | - | - | [7] |
| Rat | 50 | 0.75 - 2.5 | - | - | - | [7] |
| Rat | 100 | 0.75 - 2.5 | - | - | - | [7] |
| Rat | 200 | 6 - 7 | - | - | - | [7] |
Note: '-' indicates data not available in the cited sources.
Table 2: Pharmacokinetic Parameters of MHD Following Oral Administration of this compound in Animal Models
| Animal Model | Dose of this compound (mg/kg) | Tmax (h) | Cmax (µg/mL) | t½ (h) | AUC (µg·h/mL) | Reference |
| Dog | 40 | - | < 1 | - | - | [8] |
| Rat | - | - | - | - | - | - |
| Mouse | - | - | - | - | - | - |
Note: Comprehensive pharmacokinetic data for MHD following this compound administration in animal models is less frequently reported directly in single studies. The low concentrations of MHD in dogs after this compound administration are noted.[8]
Metabolism of this compound
The metabolic conversion of this compound is a critical aspect of its pharmacological activity. The primary metabolic pathway involves the reduction of the keto group at the 10-position to a hydroxyl group, forming the active metabolite MHD.[3][4] This reaction is catalyzed by cytosolic reductases.[9] MHD is a chiral molecule, existing as both (S)-(+)- and (R)-(−)-enantiomers.[10] The subsequent major metabolic step for MHD is conjugation with glucuronic acid, a phase II reaction that facilitates its excretion.[3][4] A minor pathway involves the oxidation of MHD to the inactive 10,11-dihydroxy derivative (DHD).[3][4]
Detailed Experimental Protocols
The following sections outline standardized methodologies for conducting pharmacokinetic studies of this compound in animal models.
Animal Models and Dosing
-
Species: Male albino mice, Wistar rats, or Beagle dogs are commonly used.[7][8][11]
-
Housing: Animals should be housed in controlled environments with standard light-dark cycles and access to food and water ad libitum, except when fasting is required for the study.
-
Dosing Vehicle: this compound can be suspended in a suitable vehicle such as a 0.5% methylcellulose (B11928114) solution for oral administration.
-
Administration: For oral studies, the drug is typically administered via gavage.[7] For intravenous studies, a suitable formulation is administered via a cannulated vein.
Sample Collection and Processing
A typical workflow for a preclinical pharmacokinetic study is illustrated below.
-
Blood Sampling: Blood samples (approximately 0.2-0.5 mL) are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Anticoagulant: Blood is collected into tubes containing an appropriate anticoagulant (e.g., heparin or EDTA).
-
Plasma Separation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C).
-
Storage: Plasma samples are stored at -20°C or -80°C until analysis.
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for the accurate quantification of this compound and MHD in plasma samples.[12][13]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Inject a portion of the clear supernatant into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase column, such as a C18 column, is typically used.[13]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) is common.[12][13] The exact ratio is optimized to achieve good separation.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[14]
-
Detection: UV detection at a wavelength of approximately 210-256 nm is suitable for both this compound and MHD.[12][14]
-
-
Quantification: The concentrations of this compound and MHD in the samples are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the analytes.
Drug Interactions
In animal models, co-administration of this compound with other antiepileptic drugs (AEDs) can lead to interactions. For instance, in mice, combinations of this compound with phenobarbital, valproate, or carbamazepine have shown additive anticonvulsant effects.[11] Interestingly, the interaction with clonazepam can be either antagonistic or synergistic depending on the dose ratio.[11] Pharmacokinetic studies in mice have shown that this compound does not significantly affect the total brain concentrations of valproate, suggesting a pharmacodynamic rather than a pharmacokinetic interaction in that specific model.[15][16] In dogs, repeated administration of this compound can lead to a decrease in its own plasma concentrations and half-life, suggesting auto-induction of its metabolism.[8]
Conclusion
The pharmacokinetic and metabolic profiles of this compound in animal models provide a foundational understanding for its preclinical development. While there are notable species differences, particularly in the relative plasma concentrations of the parent drug and its active metabolite, the fundamental metabolic pathways are consistent. The detailed experimental protocols and data presented in this guide offer a robust framework for researchers and drug development professionals to design, execute, and interpret studies aimed at further elucidating the therapeutic potential of this compound. A thorough appreciation of these preclinical characteristics is indispensable for the successful clinical application of this important antiepileptic agent.
References
- 1. medrxiv.org [medrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clinical pharmacology and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Pharmacokinetics of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Comparative stereoselective pharmacokinetic analysis of 10-hydroxycarbazepine after oral administration of its individual enantiomers and the racemic mixture to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interactions between this compound and conventional antiepileptic drugs in the maximal electroshock test in mice: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of 10,11-dihydro-10-hydroxy-carbamazepine in serum and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. pharmacophorejournal.com [pharmacophorejournal.com]
- 15. jpccr.eu [jpccr.eu]
- 16. Isobolographic analysis of interaction between this compound and valproate in pentylenetetrazole-induced seizures in mice [jpccr.eu]
Beyond the Sodium Channel: An In-depth Technical Guide to the Molecular Targets of Oxcarbazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxcarbazepine (OXC), a second-generation antiepileptic drug, is primarily known for its inhibitory action on voltage-gated sodium channels. However, a growing body of evidence reveals a more complex pharmacological profile involving a range of molecular targets beyond this primary mechanism. This technical guide provides a comprehensive overview of these alternative targets, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways. The primary active metabolite of this compound, 10-monohydroxy derivative (MHD), is responsible for many of these effects. Understanding this broader mechanism of action is crucial for elucidating the full therapeutic potential of this compound and for the development of novel therapeutics with improved efficacy and side-effect profiles.
Modulation of Voltage-Gated Ion Channels
While the blockade of sodium channels is the principal mechanism of action, this compound and its active metabolite, MHD, also exert modulatory effects on other voltage-gated ion channels, contributing to their overall anticonvulsant and mood-stabilizing properties.
Potassium Channels
This compound has been shown to modulate potassium channels, which may contribute to its antiepileptic efficacy[1]. Specifically, this compound has been found to suppress the amplitude of the delayed rectifier K+ current (IK(DR))[2].
Table 1: Quantitative Data on the Effect of this compound on Delayed Rectifier K+ Current (IK(DR))
| Compound | Target | Effect | IC50 | Cell Type | Reference |
| This compound | IK(DR) | Suppression of current amplitude | ~10 µM | Differentiated NG108-15 neuronal cells | [2] |
A detailed methodology for assessing the effect of this compound on delayed rectifier potassium currents is as follows:
-
Cell Culture: Differentiated NG108-15 neuronal cells are used. Differentiation can be induced by treatment with cyclic AMP (cAMP).
-
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.2 with KOH.
-
The external solution contains (in mM): 140 Choline-Cl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, and 10 Glucose, with the pH adjusted to 7.4 with NaOH. Tetrodotoxin (TTX) (1 µM) is added to block voltage-gated sodium channels.
-
-
Data Acquisition:
-
Cells are held at a holding potential of -80 mV.
-
To elicit IK(DR), depolarizing voltage steps are applied from -60 mV to +50 mV in 10 mV increments for a duration of 500 ms.
-
This compound is applied to the external solution at various concentrations (e.g., 0.3-30 µM).
-
-
Data Analysis: The peak outward current at each voltage step is measured before and after drug application. The percentage of inhibition is calculated, and the IC50 value is determined by fitting the concentration-response data to a Hill equation.
Diagram 1: Experimental Workflow for Patch-Clamp Analysis
References
Methodological & Application
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Oxcarbazepine: Application Note and Protocol
[Application Note]
Introduction
Oxcarbazepine is an anticonvulsant and mood-stabilizing drug primarily used in the treatment of epilepsy and bipolar disorder.[1] It is a structural derivative of carbamazepine, with an additional oxygen atom that helps reduce the metabolic impact on the liver.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of this compound.
Principle of the Method
This method utilizes Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, which retains the non-polar analyte. A polar mobile phase is used to elute the compound. The concentration of this compound is determined by comparing the peak area of the sample to that of a known standard. Several methods have been developed and validated, offering a range of chromatographic conditions suitable for various applications.[1][2][3][4][5]
Chromatographic Conditions
A summary of various successful chromatographic conditions for this compound analysis is presented below, allowing researchers to select the most appropriate method for their specific needs.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Zorbax Eclipse XDB-C18, 250 x 4.6 mm, 5 µm[1] | Pinnacle DB C18, 100 x 2.1 mm, 1.9 µm[2] | Inertsil ODS3V, 250 mm x 4.6 mm, 5µm[3][6] | Hypersil BDS C18, 250 mm x 4.6 mm, 5µ[4] |
| Mobile Phase | 0.005 M KH2PO4: Methanol: Acetonitrile (B52724) (70:05:25 v/v/v)[1] | Gradient of Water (A) and Acetonitrile (B)[2] | 0.1% NH4OH in water (pH 5.0 with acetic acid) and Acetonitrile[3][6] | Acetonitrile: Methanol: Triethylamine (660:140:200:1) pH 6.0 with orthophosphoric acid[4] |
| Flow Rate | Not Specified | 0.5 mL/min[2] | 1.0 mL/min[3][6] | 2.0 ml/min[4] |
| Detection Wavelength | 215 nm[1][4] | 254 nm[2] | 256 nm[3][5][6] | 215 nm[4] |
| Column Temperature | Not Specified | 30°C[2] | 35°C[3][6] | 50°C[4] |
| Injection Volume | Not Specified | Not Specified | 20 µL[3] | Not Specified |
| Run Time | Not Specified | Not Specified | 15 minutes[3] | 20 min[4] |
Method Validation Summary
The presented HPLC methods have been validated according to ICH guidelines, demonstrating their suitability for the quantitative determination of this compound.
| Validation Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 1-1000 µg/ml[1] | 2.4 to 3.60 mg/mL[2] | 2.5-7.5 μg/mL[3] | 5.0-150 μg/mL[4] |
| Correlation Coefficient (r²) | 0.9999[1] | 0.999[2] | ≥ 0.999[3] | 0.9999[4] |
| LOD | 0.1 µg/ml[1] | Not Specified | Not Specified | 1.4898 µg/mL[4] |
| LOQ | 0.3 µg/ml[1] | 0.60 - 1.30 µg/mL[2] | Not Specified | 4.5129 µg/mL[4] |
| Accuracy (% Recovery) | Not Specified | 101.8 %[2] | Not Specified | Not Specified |
| Precision (%RSD) | < 1.0% for solution stability[1] | ≤ 3% for degradation products, ≤ 1% for assay[2] | Within prescribed limits[3] | Not Specified |
Experimental Workflow
The general workflow for the quantification of this compound using HPLC is depicted in the following diagram.
Caption: HPLC workflow for this compound quantification.
[Protocol]
Detailed Protocol for this compound Quantification in Tablet Dosage Forms
This protocol is based on a validated isocratic RP-HPLC method.[1][5]
Materials and Reagents
-
This compound reference standard
-
This compound tablets
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Instrumentation
-
HPLC system with a UV detector
-
C18 column (e.g., Zorbax Eclipse XDB-C18, 250 x 4.6 mm, 5 µm)
-
Ultrasonic bath
-
Analytical balance
-
Volumetric flasks and pipettes
Preparation of Solutions
3.1. Mobile Phase Preparation (0.005 M KH₂PO₄: Methanol: Acetonitrile at 70:05:25 v/v/v) [1]
-
Weigh 0.68 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to prepare a 0.005 M solution.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 700 mL of the 0.005 M KH₂PO₄ buffer, 50 mL of Methanol, and 250 mL of Acetonitrile.
-
Degas the mobile phase using an ultrasonic bath for 15-20 minutes before use.
3.2. Standard Stock Solution Preparation (e.g., 1000 µg/mL)
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of the mobile phase and sonicate for 10 minutes to dissolve.
-
Make up the volume to the mark with the mobile phase and mix well.
3.3. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 1, 10, 50, 100, 500, 1000 µg/mL).[1]
3.4. Sample Preparation (from Tablets)
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to the label claim (e.g., 100 mg of this compound) and transfer it to a 100 mL volumetric flask.[1]
-
Add about 70 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution of the drug.[1]
-
Make up the volume to the mark with the mobile phase and mix thoroughly.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 100 µg/mL).[1]
Chromatographic Analysis
-
Set up the HPLC system with the specified column and mobile phase.
-
Equilibrate the column with the mobile phase at the set flow rate until a stable baseline is achieved.
-
Set the UV detector to 215 nm.[1]
-
Inject equal volumes (e.g., 20 µL) of the blank (mobile phase), standard solutions, and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
-
Calculate the amount of this compound in the tablet dosage form using the following formula:
Amount of this compound (mg/tablet) = (C × D × A) / W
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
D = Dilution factor
-
A = Average weight of the tablets (mg)
-
W = Weight of the tablet powder taken for analysis (mg)
-
This detailed protocol provides a reliable framework for the routine analysis of this compound in pharmaceutical formulations. For specific applications, further optimization and validation may be required.
References
Application Note: A Validated UV Spectrophotometric Method for the Analysis of Oxcarbazepine
Audience: Researchers, scientists, and drug development professionals.
Introduction Oxcarbazepine (OXC) is a second-generation antiepileptic and mood-stabilizing drug, chemically described as 10,11-dihydro-10-oxo-5H-dibenzo[b,f]azepine-5-carboxamide[1]. It is a structural derivative of carbamazepine (B1668303) with a similar mechanism of action, primarily involving the blockade of voltage-gated sodium channels[2]. The increasing clinical use of this compound necessitates a simple, rapid, and reliable analytical method for its quantification in bulk drug and pharmaceutical dosage forms for quality control purposes[2]. This document details a validated UV spectrophotometric method that is accurate, precise, and stability-indicating as per the International Conference on Harmonization (ICH) guidelines.
Principle The method is based on the quantitative measurement of UV light absorption by this compound at its wavelength of maximum absorbance (λmax). The absorbance is directly proportional to the concentration of the drug in the solution, following the Beer-Lambert law within a specific concentration range.
Experimental Protocols
Instrumentation and Materials
-
Instrumentation: A double-beam UV-Vis Spectrophotometer with 1 cm matched quartz cells.
-
Reagents and Chemicals:
-
This compound Reference Standard (Purity ≥99.5%)
-
Methanol (B129727) (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Hydrochloric Acid (HCl, Analytical Grade)
-
Sodium Hydroxide (NaOH, Analytical Grade)
-
Hydrogen Peroxide (H₂O₂, 3-5%)
-
Commercially available this compound tablets
-
Preparation of Solutions
-
Diluent Preparation: Prepare a 50:50 (v/v) mixture of methanol and acetonitrile. This will be used for all dilutions unless otherwise specified.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve the standard in approximately 50 mL of diluent and sonicate for 5 minutes. Dilute to the mark with the diluent and mix well.
-
Sample Solution (for Tablet Assay):
-
Weigh and finely powder 20 this compound tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the diluent, mix well, and filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The resulting solution has a nominal concentration of 100 µg/mL.
-
Method Validation Protocol
-
Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a working standard solution of 10 µg/mL by diluting the standard stock solution with the diluent.
-
Scan the solution in the UV range from 230 nm to 400 nm against the diluent as a blank.
-
The wavelength at which maximum absorbance is observed is the λmax. For this compound in the specified diluent, the λmax is approximately 254 nm[3].
-
-
Linearity and Range:
-
Prepare a series of calibration standards by making appropriate dilutions from the standard stock solution to achieve concentrations in the range of 2-40 µg/mL[3][4].
-
Measure the absorbance of each standard at 254 nm against the diluent blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Determine the linearity by calculating the correlation coefficient (r²) and the linear regression equation.
-
-
Accuracy (% Recovery):
-
Accuracy is determined by the standard addition method.
-
Prepare a placebo solution from tablet excipients.
-
Spike known amounts of the this compound standard stock solution into the placebo solution at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).
-
Prepare each concentration level in triplicate and measure the absorbance.
-
Calculate the percentage recovery using the formula: % Recovery = (Measured Concentration / Theoretical Concentration) x 100
-
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 10 µg/mL) on the same day under the same experimental conditions.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on two different days by different analysts or using different equipment.
-
Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically %RSD ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD and LOQ can be calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve.
-
Use the following equations as per ICH guidelines[1]:
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
-
-
Specificity (Forced Degradation Studies):
-
Subject the drug substance to various stress conditions to demonstrate that the method is stability-indicating.
-
Acid Hydrolysis: Treat the drug solution with 1.0 N HCl at room temperature for 48 hours, then neutralize[5].
-
Base Hydrolysis: Treat the drug solution with 0.1 N NaOH at room temperature. This compound is highly sensitive to alkaline conditions, and significant degradation is expected[5][6].
-
Oxidative Degradation: Treat the drug solution with 3-5% H₂O₂ at room temperature for 8 hours[5].
-
Thermal Degradation: Expose the solid drug powder to heat (e.g., 80°C) for 48 hours[5].
-
Photolytic Degradation: Expose the drug solution and solid powder to UV radiation (e.g., in a photostability chamber) for 3 days[7].
-
After degradation, dilute the samples appropriately and analyze them, comparing the spectra to that of an undegraded standard.
-
Data Presentation
Table 1: Optimized Method and Optical Parameters
| Parameter | Value | Reference |
| Wavelength (λmax) | 254 nm | [3] |
| Diluent | Methanol:Acetonitrile (50:50, v/v) | |
| Linearity Range | 2 - 40 µg/mL | [3][4] |
| Molar Absorptivity | 6.73 x 10³ L mol⁻¹ cm⁻¹ (in Methanol) | [3][4] |
| Sandell's Sensitivity | 0.010 µg cm⁻² | [1] |
Table 2: Summary of Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [2][3] |
| Accuracy (% Recovery) | 98.2% - 104.9% | [1][4] |
| Precision (% RSD) | ||
| - Intra-day | < 2.0% | [3] |
| - Inter-day | < 2.0% | [3] |
| Limit of Detection (LOD) | 0.62 µg/mL | [2] |
| Limit of Quantitation (LOQ) | 1.88 µg/mL | [2] |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Observation | Reference |
| Acid (1.0 N HCl) | Partial degradation observed | [5] |
| Base (0.1 N NaOH) | Significant degradation | [6] |
| Oxidation (3-5% H₂O₂) | Partial degradation observed | [7] |
| Thermal (80°C) | Stable / Negligible degradation | [6] |
| Photolytic (UV Light) | Stable / Negligible degradation | [6] |
Visualization of Experimental Workflow
Caption: Experimental workflow for the UV spectrophotometric analysis of this compound.
Conclusion The described UV spectrophotometric method for the determination of this compound is simple, rapid, economical, and reliable. The method has been validated according to ICH guidelines and has demonstrated excellent linearity, accuracy, and precision. Furthermore, forced degradation studies confirmed the stability-indicating nature of the method, showing its specificity for the analyte in the presence of its degradation products. This method is well-suited for routine quality control analysis of this compound in both bulk and pharmaceutical tablet formulations.
References
- 1. Titrimetric and Spectrophotometric Assay of this compound in Pharmaceuticals Using N-Bromosuccinimide and Bromopyrogallol Red - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. A validated stability indicating LC method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Application Notes and Protocols for the Analysis of Oxcarbazepine and its Metabolites in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the antiepileptic drug oxcarbazepine (OXC) and its pharmacologically active metabolite, 10,11-dihydro-10-hydroxycarbamazepine (MHD or licarbazepine), in human plasma samples. The methodologies described herein are based on established and validated analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.
Introduction
This compound is a second-generation antiepileptic drug used in the management of partial and generalized tonic-clonic seizures.[1] It is a prodrug that is rapidly and extensively metabolized in the body to its active metabolite, MHD, which is primarily responsible for its therapeutic effect.[2][3] Therapeutic drug monitoring (TDM) of both this compound and particularly its active metabolite, MHD, is crucial for optimizing patient dosage, ensuring therapeutic efficacy, and minimizing adverse effects.[4] The therapeutic range for the MHD metabolite in serum is generally considered to be between 10 and 35 µg/mL.[5]
These application notes provide protocols for the reliable quantification of this compound and its metabolites in plasma, a critical aspect of both clinical management and pharmacokinetic studies in drug development.
Mechanism of Action and Signaling Pathway
This compound and its active metabolite, MHD, exert their anticonvulsant effects primarily by blocking voltage-gated sodium channels in the brain.[3][6][7] This action stabilizes hyperexcited neuronal membranes, leading to an inhibition of repetitive neuronal firing and a reduction in the propagation of synaptic impulses.[3][6] While the primary mechanism involves the modulation of sodium channels, evidence also suggests a potential contribution from the modulation of potassium and calcium channels.[3]
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. This compound: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The synergistic inhibitory actions of this compound on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Electrophysiology Recording with Oxcarbazepine Administration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxcarbazepine is a second-generation antiepileptic drug widely used in the treatment of partial and generalized seizures.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which leads to the stabilization of hyperexcited neuronal membranes and inhibition of repetitive neuronal firing.[2][3][4] this compound is a prodrug that is rapidly metabolized to its active 10-monohydroxy metabolite (MHD), also known as licarbazepine, which is responsible for most of its therapeutic effects.[5] Understanding the in vivo electrophysiological effects of this compound is crucial for elucidating its anticonvulsant properties and for the development of novel antiepileptic therapies.
These application notes provide detailed protocols for conducting in vivo electrophysiology recordings in rodent models following the administration of this compound. The protocols cover experimental design, surgical procedures, drug preparation and administration, and data acquisition and analysis.
Mechanism of Action
This compound and its active metabolite, MHD, primarily act by blocking voltage-sensitive sodium channels.[2][4] This action stabilizes hyperexcited neurons, suppresses repetitive firing, and diminishes the propagation of synaptic impulses.[4] Additionally, this compound can modulate calcium and potassium channels, further contributing to its anticonvulsant effects.[6]
Caption: Mechanism of action of this compound/MHD.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various animal models of seizures.
| Animal Model | Seizure Induction Method | This compound (OXC) ED₅₀ (mg/kg, p.o.) | MHD ED₅₀ (mg/kg, p.o.) | Reference |
| Mouse | Maximal Electroshock (MES) | 14 | 20.5 | [5] |
| Rat | Maximal Electroshock (MES) | 13.5 | 17.0 | [5] |
Table 1: Median Effective Dose (ED₅₀) of this compound and its Active Metabolite (MHD) in Rodent Seizure Models.
| Animal Model | Seizure Induction | Treatment | Outcome | Reference |
| Rat | Pilocarpine | This compound (0.8 mg/kg, intranasal) 1 hour before pilocarpine | Decreased seizure score and prolonged survival | [7] |
| Rat | Spinal Nerve Ligation | This compound (30 mg/kg, systemic) | Inhibition of stimulus-evoked and spontaneous firing of thalamic WDR neurons | [8] |
| Rat | Metrazol-induced seizures | This compound (5, 10, 30, 60 mg/kg) | Dose-dependent abolishment of the tonic phase of major generalized tonic-clonic seizures | [9] |
Table 2: Effects of this compound on Seizure Parameters and Neuronal Firing in Rats.
Experimental Protocols
This section provides a detailed methodology for in vivo electrophysiology recording in a rat model of acute seizures following this compound administration.
Caption: Experimental workflow for in vivo electrophysiology with this compound.
Animal Preparation and Acclimatization
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (250-350 g) are commonly used.
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Acclimatization: Allow animals to acclimatize to the housing facility for at least one week before any experimental procedures.
Stereotaxic Surgery for Electrode Implantation
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).[10] Monitor the depth of anesthesia throughout the surgical procedure.
-
Stereotaxic Frame: Secure the anesthetized animal in a stereotaxic frame.[4]
-
Surgical Procedure:
-
Shave and clean the scalp with an antiseptic solution.
-
Make a midline incision to expose the skull.
-
Use a dental drill to create a small craniotomy over the target brain region (e.g., hippocampus or cortex).[6]
-
Carefully remove the dura mater to expose the brain surface.
-
Slowly lower the recording electrode (e.g., a single tungsten microelectrode or a multi-electrode array) to the desired coordinates.[4][6]
-
Implant anchor screws into the skull to provide stability.
-
Secure the electrode assembly to the skull and anchor screws using dental cement.[3][5]
-
-
Post-operative Care: Administer analgesics as required and allow the animal to recover for at least one week before electrophysiological recordings.[3]
This compound Preparation and Administration
-
Preparation: this compound can be suspended in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) or a solution containing Tween 80 for intraperitoneal (i.p.) or oral (p.o.) administration.[11][12] For injectable solutions, cyclodextrins can be used as solubilizing agents.[13]
-
Dosage: The effective dose of this compound can vary depending on the animal model and the desired effect. Based on preclinical studies, a dose range of 10-60 mg/kg (i.p. or p.o.) is a reasonable starting point for investigating its anticonvulsant effects in rats.[9]
-
Administration: Administer the prepared this compound solution via the desired route (i.p. or p.o.). The timing of administration should be determined based on the pharmacokinetic profile of this compound, typically 30-60 minutes before the electrophysiological recording or seizure induction.[7][11]
In Vivo Electrophysiology Recording
-
Recording Setup: Connect the implanted electrode to a preamplifier and a data acquisition system.[14] For freely moving animals, use a lightweight, flexible cable and a commutator to allow for natural movement.[2]
-
Recording Protocol:
-
Baseline Recording: Record baseline neuronal activity for a sufficient period (e.g., 15-30 minutes) before drug administration to establish a stable baseline firing rate.
-
Drug Administration: Administer this compound as described above.
-
Post-Administration Recording: Continue recording neuronal activity for at least 60-90 minutes after drug administration to observe the effects of the compound.
-
Seizure Induction (Optional): In seizure models, induce seizures using a chemical convulsant (e.g., pentylenetetrazol or pilocarpine) or electrical stimulation after the drug administration period.[7][9]
-
Data Analysis
-
Spike Sorting: Isolate the action potentials of individual neurons from the extracellular recordings using spike sorting software.
-
Firing Rate Analysis: Calculate the firing rate of each neuron before and after this compound administration to quantify the drug's effect on neuronal excitability.
-
Local Field Potential (LFP) Analysis: Analyze the LFP signals to assess changes in network oscillations and synaptic activity.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed changes in neuronal activity.
Conclusion
This document provides a comprehensive guide for conducting in vivo electrophysiology experiments to investigate the effects of this compound on neuronal activity. The detailed protocols and data presentation will aid researchers in designing and executing robust experiments to further elucidate the neurophysiological mechanisms of this important antiepileptic drug. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data for both basic research and drug development applications.
References
- 1. multichannelsystems.com [multichannelsystems.com]
- 2. Application of Chronic Extracellular Recording Method to Studies of Cocaine Self-Administration - Advances in the Neuroscience of Addiction - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Implanting an Electrode into the Subthalamic Nucleus of a Rat [jove.com]
- 5. Surgical Implantation of Chronic Neural Electrodes for Recording Single Unit Activity and Electrocorticographic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Step-by-step approach: Stereotaxic surgery for in vivo extracellular field potential recording at the rat Schaffer collateral-CA1 synapse using the eLab system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermoresponsive Gel-loaded this compound Nanosystems for Nose- To-Brain Delivery: Enhanced Antiepileptic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anticonvulsant action of this compound, hydroxycarbamazepine, and carbamazepine against metrazol-induced motor seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ndineuroscience.com [ndineuroscience.com]
- 11. Chronic Treatment with this compound Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. actapharmsci.com [actapharmsci.com]
- 13. CN105726466A - this compound injection and preparation method thereof - Google Patents [patents.google.com]
- 14. Multichannel Extracellular Recording in Freely Moving Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Screening of Oxcarbazepine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxcarbazepine is an anticonvulsant drug widely used in the treatment of epilepsy. Its therapeutic effect is primarily attributed to its active metabolite, licarbazepine (B1675244) (monohydroxy derivative, MHD), which blocks voltage-gated sodium channels (VGSCs), thereby stabilizing hyperexcited neuronal membranes and inhibiting repetitive firing.[1][2] The development of novel this compound analogs aims to improve efficacy, selectivity, and reduce side effects. This document provides detailed protocols for a panel of cell-based assays to screen and characterize this compound analogs, focusing on their primary mechanism of action, effects on neurotransmitter release, and potential cytotoxicity.
Key Screening Assays
A comprehensive screening cascade for this compound analogs should include primary assays to assess the main mechanism of action, secondary assays to evaluate effects on neuronal signaling, and counter-screens to determine cytotoxicity.
-
Primary Screening:
-
Voltage-Gated Sodium Channel (VGSC) Inhibition Assays: To identify compounds that modulate the primary target of this compound.
-
Fluorescent Sodium Influx Assay
-
FRET-Based Membrane Potential Assay
-
-
-
Secondary Screening:
-
Glutamate (B1630785) Release Assay: To assess the functional consequence of VGSC blockade on excitatory neurotransmission.[2]
-
-
Cytotoxicity and Apoptosis Assays:
-
Cell Viability Assay (ATP Measurement): To determine the general toxicity of the compounds.
-
Caspase-3/7 Activity Assay: To specifically assess the induction of apoptosis.
-
Data Presentation: Comparative Activity of this compound and Analogs
The following tables summarize hypothetical quantitative data for this compound and its analogs from the described assays.
Table 1: Inhibition of Voltage-Gated Sodium Channels
| Compound | Fluorescent Sodium Influx IC50 (µM) | FRET Membrane Potential IC50 (µM) |
| This compound | 3.1[3] | 77.7[4] |
| Analog A | 1.5 | 45.2 |
| Analog B | 10.2 | 150.8 |
| Analog C | 2.8 | 70.1 |
Table 2: Effect on Glutamate Release and Cytotoxicity
| Compound | Glutamate Release IC50 (µM) | Cell Viability (CC50, µM) | Caspase-3/7 Activation (EC50, µM) |
| This compound | 150 | >200 | >200 |
| Analog A | 75 | 180 | 190 |
| Analog B | >200 | >200 | >200 |
| Analog C | 120 | 150 | 165 |
Experimental Protocols
Voltage-Gated Sodium Channel (VGSC) Inhibition Assays
a) Fluorescent Sodium Influx Assay
This assay directly measures the influx of sodium ions into cells through VGSCs using a sodium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Plate HEK-293 cells stably expressing a specific human VGSC subtype (e.g., Nav1.1, Nav1.2, Nav1.7) in black-walled, clear-bottom 384-well microplates at a density of 10,000–15,000 cells per well. Culture for 48 hours.[5]
-
Dye Loading:
-
Prepare a loading buffer containing a sodium indicator dye such as Asante NaTRIUM Green-2 (ANG-2) at a final concentration of 10 µM in a physiological salt solution (140 mM NaCl, 11.5 mM glucose, 10 mM HEPES, 5.9 mM KCl, 1.4 mM MgCl₂, 1.2 mM NaH₂PO₄, 5 mM NaHCO₃, 1.8 mM CaCl₂, pH 7.4).[5]
-
Remove the culture medium from the cells and add 20 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Compound Addition: Add this compound analogs at various concentrations to the wells. Incubate for 15-30 minutes at room temperature.
-
Channel Activation and Signal Detection:
-
Prepare a solution of a VGSC activator, such as veratridine (B1662332) (final concentration 60 µM), in the physiological salt solution.[6]
-
Use a fluorescent plate reader (e.g., FLIPR) to measure the baseline fluorescence (Excitation: ~488 nm, Emission: ~540 nm).
-
Add the veratridine solution to initiate sodium influx and continue to record the fluorescence intensity for 5-10 minutes.
-
-
Data Analysis: Calculate the percentage of inhibition of the sodium influx for each concentration of the analog compared to the control (vehicle-treated) wells. Determine the IC50 values by fitting the data to a dose-response curve.
b) FRET-Based Membrane Potential Assay
This assay measures changes in membrane potential upon VGSC activation using a pair of FRET voltage-sensing dyes.
Protocol:
-
Cell Culture: Use HEK-293 cells stably expressing the VGSC of interest, plated in 384-well plates as described above.
-
Dye Loading: Load the cells with a FRET-based membrane potential dye pair (e.g., a coumarin-oxonol pair) according to the manufacturer's instructions.[7][8] This typically involves a 30-60 minute incubation at room temperature.
-
Compound Incubation: Pre-incubate the cells with the test compounds (this compound analogs) at various concentrations for 15-30 minutes.[7]
-
Channel Activation and Measurement:
-
Prepare a solution containing a VGSC activator that slows channel inactivation (e.g., veratridine).[7]
-
Use a fluorescence plate reader capable of measuring FRET to record the baseline signal.
-
Add the activator solution to the wells to induce membrane depolarization.[7][8]
-
Measure the change in the FRET signal, which is proportional to the change in membrane potential.
-
-
Data Analysis: The inhibition of the depolarization-induced FRET signal is used to calculate the IC50 values for the test compounds.
Glutamate Release Assay
This assay measures the amount of glutamate released from neuronal cells following depolarization, which is a downstream effect of VGSC activity.
Protocol:
-
Cell Culture: Plate human iPSC-derived cortical neurons or a suitable neuronal cell line (e.g., CCF-STTG-1) in 96-well plates and culture until confluent.[9][10]
-
Compound Treatment: Wash the cells with a pre-warmed Earle's Balanced Salt Solution (EBSS) or Hanks' Balanced Salt Solution (HBSS).[9][10] Then, incubate the cells with the this compound analogs at various concentrations for 30 minutes at 37°C.
-
Depolarization and Sample Collection:
-
To induce glutamate release, replace the compound-containing medium with a high-potassium HBSS solution (e.g., containing 40 mM KCl).[10]
-
Incubate for 10-15 minutes at 37°C.
-
Collect the supernatant (conditioned media) for glutamate measurement.
-
-
Glutamate Quantification:
-
Data Analysis: Generate a standard curve using known concentrations of glutamate. Calculate the concentration of glutamate in the samples and determine the IC50 of the analogs for inhibiting depolarization-induced glutamate release.
Cytotoxicity and Apoptosis Assays
a) Cell Viability Assay (ATP Measurement)
This assay determines the number of viable cells by quantifying ATP, which is an indicator of metabolically active cells.
Protocol:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in opaque-walled 96-well or 384-well plates.[13][14] Treat the cells with a range of concentrations of the this compound analogs for 24-48 hours.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[14]
-
Add a volume of CellTiter-Glo® 2.0 Reagent equal to the volume of the cell culture medium in each well.[14][15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16]
-
-
Signal Detection: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells. Determine the CC50 (50% cytotoxic concentration) values for each analog.
b) Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Culture and Treatment: Plate and treat neuronal cells in white-walled 96-well plates as described for the cell viability assay.[13]
-
Assay Procedure:
-
Signal Detection: Measure the luminescence with a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Calculate the fold change in caspase activity compared to the vehicle-treated control and determine the EC50 for apoptosis induction.
Visualizations
Caption: Primary mechanism of action of this compound analogs.
Caption: High-throughput screening workflow for this compound analogs.
Caption: Apoptotic signaling pathway potentially induced by analogs.[18][19]
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The synergistic inhibitory actions of this compound on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Development of a high-throughput fluorescent no-wash sodium influx assay | PLOS One [journals.plos.org]
- 6. Development of a high-throughput fluorescent no-wash sodium influx assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Assay Development for Cystine-Glutamate Antiporter (xc-) Highlights Faster Cystine Uptake than Glutamate Release in Glioma Cells | PLOS One [journals.plos.org]
- 10. protocols.io [protocols.io]
- 11. promega.com [promega.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. ch.promega.com [ch.promega.com]
- 15. CellTiter-Glo® 2.0 Cell Viability Assay | ATP Assay | Promega [promega.com]
- 16. scribd.com [scribd.com]
- 17. mdpi.com [mdpi.com]
- 18. This compound causes neurocyte apoptosis and developing brain damage by triggering Bax/Bcl-2 signaling pathway mediated caspase 3 activation in neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Oxcarbazepine Efficacy in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established animal models of epilepsy used to evaluate the efficacy of the anticonvulsant drug Oxcarbazepine. This document includes comprehensive experimental protocols, quantitative data on this compound's effectiveness, and visual representations of experimental workflows and the drug's mechanism of action to facilitate research and development in the field of epilepsy treatment.
Introduction
This compound is a second-generation antiepileptic drug widely used in the treatment of partial and generalized tonic-clonic seizures.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which leads to the stabilization of hyperexcited neuronal membranes and inhibition of repetitive neuronal firing.[2][3][4][5][6] To assess the preclinical efficacy of this compound and its analogs, several well-validated animal models of epilepsy are employed. These models are crucial for understanding the drug's anticonvulsant properties and for the development of new therapeutic strategies.
This document details the protocols for four commonly used animal models: the Maximal Electroshock (MES) Seizure Model, the Pentylenetetrazol (PTZ)-Induced Seizure Model, the Kainic Acid-Induced Seizure Model, and the Pilocarpine-Induced Status Epilepticus Model.
Mechanism of Action of this compound
This compound is a prodrug that is rapidly metabolized to its active 10-monohydroxy metabolite (MHD), which is responsible for its anticonvulsant effects.[3] The primary mechanism of action is the use-dependent blockade of voltage-sensitive sodium channels.[2][6] This action reduces the propagation of abnormal electrical discharges in the brain.[2] Additionally, this compound and its active metabolite may also modulate calcium and potassium channels, further contributing to their anticonvulsant profile.[2][6]
I. Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.[7][8][9] The model involves inducing a seizure through electrical stimulation, and the primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure.[8][10]
Experimental Protocol
Materials:
-
Electroconvulsive shock apparatus
-
Corneal or auricular electrodes
-
Animal restrainers
-
0.5% Tetracaine hydrochloride solution (topical anesthetic)
-
0.9% Saline solution
-
This compound and vehicle control
Procedure:
-
Animal Preparation: Acclimatize animals to the laboratory for at least 3-4 days with ad libitum access to food and water.[10]
-
Drug Administration: Administer this compound or vehicle control intraperitoneally (i.p.) or orally (p.o.). The time of administration before the test should be based on the drug's peak effect time. For this compound, this is typically 30-120 minutes.[12]
-
Electrode Application: Apply a drop of topical anesthetic to the animal's eyes before placing corneal electrodes.[10]
-
Stimulation: Deliver an alternating current electrical stimulus.
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension seizure.[8]
-
Endpoint: An animal is considered protected if it does not exhibit tonic hindlimb extension.[8][10]
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.[8]
Quantitative Data for this compound in the MES Model
| Animal | Route of Administration | ED50 (mg/kg) | Reference |
| Mice | p.o. | 13.5 | [11] |
| Mice | i.p. | 11.9 ± 1.23 | [12] |
| Mice | i.p. | 12.9 ± 0.99 (acute) | [11] |
| Mice | i.p. | 17.4 ± 1.02 (chronic, 14 days) | [11] |
| Rats | p.o. | 20.5 | [11] |
| Rodents | p.o. | 14-21 | [6] |
II. Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ-induced seizure model is used to screen for drugs effective against myoclonic and absence seizures.[7][13] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[13]
Experimental Protocol
Materials:
-
Pentylenetetrazol (PTZ)
-
0.9% Saline solution
-
Syringes and needles
-
Observation cages
-
This compound and vehicle control
Procedure:
-
Animal Preparation: Acclimatize animals as described for the MES model.
-
Drug Administration: Administer this compound or vehicle control (i.p. or p.o.) prior to PTZ injection.
-
PTZ Administration: Administer a convulsive dose of PTZ subcutaneously (s.c.) or intraperitoneally (i.p.). A common dose in mice is 100 mg/kg (s.c.), which is the convulsive dose 97 (CD97).[14] In rats, a two-step regimen of 50 mg/kg followed by 30 mg/kg (30 min later) can be used to reliably induce seizures with low mortality.[15]
-
Observation: Immediately after PTZ administration, place the animal in an observation cage and monitor for the onset and severity of seizures for at least 30 minutes.[14] Seizures are typically scored using the Racine scale.
-
Endpoint: The primary endpoint is the absence of clonic seizures lasting for at least 3 seconds with a loss of righting reflex.[14]
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected from seizures.
Quantitative Data for this compound in the PTZ Model
| Animal | Route of Administration | ED50 (mg/kg) | Reference |
| Mice | i.p. | 20.1 | [14] |
| Mice | i.p. | 20.67 (17.46 – 24.46) | [14] |
III. Kainic Acid-Induced Seizure Model
The kainic acid model is used to study temporal lobe epilepsy, as it induces status epilepticus and subsequent brain damage similar to that seen in humans.[16]
Experimental Protocol
Materials:
-
Kainic acid (KA)
-
Surgical instruments for stereotaxic injection (for intrahippocampal administration)
-
EEG recording equipment
-
Diazepam for terminating status epilepticus
-
This compound and vehicle control
Procedure:
-
Animal Preparation: Acclimatize animals. For EEG studies, surgically implant electrodes.[16]
-
Drug Administration: Administer this compound or vehicle as a pretreatment.
-
KA Administration: Administer KA systemically (e.g., 30 mg/kg, i.p. in mice) or via intrahippocampal injection.[17][18]
-
Seizure Monitoring: Continuously monitor animals for behavioral seizures (e.g., using the Racine scale) and/or electrographic seizures with EEG.[16][18]
-
Termination of Status Epilepticus: After a set period of status epilepticus (e.g., 1 hour), administer diazepam (10 mg/kg, i.p.) to reduce mortality.[18]
-
Endpoint: The efficacy of this compound is assessed by the delay in seizure onset, reduction in seizure severity, and/or prevention of status epilepticus.[16]
-
Data Analysis: Compare seizure latency, duration, and severity between the this compound-treated and control groups.
Quantitative Data for this compound in the Kainic Acid Model
Studies have shown that this compound pretreatment can significantly lengthen the latency of seizure installation and slightly reduce convulsive activity in the kainic acid model in rats.[16] However, specific ED50 values are not as commonly reported for this model as for the MES and PTZ tests.
IV. Pilocarpine-Induced Status Epilepticus Model
The pilocarpine (B147212) model is a widely used model of temporal lobe epilepsy that replicates many key features of the human condition, including an initial status epilepticus, a latent period, and subsequent spontaneous recurrent seizures.[19]
Experimental Protocol
Materials:
-
Pilocarpine hydrochloride
-
Lithium chloride (for lithium-pilocarpine protocol)
-
Scopolamine (B1681570) methyl nitrate (B79036) (to reduce peripheral effects)
-
Diazepam
-
EEG recording equipment
Procedure (Lithium-Pilocarpine Protocol):
-
Animal Preparation: Acclimatize animals for at least one week.[20]
-
Lithium Administration: Administer lithium chloride (3 mEq/kg or 127 mg/kg, i.p.) 18-24 hours before pilocarpine.[19][20]
-
Scopolamine Administration: Administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine to mitigate peripheral cholinergic effects.[19][20]
-
Pilocarpine Administration: Administer a low dose of pilocarpine hydrochloride (20-30 mg/kg, i.p.).[20]
-
Seizure Monitoring: Continuously monitor the animals for behavioral seizures using the Racine scale.[19][20] Status epilepticus is characterized by continuous seizures (Stage 4/5).
-
Drug Administration: Administer this compound at different time points (before pilocarpine to test for prevention, or after the onset of status epilepticus to test for termination).
-
Termination of Status Epilepticus: Administer diazepam (5-10 mg/kg, i.p.) 1 to 3 hours after the onset of status epilepticus to reduce mortality.[19][20]
-
Endpoint: Efficacy is determined by the prevention of status epilepticus, a delay in its onset, or a reduction in the severity and duration of seizures.
-
Data Analysis: Compare seizure parameters between the this compound-treated and control groups.
Quantitative Data for this compound in the Pilocarpine Model
Quantitative data for this compound in the pilocarpine model is less standardized than in acute seizure models. Efficacy is often reported descriptively, such as the ability to prevent or terminate status epilepticus at certain doses.
Conclusion
The animal models described in these application notes are essential tools for the preclinical evaluation of this compound and other antiepileptic drugs. The MES and PTZ models are high-throughput screens for generalized tonic-clonic and myoclonic/absence seizures, respectively, providing robust quantitative data in the form of ED50 values. The kainic acid and pilocarpine models, while more complex and resource-intensive, offer valuable insights into the mechanisms of temporal lobe epilepsy and the potential for disease modification. The choice of model will depend on the specific research question and the therapeutic goals for the compound under investigation.
References
- 1. This compound, an antiepileptic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. This compound: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Chronic Treatment with this compound Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amiodarone Enhances Anticonvulsive Effect of this compound and Pregabalin in the Mouse Maximal Electroshock Model | MDPI [mdpi.com]
- 13. meliordiscovery.com [meliordiscovery.com]
- 14. jpccr.eu [jpccr.eu]
- 15. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats [mdpi.com]
- 16. Effect of this compound pretreatment on convulsive activity and brain damage induced by kainic acid administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Standardized Protocol for Stereotaxic Intrahippocampal Administration of Kainic Acid Combined with Electroencephalographic Seizure Monitoring in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2.5. Mouse kainic acid model [bio-protocol.org]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Application Notes and Protocols for Oxcarbazepine Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation and administration of Oxcarbazepine (OXC) in rodent models for pre-clinical research. The following sections outline vehicle preparation, dosing guidelines for various experimental paradigms, and specific administration techniques.
Overview and Mechanism of Action
This compound, a 10-keto analog of carbamazepine, is an anticonvulsant drug primarily used in the treatment of epilepsy.[1][2] Its pharmacological activity is mainly attributed to its active metabolite, 10-monohydroxy derivative (MHD).[3][4] The primary mechanism of action involves the blockade of voltage-sensitive sodium channels, which limits the repetitive firing of neurons.[3][5] Additionally, it may modulate potassium channels, contributing to its broad anticonvulsant profile.[5] In rodent studies, OXC is utilized to investigate its anticonvulsant efficacy, behavioral effects, and pharmacokinetic profile.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in rodent studies based on published literature.
Table 1: Recommended Oral (p.o.) Dosages of this compound in Rodents
| Rodent Model | Application | Dosage Range (mg/kg) | Study Duration | Reference |
| Rats | Anticonvulsant (Maximal Electroshock Test) | 20.5 (ED₅₀) | Acute | [1] |
| Behavioral (Forced Swimming Test) | 40 - 80 | Acute (3 times over 24h) | [6] | |
| Behavioral (Learned Helplessness) | 80 | 4 days | [6] | |
| Inflammatory Hyperalgesia | 40 - 160 | Acute | [7] | |
| Pharmacokinetics | 10 - 200 | Single dose & 12 days | [8] | |
| Pharmacokinetic Interaction Study | 30 | 1 week | [9] | |
| Mice | Anticonvulsant (Maximal Electroshock Test) | 13.5 (ED₅₀) | Acute | [1] |
| Anticonvulsant (Maximal Electroshock Test) | 12.9 - 19.9 (ED₅₀) | Acute vs. Chronic (14 days) | [1] | |
| Anticonvulsant (PTZ-induced seizures) | 30 - 52 (ED₅₀) | Acute | [8] | |
| Neurotoxicity (Chimney Test) | 66.4 - 89.6 (TD₅₀) | Acute vs. Chronic (14 days) | [1] |
Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite (MHD) in Rodents
| Species | Compound | Tmax (hours) | Half-life (t½) (hours) | Key Findings | Reference |
| Rats | This compound | 0.75 - 2.5 (up to 100 mg/kg) | ~2 | Absorption is slower at higher doses (200 mg/kg). | [8][10] |
| MHD | ~9 | MHD is responsible for most of the antiepileptic activity. | [10] | ||
| Mice | This compound | Not Specified | 1 - 5 | Mice may require higher doses than humans due to faster elimination. | [1] |
| MHD | 4 - 12 | 7 - 20 | Therapeutic concentrations of MHD are generally considered to be between 10-35 µg/mL. | [1] |
Experimental Protocols
3.1. Vehicle Preparation
A common vehicle for suspending this compound for oral administration is a solution of 0.3% dimethyl sulfoxide (B87167) (DMSO) in saline or a 0.5% Sodium Carboxymethyl Cellulose (Na-CMC) suspension.
Protocol for 0.3% DMSO in Saline:
-
Measure the required volume of sterile saline (0.9% NaCl).
-
Add 0.3% of the total volume of DMSO to the saline.
-
Mix thoroughly until the DMSO is completely dissolved.
Protocol for 0.5% Na-CMC Suspension:
-
Weigh the required amount of Na-CMC.
-
Gradually add the Na-CMC to the appropriate volume of distilled water while stirring continuously to prevent clumping.
-
Continue stirring until a homogenous suspension is formed.
3.2. Dosing Solution Preparation
-
Weigh the required amount of this compound powder based on the desired concentration and the total volume of the dosing solution.
-
Grind the this compound powder to a fine consistency to aid in suspension.
-
In a separate container, add a small amount of the chosen vehicle (e.g., 0.3% DMSO in saline) to the powdered this compound to create a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing or vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue to mix until a homogenous suspension is achieved.
3.3. Administration Route: Oral Gavage (p.o.)
Oral gavage is the most common route for this compound administration in rodent studies.[7]
Protocol:
-
Gently restrain the rodent. For rats, this can be done by holding the animal firmly by the scruff of the neck. For mice, scruffing is also effective.
-
Measure the correct volume of the this compound suspension into a syringe fitted with a gavage needle (the size of the needle should be appropriate for the size of the animal).
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently guide it along the roof of the mouth towards the esophagus.
-
Ensure the needle has entered the esophagus and not the trachea. If the animal shows signs of distress or coughing, withdraw the needle immediately.
-
Slowly administer the suspension.
-
Withdraw the needle gently and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
3.4. Administration Route: Intraperitoneal (i.p.) Injection
Protocol:
-
Restrain the rodent, exposing the abdominal area. For mice, scruffing and securing the tail is a common method. For rats, a two-person technique or a specialized restrainer may be necessary.
-
Tilt the animal slightly downwards to move the abdominal organs away from the injection site.
-
Insert a sterile needle (typically 25-27 gauge) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe.
-
Inject the this compound solution slowly.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any signs of discomfort or adverse effects.
3.5. Administration Route: Intravenous (i.v.) Injection
Intravenous administration is less common for routine studies but can be used for specific pharmacokinetic or acute effect investigations. The tail vein is the most common site for i.v. injection in rodents.
Protocol:
-
Warm the animal's tail using a heat lamp or warm water to dilate the veins.
-
Place the rodent in a restraining device that allows access to the tail.
-
Identify one of the lateral tail veins.
-
Insert a small gauge needle (e.g., 27-30 gauge) into the vein, parallel to the tail.
-
A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the animal to its cage and monitor its condition.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Anticonvulsant Efficacy Testing
Caption: Workflow for assessing the anticonvulsant efficacy of this compound in rodents.
Simplified Signaling Pathway of this compound's Action
Caption: Simplified mechanism of action of this compound via its active metabolite (MHD).
References
- 1. Chronic Treatment with this compound Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of this compound on behavioural despair and learned helplessness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological interaction between this compound and two COX inhibitors in a rat model of inflammatory hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Effect of valproic acid on the pharmacokinetic profile of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive Ultra-High-Performance Liquid Chromatography (UHPLC) method for the separation and quantification of Oxcarbazepine and its related substances. The developed method is stability-indicating and suitable for routine quality control analysis of bulk drug substances and pharmaceutical formulations. This document provides a detailed experimental protocol, method validation data, and a discussion of the method's performance.
Introduction
This compound is an anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy.[1][2] It is structurally a derivative of carbamazepine (B1668303) but exhibits an improved side-effect profile.[2] During the synthesis and storage of this compound, various related substances, including impurities and degradation products, can arise.[3] Monitoring and controlling these impurities is critical to ensure the safety and efficacy of the final drug product, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[3][4][5][6][7] This application note describes a rapid and efficient UHPLC method for the analysis of this compound and its known related substances.
Experimental Protocol
Materials and Reagents
-
This compound reference standard and related substance standards were of pharmaceutical grade.
-
Acetonitrile (B52724) (HPLC grade) was purchased from Merck AG, Darmstadt, Germany.[1]
-
Water (HPLC grade).
-
All other chemicals and reagents were of analytical grade.
Instrumentation
A UHPLC system equipped with a UV detector was used for this analysis.
Chromatographic Conditions
A simple and rapid UHPLC method was developed for the separation and determination of this compound and its related substances.[1][8] The chromatographic separation was achieved on a reversed-phase C18 column.[1][9]
Table 1: UHPLC Method Parameters
| Parameter | Value |
| Column | Pinnacle DB C18, 100 x 2.1 mm, 1.9 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A gradient program with water and acetonitrile is utilized. |
| Flow Rate | 0.5 mL/min[1][9] |
| Column Temperature | 30°C[1][9] |
| Detection Wavelength | 254 nm[1][9] |
| Injection Volume | 1 µL[1] |
Standard and Sample Preparation
-
Standard Solution: A standard solution of this compound was prepared in the mobile phase.
-
Sample Solution: For the analysis of tablets, a powder equivalent to a specific amount of this compound was dissolved in the diluent, sonicated, and diluted to the final concentration.[10]
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, this compound was subjected to stress conditions including acid (1.0 N HCl), base (0.1 N NaOH), oxidation (3.0% H₂O₂), heat (80°C), and photolytic degradation.[2][9]
Results and Discussion
The developed UHPLC method demonstrated good selectivity for this compound and its related substances.[1][8] The method was validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[11]
Method Validation Summary
The validation results confirmed that the method is accurate, precise, and linear over the specified concentration range.
Table 2: Method Validation Data
| Parameter | Result |
| Linearity (this compound) | R² = 0.999 (Concentration range: 2.4 to 3.60 mg/mL)[1][9] |
| Accuracy (Recovery) | 95.9% – 103.3% for degradation products[1][9] |
| Precision (%RSD) | Within acceptable limits |
| Limit of Detection (LOD) | 0.1 µg/mL[2] |
| Limit of Quantification (LOQ) | 0.3 µg/mL to 1.30 µg/mL[1][2][9] |
Forced Degradation Studies
Forced degradation studies showed that this compound is susceptible to degradation under acidic, basic, and oxidative conditions.[12] The developed method was able to resolve the degradation products from the parent drug, confirming its stability-indicating capability.[2][13]
Table 3: Summary of Forced Degradation Studies
| Stress Condition | Observation |
| Acid Hydrolysis (1N HCl) | Degradation observed, with the formation of a distinct degradation product.[12] |
| Base Hydrolysis (0.1N NaOH) | Significant degradation of the drug was observed.[12][13] |
| Oxidative Degradation (3.0% H₂O₂) | Two additional peaks were observed, indicating degradation.[12] |
| Thermal Degradation (70°C) | The drug was found to be relatively stable. |
| Photolytic Degradation | The drug was found to be stable under photolytic stress.[13] |
Visualizations
Experimental Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. database.ich.org [database.ich.org]
- 4. jpionline.org [jpionline.org]
- 5. ICH Official web site : ICH [ich.org]
- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q3B (R2) Impurities in new drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. [PDF] Determination of this compound and its related substances using UHPLC method with UV detection | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. jocpr.com [jocpr.com]
- 13. A validated stability indicating LC method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Studies of Oxcarbazepine on Ion Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxcarbazepine, an anticonvulsant drug, exerts its therapeutic effects primarily through the modulation of voltage-gated ion channels. Understanding its precise mechanism of action at the molecular level is crucial for the development of novel antiepileptic therapies and for elucidating the pathophysiology of epilepsy. The whole-cell patch-clamp technique is an indispensable tool for investigating the direct effects of pharmacological agents like this compound on ion channel function. It provides a high-fidelity platform for characterizing the drug's impact on channel kinetics, voltage-dependence, and overall current magnitude.
These application notes provide a comprehensive overview and detailed protocols for studying the effects of this compound on voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels using the patch-clamp technique.
Mechanism of Action of this compound on Ion Channels
This compound is a prodrug that is rapidly converted to its pharmacologically active metabolite, licarbazepine (B1675244) (also known as monohydroxy derivative or MHD). Licarbazepine is primarily responsible for the antiseizure activity of this compound. The principal mechanism of action is the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes and inhibits repetitive firing.[1] Additionally, this compound and its active metabolite have been shown to modulate voltage-gated potassium and calcium channels, contributing to its broad-spectrum anticonvulsant activity.[1][2][3]
Data Presentation: Quantitative Effects of this compound on Ion Channels
The following tables summarize the quantitative data from patch-clamp studies on the effects of this compound and its active metabolite on various ion channels.
Table 1: Effects of this compound on Voltage-Gated Sodium Channels (Nav)
| Parameter | Cell Type | Value | Reference |
| IC50 | Differentiated NG108-15 neuronal cells | 3.1 µM | [4] |
| Steady-State Inactivation | Differentiated NG108-15 neuronal cells | ~ -9 mV shift at 3 µM | [4] |
| Recovery from Inactivation | Differentiated NG108-15 neuronal cells | Significantly prolonged | [4] |
| Persistent Na+ Current (INa(P)) | Differentiated NG108-15 neuronal cells | Suppressed | [4] |
| Fast Inactivation (V0.5) | N1E-115 cells | -16.6 mV shift at 250 µM | [5] |
| Recovery from Fast Inactivation | N1E-115 cells | Prolonged | [5] |
Table 2: Effects of this compound on Voltage-Gated Potassium Channels (Kv)
| Channel Type | Cell Type | Effect | Concentration | Reference |
| Delayed Rectifier K+ Current (IK(DR)) | Differentiated NG108-15 neuronal cells | Suppressed amplitude | Not specified | [4] |
| M-type K+ Current (IK(M)) | Differentiated NG108-15 neuronal cells | No effect | Not specified | [4] |
Table 3: Effects of this compound (Active Metabolite) on Voltage-Gated Calcium Channels (Cav)
| Channel Type | Cell Type | Effect | Reference |
| High-Voltage-Activated (HVA) Ca2+ Currents | Cortical and striatal neurons | Reversible, dose-dependent decrease | [2][6] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on voltage-gated sodium, potassium, and calcium channels using the whole-cell patch-clamp technique.
General Preparations
Cell Culture:
-
NG108-15 cells: Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 µM hypoxanthine, 1 µM aminopterin, and 16 µM thymidine (B127349) (HAT supplement), and 1% penicillin-streptomycin. Differentiate cells by adding 1 mM dibutyryl cyclic-AMP to the culture medium for 5-7 days.
-
N1E-115 mouse neuroblastoma cells: Culture in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Primary cortical or striatal neurons: Isolate from embryonic or early postnatal rodents and culture according to standard protocols.
Preparation of this compound Solution:
-
Prepare a stock solution of this compound (e.g., 10-100 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
On the day of the experiment, dilute the stock solution to the final desired concentrations in the extracellular recording solution.
-
The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects on the ion channels.
Protocol 1: Recording of Voltage-Gated Sodium Currents
Objective: To characterize the effects of this compound on the amplitude and kinetics of Nav channels.
Solutions:
-
Extracellular Solution (in mM): 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To block K+ and Ca2+ currents, this solution can be supplemented with 10 mM TEA-Cl and 0.1 mM CdCl2.
-
Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -100 mV.
-
To elicit sodium currents, apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 50 ms).
-
Steady-State Inactivation Protocol: From a holding potential of -100 mV, apply a series of 500 ms (B15284909) prepulses ranging from -120 mV to -10 mV, followed by a test pulse to 0 mV to elicit the sodium current.
-
Recovery from Inactivation Protocol: Apply a pair of depolarizing pulses to 0 mV separated by a variable recovery interval at -100 mV.
-
Apply this compound at various concentrations via a perfusion system and repeat the voltage-clamp protocols.
Protocol 2: Recording of Delayed Rectifier Potassium Currents
Objective: To determine the effect of this compound on the amplitude of IK(DR).
Solutions:
-
Extracellular Solution (in mM): 136.5 NaCl, 5.4 KCl, 1.8 CaCl2, 0.53 MgCl2, 5.5 Glucose, 5.5 HEPES. Adjust pH to 7.4 with NaOH. To block Na+ and Ca2+ currents, add 0.5 µM tetrodotoxin (B1210768) (TTX) and 0.1 mM CdCl2.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -50 mV.
-
Apply depolarizing voltage steps from -50 mV to +50 mV in 10 mV increments for 1 second to elicit IK(DR).
-
Apply this compound and repeat the voltage-clamp protocol.
Protocol 3: Recording of High-Voltage-Activated Calcium Currents
Objective: To investigate the modulatory effects of this compound's active metabolite on HVA Ca2+ currents.
Solutions:
-
Extracellular Solution (in mM): 120 NaCl, 20 TEA-Cl, 2 BaCl2 (or CaCl2), 1 MgCl2, 10 HEPES, 10 Glucose, 0.001 TTX. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. Adjust pH to 7.2 with CsOH.
Voltage-Clamp Protocol:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a membrane potential of -80 mV.
-
Apply depolarizing voltage steps from -60 mV to +50 mV in 10 mV increments for 200 ms to elicit HVA Ca2+ currents.
-
Apply the active metabolite of this compound (licarbazepine) and repeat the protocol.
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and the signaling pathway affected by this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. Voltage-activated calcium channels: targets of antiepileptic drug therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. The synergistic inhibitory actions of this compound on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SLOW-AND-FAST-INACTIVATION-OF-VOLTAGE-GATED-SODIUM-CHANNELS-BY-ESLICARBAZEPINE--CARBAMAZEPINE--OXCARBAZEPINE-AND-LACOSAMIDE [aesnet.org]
- 6. Action of GP 47779, the active metabolite of this compound, on the corticostriatal system. II. Modulation of high-voltage-activated calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Formulation of Oxcarbazepine in Preclinical Research
Introduction
Oxcarbazepine (OXC) is an anticonvulsant and mood-stabilizing drug primarily used in the treatment of epilepsy.[1] It is a 10-keto derivative of carbamazepine, but with an improved pharmacokinetic profile and better tolerability.[1][2] In preclinical and clinical settings, this compound functions as a prodrug, being rapidly and extensively metabolized by cytosolic enzymes in the liver to its pharmacologically active 10-monohydroxy metabolite (MHD), also known as licarbazepine.[2][3][4] This active metabolite is primarily responsible for the drug's therapeutic effects.[3][4]
Due to its poor aqueous solubility, developing appropriate formulations is critical for achieving consistent and reliable results in preclinical research. This document provides detailed protocols for preparing common formulations of this compound for oral and intranasal administration in rodent models, summarizes its physicochemical properties, and outlines its primary mechanism of action.
Physicochemical Properties of this compound
This compound is a white to faintly orange crystalline powder.[5] A thorough understanding of its solubility is essential for selecting an appropriate vehicle for in vivo studies. This compound is practically insoluble in water and sparingly soluble in most common organic solvents.[5][6]
Data Presentation: Solubility Data
The solubility of this compound in various solvents is summarized in the table below. For aqueous buffers, the use of a co-solvent is necessary to achieve workable concentrations.
| Solvent/Vehicle | Solubility | Notes | Source(s) |
| Water | Poorly soluble / Practically insoluble | ~0.083 mg/mL | [5][7] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | - | [8] |
| Dimethylformamide (DMF) | ~20 mg/mL | - | [8] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | For aqueous solutions, dissolve in DMF first, then dilute with buffer. | [8] |
| Polyethylene Glycol 400 (PEG-400) | 9.70 ± 0.64 mg/mL | Showed the highest solubility among several common vehicles. | [9] |
| Tetrahydrofuran (THF) | 3.08 x 10⁻³ (mole fraction at 308.15 K) | Highest mole fraction solubility among tested organic solvents. | [10] |
| Acetone | Slightly soluble; 1.82 x 10⁻³ (mole fraction at 308.15 K) | - | [6][10] |
| Methanol | Slightly soluble; 1.11 x 10⁻³ (mole fraction at 308.15 K) | - | [6][10] |
| Ethanol (B145695) | Practically insoluble; 6.17 x 10⁻⁴ (mole fraction at 308.15 K) | - | [1][6][10] |
| Chloroform | Slightly soluble | - | [5][6] |
| Dichloromethane | Slightly soluble | - | [5][6] |
Preclinical Formulation Protocols
Given its low water solubility, this compound is typically administered in preclinical studies as a suspension for oral delivery or in specialized formulations for alternative routes like intranasal delivery.
Protocol 1: Preparation of this compound Suspension for Oral Gavage
Oral gavage is the most common route for administering this compound in rodent studies. A suspension using sodium carboxymethyl cellulose (B213188) (CMC-Na) is a standard and effective vehicle.[11]
Materials:
-
This compound powder
-
Sodium carboxymethyl cellulose (CMC-Na, low or medium viscosity)
-
Purified, sterile water (or 0.9% saline)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Glass beaker and graduated cylinder
-
Spatula
-
Mortar and pestle (optional, for reducing particle size)
-
Sonicator
Procedure:
Part A: Preparation of 0.5% (w/v) CMC-Na Vehicle
-
Weigh CMC-Na: For every 100 mL of vehicle required, weigh 0.5 g of CMC-Na powder.[12]
-
Heat Water: Heat approximately one-third of the total required volume of purified water to 60-70°C in a beaker on a magnetic stirrer.[10]
-
Disperse CMC-Na: While stirring the heated water to create a vortex, slowly sprinkle the CMC-Na powder into the center. This prevents the formation of clumps.[10][12]
-
Hydrate: Once the powder is dispersed, add the remaining two-thirds of room temperature water. Continue stirring until the solution becomes clear and viscous. This may take several minutes to hours.[10][13]
-
Store: The vehicle can be stored at 2-8°C. Allow it to return to room temperature before use.
Part B: Preparation of this compound Suspension (Example: 10 mg/mL)
-
Calculate and Weigh OXC: Determine the required concentration and total volume. For a 10 mg/mL suspension in 20 mL, weigh 200 mg of this compound powder.
-
Triturate (Optional): For better homogeneity, gently grind the this compound powder with a mortar and pestle to ensure a fine, uniform particle size.
-
Create a Paste: Transfer the weighed powder to a clean glass vial. Add a small volume (e.g., 1-2 mL) of the prepared 0.5% CMC-Na vehicle and use a spatula to triturate the powder into a smooth, uniform paste. This pre-wetting step is crucial for preventing clumping.[12]
-
Gradual Dilution: Gradually add the remaining 0.5% CMC-Na vehicle to the paste in small portions while mixing continuously (e.g., vortexing).[12]
-
Homogenize: Once the final volume is reached, sonicate the suspension for 5-10 minutes to ensure uniform particle dispersion.[12] If the compound is heat-sensitive, use a cold water bath during sonication.
-
Administer: Keep the suspension under continuous agitation (e.g., on a stir plate) until dosing. Immediately before drawing each dose, vortex the suspension to ensure uniformity. Suspensions should be prepared fresh daily.[12]
Protocol 2: Preparation of this compound Solution for Intranasal Administration
Intranasal delivery is an alternative route explored to enhance brain targeting and potentially lower the effective dose.[3] A simple solution can be prepared using co-solvents.
Materials:
-
This compound powder
-
Ethanol (reagent grade)
-
0.9% Saline solution, sterile
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Sterile microcentrifuge tubes or glass vials
Procedure:
-
Weigh OXC: Weigh the required amount of this compound powder.
-
Dissolve in Ethanol: Dissolve the this compound powder in a minimal volume of ethanol. For example, a formulation used in rodent studies involved dissolving the drug in an ethanol and saline mixture (1:1 v/v).[3]
-
Dilute with Saline: Add the saline solution to the ethanolic solution to reach the final desired concentration and solvent ratio. For example, to prepare a 1 mg/mL solution in 50% ethanol/saline, dissolve 1 mg of this compound in 0.5 mL of ethanol, then add 0.5 mL of saline.
-
Mix Thoroughly: Vortex the final solution to ensure it is clear and homogenous.
-
Administer: Use a calibrated micropipette with appropriate tubing to administer a precise volume into the nares of the animal.[11] The animal should be held in a supine or upright position during and briefly after administration to facilitate absorption.[14]
Data Presentation: Example Formulations from Preclinical Studies
| Animal Model | Route of Administration | Formulation / Vehicle | Dose Range | Source(s) |
| Rats | Oral Gavage | Suspension in 0.5% CMC-Na | 10 - 200 mg/kg | [11] |
| Rats | Intranasal | Solution in Saline:Ethanol (1:1) | 0.2 - 0.8 mg/kg | [3] |
| Mice | Oral Gavage | Suspension in 0.5% CMC-Na | 13.5 mg/kg | [11][15] |
| Mice | Intranasal | Microemulsion (Tween 80, PEG, Isopropyl myristate) | 13.5 mg/kg | [11][15] |
| Rats | Intranasal | Chitosan Nanoparticles in Thermoresponsive Gel | 0.8 mg/kg | [14] |
Experimental Protocols & Workflows
The successful execution of an in vivo study relies on a well-defined workflow, from formulation preparation to data analysis.
Diagram: General Experimental Workflow
Caption: A typical workflow for preclinical studies involving this compound.
Mechanism of Action
This compound's anticonvulsant activity is primarily mediated by its active metabolite, MHD.[3][4] The core mechanism involves the modulation of neuronal ion channels to stabilize hyperexcited membranes and reduce pathological neuronal firing.[3][16]
Primary Mechanism: The main therapeutic action is the blockade of voltage-gated sodium channels (VGSCs).[3][4][9] MHD binds to the VGSCs and stabilizes them in the inactivated state.[7] This action is "use-dependent," meaning it preferentially targets neurons that are firing at high frequencies, a characteristic of epileptic seizures.[9][17] By inhibiting the repetitive firing of sodium-dependent action potentials, MHD prevents the propagation and spread of seizure activity.[4][17]
Secondary Mechanisms: While less characterized, evidence suggests that this compound and MHD may also exert effects through other pathways, such as modulating potassium and calcium channels, which could further contribute to their overall antiepileptic efficacy.[4][16][17]
Diagram: Signaling Pathway
Caption: Mechanism of action of this compound via its active metabolite MHD.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. US8530647B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Mechanisms of Action of Antiepileptic Drugs | Neupsy Key [neupsykey.com]
- 10. benchchem.com [benchchem.com]
- 11. actapharmsci.com [actapharmsci.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermoresponsive Gel-loaded this compound Nanosystems for Nose- To-Brain Delivery: Enhanced Antiepileptic Activity in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. This compound: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Oxcarbazepine in Cultured Neuronal Cell Lines: Detailed Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Oxcarbazepine, an anticonvulsant medication, is primarily utilized in the management of epilepsy.[1][2] Its therapeutic effects are largely attributed to its active metabolite, 10-monohydroxy metabolite (MHD), which modulates neuronal excitability.[2][3] Cultured neuronal cell lines provide a valuable in vitro system to dissect the molecular mechanisms of this compound, evaluate its neuroprotective potential, and screen for novel therapeutic applications. This document provides detailed application notes and experimental protocols for studying this compound in commonly used neuronal cell lines.
Application Notes:
This compound's primary mechanism of action is the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes and inhibits repetitive firing.[1][3] Beyond this, research in cultured neuronal cells has revealed a more complex pharmacological profile, including the modulation of other ion channels and neurotransmitter systems.
Key Applications in Neuronal Cell Culture:
-
Mechanism of Action Studies: Elucidating the precise effects of this compound on different subtypes of sodium, potassium, and calcium channels.[1][4][5]
-
Neuroprotection Assays: Investigating the potential of this compound to protect neurons from various insults, such as oxidative stress and excitotoxicity.[6][7][8]
-
Cytotoxicity Screening: Determining the concentration-dependent toxicity of this compound to inform therapeutic windows.[9][10]
-
Drug Discovery: Using this compound as a reference compound in the screening of new antiepileptic or neuroprotective drugs.
-
Disease Modeling: Employing neuronal cell lines to model neurological disorders and assess the therapeutic efficacy of this compound.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound and its active metabolite (MHD) in various cultured neuronal cell line models.
Table 1: Inhibition of Ion Channels and Neuronal Firing
| Parameter | Cell Line | Compound | IC50 / Effective Concentration | Reference |
| Voltage-gated Na+ current (INa) | NG108-15 | This compound | 3.1 µM (IC50) | [11] |
| Firing of Na+-dependent action potentials | Cultured mouse central neurons | This compound | 5 x 10-8 M (IC50) | [12] |
| Firing of Na+-dependent action potentials | Cultured mouse central neurons | MHD | 2 x 10-8 M (IC50) | [12] |
| Delayed rectifier K+ current (IK(DR)) | NG108-15 | This compound | Suppression at 10 µM | [13] |
Table 2: Effects on Neurotransmitter Release
| Neurotransmitter | Preparation | Stimulus | Compound | IC50 / Effective Concentration | Reference |
| Glutamate | Rat brain slices | Veratrine | This compound | 23 - 150 µM (IC50) | [3] |
| Glutamate | Rat cortex (in vivo) | Veratridine | This compound | ~50% inhibition at 60 mg/kg | [3] |
Table 3: Cytotoxicity and Antiproliferative Effects
| Parameter | Cell Line | Compound | IC50 / Effective Concentration | Reference |
| Cell Viability | Glioblastoma (U87) | This compound | 12.35 µg/ml (IC50) | [14] |
| Cell Viability | Glioblastoma (T98) | This compound | 9.45 µg/ml (IC50) | [14] |
| Cell Growth | IDH mutant glioma stem-like cells | This compound | 44.7 µM (mean IC50) | [15] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study in cultured neuronal cells.
References
- 1. Whole cell patch clamp electrophysiology in human neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. docs.axolbio.com [docs.axolbio.com]
- 3. droracle.ai [droracle.ai]
- 4. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 5. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 6. protocols.io [protocols.io]
- 7. Pre- and Post-Treatment with Novel Antiepileptic Drug this compound Exerts Neuroprotective Effect in the Hippocampus in a Gerbil Model of Transient Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Post-treatment with this compound confers potent neuroprotection against transient global cerebral ischemic injury by activating Nrf2 defense pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MTT assay [protocols.io]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. The synergistic inhibitory actions of this compound on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. d-nb.info [d-nb.info]
- 15. The Antiepileptic Drug this compound Inhibits the Growth of Patient-Derived Isocitrate Dehydrogenase Mutant Glioma Stem-like Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Titrimetric and Spectrophotometric Assay of Oxcarbazepine in Pharmaceuticals
Introduction
Oxcarbazepine is an anticonvulsant and mood-stabilizing drug used in the treatment of epilepsy and bipolar disorder. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical formulations. This document provides detailed application notes and protocols for two validated methods for the quantitative determination of this compound: a direct titrimetric assay and an indirect spectrophotometric assay. These methods are suitable for implementation in research, drug development, and quality control laboratories.
Method 1: Titrimetric Assay of this compound
This method is a direct titrimetric procedure involving the titration of an acidified solution of this compound with N-bromosuccinimide (NBS) using methyl orange as an indicator. The reaction proceeds in a 1:1 stoichiometric ratio between this compound and NBS. This titrimetric method is advantageous for its simplicity, speed, and suitability for the analysis of macro quantities of this compound typically found in tablet formulations.
Experimental Protocol
1. Reagents and Solutions:
-
This compound Standard Solution (2 mg/mL): Accurately weigh 200 mg of pure this compound and dissolve it in 40 mL of glacial acetic acid in a 100 mL volumetric flask. Dilute to the mark with water.
-
N-bromosuccinimide (NBS) Solution (0.01 M): Prepare and standardize a 0.01 M solution of NBS.
-
Sulphuric Acid (5 M): Prepare a 5 M solution of sulphuric acid.
-
Methyl Orange Indicator: Prepare a suitable solution of methyl orange.
-
Glacial Acetic Acid
**2.
Application Notes and Protocols for Designing Clinical Trials of Oxcarbazepine in New Indications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxcarbazepine is an anticonvulsant drug, structurally a keto-derivative of carbamazepine, with a well-established mechanism of action primarily involving the blockade of voltage-gated sodium channels.[1][2] This action leads to the stabilization of hyperexcited neural membranes, thereby inhibiting repetitive neuronal firing and reducing the propagation of synaptic impulses.[2][3] While approved for the treatment of partial seizures in adults and children, its mechanism suggests potential therapeutic efficacy in other neurological and psychiatric conditions characterized by neuronal hyperexcitability.[4][5][6][7] This document provides detailed application notes and protocols for designing clinical trials to investigate this compound in two promising new indications: neuropathic pain and bipolar disorder.
Pharmacokinetic and Pharmacodynamic Profile of this compound
This compound is a prodrug that is rapidly and almost completely absorbed after oral administration and is extensively metabolized to its pharmacologically active 10-monohydroxy derivative (MHD), which is primarily responsible for its therapeutic effects.[3][8] The half-life of this compound is approximately 1-2.5 hours, while the half-life of MHD is much longer, around 9.3 hours.[8] This pharmacokinetic profile allows for twice-daily dosing. Unlike carbamazepine, this compound has a lower potential for inducing hepatic enzymes and has fewer drug-drug interactions.[9]
| Parameter | Value | Reference |
| Bioavailability | >95% | [3] |
| Active Metabolite | 10-monohydroxy derivative (MHD) | [3][8] |
| Half-life (this compound) | ~1-2.5 hours | [8] |
| Half-life (MHD) | ~9.3 hours | [8] |
| Protein Binding (MHD) | ~40% | [3] |
| Elimination | Primarily renal | [3] |
Proposed New Indication 1: Neuropathic Pain
Scientific Rationale
Neuropathic pain is a chronic pain state caused by a lesion or disease of the somatosensory nervous system. The underlying pathophysiology often involves neuronal hyperexcitability, ectopic discharges, and central sensitization, processes in which voltage-gated sodium channels play a crucial role. Preclinical studies in animal models of neuropathic pain have demonstrated the antineuralgic properties of this compound.[4][5] Clinical evidence from randomized controlled trials, although mixed, suggests potential efficacy, particularly in painful diabetic neuropathy.[10][11][12][13]
Proposed Clinical Trial Protocol: A Phase II, Randomized, Double-Blind, Placebo-Controlled Study in Patients with Painful Diabetic Neuropathy
Objective: To evaluate the efficacy and safety of this compound in reducing pain intensity in patients with painful diabetic neuropathy.
Patient Population:
-
Inclusion Criteria:
-
Adults aged 18-75 years.
-
Diagnosis of type 1 or 2 diabetes mellitus.
-
Diagnosis of painful diabetic neuropathy for at least 6 months.
-
Average daily pain score of ≥ 4 on an 11-point Numeric Rating Scale (NRS) during a 7-day baseline period.
-
-
Exclusion Criteria:
-
Other causes of neuropathy or chronic pain.
-
Inadequate glycemic control (HbA1c > 10%).
-
History of hypersensitivity to this compound or carbamazepine.
-
Significant renal or hepatic impairment.
-
Study Design:
-
Phase: II
-
Design: A 12-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Randomization: 1:1 ratio to this compound or placebo.
-
Treatment Arms:
-
Arm 1 (this compound): Titration from 300 mg/day to a target dose of 1200-1800 mg/day, administered in two divided doses.
-
Arm 2 (Placebo): Matching placebo administered on the same schedule.
-
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in the weekly average 24-hour pain intensity score on the 11-point NRS at Week 12.
-
Secondary Efficacy Endpoints:
-
Safety Endpoints: Incidence of adverse events, serious adverse events, and changes in laboratory parameters.
Experimental Protocols:
-
Pain Assessment: Patients will record their average pain intensity over the past 24 hours daily using an 11-point NRS (0 = no pain, 10 = worst possible pain).
-
Neuropathic Pain Scales: The LANSS and NPQ will be administered at baseline and at Weeks 4, 8, and 12.
-
Neuroimaging (Exploratory): Structural and functional MRI (fMRI) of the brain may be performed at baseline and at the end of treatment to explore changes in brain regions associated with pain processing.[10][14][15]
Statistical Analysis: The primary efficacy analysis will be performed on the intent-to-treat (ITT) population using a mixed-effects model for repeated measures (MMRM) to analyze the change from baseline in the weekly average pain score.
Workflow for Neuropathic Pain Clinical Trial
Caption: Workflow for a Phase II clinical trial of this compound in neuropathic pain.
Proposed New Indication 2: Bipolar Disorder
Scientific Rationale
Bipolar disorder is a chronic mood disorder characterized by recurrent episodes of mania/hypomania and depression. The pathophysiology is complex and not fully understood, but is thought to involve dysregulation of neuronal excitability and neurotransmitter systems.[16] this compound's mechanism of action, similar to the established mood stabilizer carbamazepine, suggests it may have mood-stabilizing properties.[9][17] Some clinical studies, although limited, have suggested potential efficacy in the treatment of acute mania.[16][18] Furthermore, there is interest in its potential neuroprotective effects, possibly mediated through brain-derived neurotrophic factor (BDNF).[19]
Proposed Clinical Trial Protocol: A Phase III, Randomized, Double-Blind, Placebo-Controlled, Adjunctive Therapy Study in Patients with Bipolar I Disorder (Manic or Mixed Episode)
Objective: To evaluate the efficacy and safety of this compound as an adjunctive therapy to lithium or valproate in the treatment of acute manic or mixed episodes in patients with Bipolar I Disorder.
Patient Population:
-
Inclusion Criteria:
-
Adults aged 18-65 years.
-
Diagnosis of Bipolar I Disorder, currently experiencing a manic or mixed episode according to DSM-5 criteria.
-
Young Mania Rating Scale (YMRS) score ≥ 20 at screening and baseline.
-
On a stable dose of lithium or valproate for at least 2 weeks.
-
-
Exclusion Criteria:
-
Rapid cycling bipolar disorder.
-
Current substance use disorder.
-
History of non-response to carbamazepine.
-
Significant suicidal ideation.
-
Study Design:
-
Phase: III
-
Design: A 3-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Randomization: 1:1 ratio to this compound or placebo.
-
Treatment Arms:
-
Arm 1 (this compound): this compound titrated from 600 mg/day to a maximum of 2400 mg/day, added to ongoing lithium or valproate therapy.
-
Arm 2 (Placebo): Matching placebo added to ongoing lithium or valproate therapy.
-
Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in the YMRS total score at Day 21.
-
Secondary Efficacy Endpoints:
-
Response rate (≥50% reduction in YMRS score).
-
Remission rate (YMRS score ≤ 12).
-
Change from baseline in the Clinical Global Impression-Bipolar Version (CGI-BP) scale.
-
Change from baseline in serum BDNF levels.
-
-
Safety Endpoints: Incidence of adverse events, serious adverse events, and changes in laboratory parameters, including serum sodium.
Experimental Protocols:
-
Clinical Assessments: The YMRS and CGI-BP will be administered at baseline and at Days 7, 14, and 21.
-
Serum BDNF Measurement:
-
Sample Collection: Collect 5 mL of venous blood into a serum separator tube at baseline and at Day 21.
-
Processing: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes.
-
Storage: Aliquot the serum and store at -80°C until analysis.
-
Analysis: Serum BDNF levels will be quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's protocol.[20][21][22][23]
-
-
Neuroimaging (Exploratory): Structural and functional MRI may be performed at baseline and at the end of treatment to investigate changes in brain structure and function in regions implicated in bipolar disorder.[2][3][6][19][24]
Statistical Analysis: The primary efficacy analysis will be performed on the ITT population using an ANCOVA model with the change from baseline in YMRS score as the dependent variable, treatment group as a factor, and baseline YMRS score as a covariate.
Signaling Pathway and Experimental Workflow
Caption: Putative mechanism and experimental workflow for an this compound clinical trial in bipolar disorder.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Neuroimaging biomarkers in bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. NeuRA | Neuroimaging biomarkers of bipolar disorder risk |… [neura.edu.au]
- 7. A method for reproducible measurements of serum BDNF: comparison of the performance of six commercial assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to standard operating procedures (SOPs) in clinical trials | Clinical Trials Hub [clinicaltrialshub.htq.org.au]
- 9. This compound in bipolar disorder: a critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging Biomarkers in Chronic Neuropathic Pain Management | Encyclopedia MDPI [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. thepnrr.org [thepnrr.org]
- 13. This compound for neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neuroimaging-based biomarkers for pain: state of the field and current directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Brain Imaging Biomarkers for Chronic Pain [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. psychiatrictimes.com [psychiatrictimes.com]
- 18. This compound for acute affective episodes of bipolar disorder | Cochrane [cochrane.org]
- 19. tandfonline.com [tandfonline.com]
- 20. elkbiotech.com [elkbiotech.com]
- 21. resources.rndsystems.com [resources.rndsystems.com]
- 22. denovobiolabs.com [denovobiolabs.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Neuroimaging-based markers of bipolar disorder: evidence from two meta-analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxcarbazepine in Preclinical Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, presents a significant therapeutic challenge.[1][2] Preclinical animal models are indispensable tools for elucidating the underlying mechanisms and for the discovery and validation of novel analgesic compounds.[3][4] Oxcarbazepine, a second-generation antiepileptic drug, has been investigated for its potential in managing neuropathic pain.[2][5] Structurally related to carbamazepine, it primarily exerts its effects through the blockade of voltage-gated sodium channels, which play a crucial role in the pathophysiology of neuropathic pain by contributing to neuronal hyperexcitability.[6][7][8] Its active metabolite, licarbazepine, is largely responsible for its therapeutic action.[6]
These application notes provide a comprehensive overview of the use of this compound in established rodent models of neuropathic pain, detailing experimental protocols, summarizing key quantitative findings, and illustrating relevant biological pathways and workflows.
Mechanism of Action in Neuropathic Pain
The primary mechanism of action of this compound and its active metabolite involves the modulation of neuronal excitability. In neuropathic states, damaged neurons exhibit spontaneous ectopic firing and lowered activation thresholds, largely due to alterations in ion channel expression and function. This compound stabilizes these hyperexcitable neuronal membranes by blocking voltage-gated sodium channels in a use-dependent manner, thereby inhibiting high-frequency repetitive firing.[7][8] Evidence also suggests a peripheral site of action, where it can inhibit aberrant signals originating from injured primary afferent fibers.[9][10] This action attenuates the transmission of nociceptive signals at both peripheral and central levels.
Caption: this compound's mechanism in neuropathic pain.
Common Animal Models for this compound Studies
Several surgically-induced rodent models are commonly used to replicate the symptoms of neuropathic pain, such as allodynia and hyperalgesia.[4][11]
-
Spinal Nerve Ligation (SNL): This model, developed by Kim and Chung, involves the tight ligation of the L5 and L6 spinal nerves, leaving the L4 nerve intact.[9][12] It reliably produces robust and long-lasting mechanical allodynia, cold allodynia, and thermal hyperalgesia, mimicking symptoms of radiculopathy.[12][13] The SNL model is particularly relevant as it has been shown to share features with the "irritable nociceptor" phenotype observed in human patients, a subgroup that shows a better response to this compound.[9][10][14]
-
Chronic Constriction Injury (CCI): This model involves placing loose ligatures around the common sciatic nerve, leading to inflammation and partial nerve injury.[11][15]
-
Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are transected, leaving the sural nerve intact.[4][16] This results in a well-defined area of hypersensitivity in the paw's lateral aspect.
-
Diabetic Neuropathy: This metabolic model can be induced chemically, often with streptozotocin, to destroy pancreatic beta cells and induce hyperglycemia, which subsequently leads to nerve damage.[11]
Experimental Protocols
Protocol: Spinal Nerve Ligation (SNL) Model in Rats
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (200-250g) with an appropriate anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Surgical Procedure: Place the rat in a prone position. Make a paraspinal incision at the level of the L4-S2 vertebrae.
-
Nerve Exposure: Carefully dissect the paraspinal muscles to expose the L5 transverse process. Remove the transverse process to visualize the L4, L5, and L6 spinal nerves.
-
Ligation: Isolate the L5 and L6 spinal nerves distal to the dorsal root ganglion. Tightly ligate both nerves with a 6-0 silk suture.[13]
-
Closure: Suture the muscle layers and close the skin incision with wound clips or sutures.
-
Post-operative Care: Administer post-operative analgesics for 24-48 hours (avoiding agents that interfere with neuropathic pain development). Monitor the animal for signs of distress and infection. Allow 7-14 days for the full development of neuropathic pain symptoms before behavioral testing.
-
Sham Control: Perform the same surgical procedure on control animals, exposing the nerves but without performing the ligation.
Protocol: Assessment of Mechanical Allodynia (von Frey Test)
-
Habituation: Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 30-60 minutes before testing.[17]
-
Stimulation: Apply a series of calibrated von Frey filaments of increasing stiffness (e.g., 0.6g to 15g) to the plantar surface of the hind paw in the territory of the uninjured L4 nerve (for SNL model) or the injured nerve territory for other models.[13][17]
-
Response: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). Start with a mid-range filament. If there is a response, use the next smaller filament; if there is no response, use the next larger one.
-
Data Analysis: The 50% PWT is calculated from the pattern of responses. A significant decrease in PWT in the ipsilateral (injured) paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia.
Protocol: Assessment of Cold Allodynia (Acetone Drop Test)
-
Habituation: Acclimate the animal on the wire mesh floor as described for the von Frey test.
-
Stimulation: Apply a drop of acetone (B3395972) (approx. 100 µL) to the plantar surface of the hind paw using a syringe, avoiding direct contact with the skin. The evaporation of acetone produces a cooling stimulus.[18]
-
Response Measurement: Record the duration (in seconds) of nocifensive behaviors (paw withdrawal, licking, flinching, or shaking) over a 60-second observation period.
-
Data Analysis: An increased duration of response in the ipsilateral paw indicates cold allodynia.
Quantitative Data Summary
The efficacy of this compound has been quantified in various preclinical studies. The following tables summarize key findings, particularly from electrophysiological recordings in the SNL model, which provide direct measures of neuronal activity.
Table 1: Effect of Systemic this compound (30 mg/kg) on Stimulus-Evoked Neuronal Responses in the Dorsal Horn of SNL Rats
| Stimulus Type | Pre-Oxcarbazepine (Spikes/Stimulus) | Post-Oxcarbazepine (Spikes/Stimulus) | % Inhibition |
| Punctate Mechanical | ~125 | ~50 | ~60% |
| Dynamic Brush | ~100 | ~40 | ~60% |
| Cold | ~110 | ~45 | ~59% |
| Heat | ~120 | ~110 | ~8% (Not Significant) |
| (Data adapted from electrophysiology studies in SNL rats.[9][10][19]) |
Table 2: Effect of Systemic this compound (30 mg/kg) on Neuronal Firing in the Ventral Posterolateral (VPL) Thalamus of SNL Rats
| Firing Type / Stimulus | Pre-Oxcarbazepine (Hz or Spikes/Stimulus) | Post-Oxcarbazepine (Hz or Spikes/Stimulus) | % Inhibition |
| Spontaneous Firing (Hz) | ~12 Hz | ~5 Hz | ~58% |
| Punctate Mechanical | ~150 | ~60 | ~60% |
| Dynamic Brush | ~110 | ~50 | ~55% |
| Cold | ~120 | ~50 | ~58% |
| (Data adapted from electrophysiology studies in SNL rats, demonstrating central effects.[9][10][20]) |
These results highlight that this compound markedly inhibits neuronal responses to mechanical and cold stimuli in neuropathic animals, with minimal effect on heat-evoked responses, suggesting a modality-selective action.[10] Furthermore, intraplantar injection of its active metabolite, licarbazepine, replicates these effects, supporting a significant peripheral mechanism of action.[10][20]
Visualization of Experimental Design and Logical Relationships
Preclinical Study Workflow
The diagram below outlines a typical workflow for evaluating the efficacy of this compound in a neuropathic pain model.
Caption: A standard workflow for a preclinical this compound study.
Logical Relationship in this compound Treatment
This diagram illustrates the logical connections between the pathological state and the therapeutic intervention.
Caption: The logic of this compound intervention in neuropathic pain.
Conclusion
This compound has demonstrated clear antinociceptive properties in animal models of neuropathic pain, particularly in the SNL model which may translate to specific human pain phenotypes.[9][10][14] Its modality-specific effects, predominantly on mechanical and cold allodynia, are consistent with its mechanism as a voltage-gated sodium channel blocker.[7][10] The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further investigate this compound and other sodium channel-modulating compounds for the treatment of neuropathic pain.
References
- 1. This compound in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Neuropathy following spinal nerve injury shares features with the irritable nociceptor phenotype: A back‐translational study of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuropathy following spinal nerve injury shares features with the irritable nociceptor phenotype: A back-translational study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Institutional Animal Care and Use Committee Considerations for Animal Models of Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jove.com [jove.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Oxcarbazepine Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Oxcarbazepine.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during experiments involving the dissolution of this compound in aqueous solutions.
1. Issue: this compound is not dissolving or is precipitating out of my aqueous solution.
-
Question: Why is my this compound crashing out of solution, and what immediate steps can I take?
-
Answer: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low aqueous solubility and high permeability.[1][2] It is practically insoluble in water.[3][4] Precipitation is common when the concentration exceeds its solubility limit in the chosen aqueous medium.
-
Immediate Actions:
-
Increase Solvent Volume: The simplest first step is to increase the volume of your aqueous solution to lower the overall concentration of this compound.
-
Gentle Heating & Agitation: Applying gentle heat (e.g., to 37°C) and continuous stirring can help increase the dissolution rate and solubility. However, be cautious as the solution may precipitate upon cooling.
-
pH Adjustment: The solubility of this compound is pH-dependent. Studies have shown slightly improved solubility in pH 6.8 buffer compared to more acidic conditions (pH 1.2).[5][6] Consider adjusting the pH of your medium if your experimental parameters allow.
-
-
2. Issue: I am observing a very slow dissolution rate.
-
Question: My experiment requires a faster dissolution rate for this compound. How can I achieve this?
-
Answer: A slow dissolution rate is a known characteristic of this compound due to its poor solubility.[7] Several formulation strategies can significantly enhance the dissolution rate.
-
Recommended Approaches:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[8][9] Techniques like micronization or co-milling with a polymer like Soluplus® can be effective.[2][10] Co-milling has been shown to reduce mean particle size significantly and increase the dissolution rate by 2.5 to 3 times.[2]
-
Solid Dispersions: Creating a solid dispersion involves mixing this compound with a hydrophilic carrier. This can convert the drug from a crystalline to a more soluble amorphous state.[7][11][12] Common carriers include polyethylene (B3416737) glycol (PEG) 6000 and skimmed milk.[7][11]
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules can significantly improve its aqueous solubility and dissolution.[1][13] Beta-cyclodextrin (β-CD) has been shown to form a 1:1 complex with this compound, leading to faster and more complete dissolution.[13]
-
-
3. Issue: My results are inconsistent across different batches of experiments.
-
Question: What factors could be causing variability in the solubility and dissolution of this compound in my experiments?
-
Answer: Inconsistent results can stem from several factors related to both the compound and the experimental setup.
-
Potential Causes and Solutions:
-
Polymorphism: this compound can exist in different crystalline forms (polymorphs), each with its own solubility profile. Ensure you are using the same polymorphic form for all experiments. Characterization techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) can confirm the crystalline state.[7][10][11]
-
Solvent Preparation: Minor variations in pH, buffer composition, or the concentration of co-solvents can lead to significant differences in solubility. Prepare fresh solvents for each experiment and meticulously check the pH.
-
Equilibration Time: Ensure sufficient time is allowed for the solution to reach equilibrium. Solubility studies for this compound often require continuous agitation for extended periods (e.g., 72 hours) to ensure saturation is reached.[14]
-
-
Frequently Asked Questions (FAQs)
1. What is the baseline solubility of this compound in common solvents?
This compound is practically insoluble in water, with a reported solubility of around 0.083 mg/mL.[13] Its solubility is higher in some organic solvents and specific non-volatile liquid vehicles used in formulations.
2. How does pH affect the solubility of this compound?
The solubility of this compound is somewhat pH-dependent. Experimental data indicates that it has a higher solubility in phosphate (B84403) buffer at pH 6.8 compared to acidic buffers like pH 1.2.[5]
3. What are the most effective methods to significantly enhance this compound's aqueous solubility?
Several advanced formulation techniques have proven effective:
-
Nanoformulations: Techniques like high-pressure homogenization to create nanosuspensions can significantly increase the surface area and dissolution rate.[15] Encapsulation into polymeric nanoparticles (e.g., PLGA) or nanostructured lipid carriers also improves solubility and can offer controlled release.[16][17]
-
Solid Dispersions: This is a widely used and effective method. Dispersing this compound in a hydrophilic carrier can lead to an amorphous form of the drug, which is more soluble than its crystalline counterpart.[7][12][18]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins is a highly effective way to increase solubility.[19][20] Kneaded systems of this compound and β-cyclodextrin have shown nearly 100% drug release in 15 minutes.[13]
-
Co-crystals: Synthesizing co-crystals of this compound with other molecules (coformers) like oxalic acid or 2,5-dihydroxybenzoic acid can increase the apparent solubility by up to 4.7 times.[21][22]
4. Can I use co-solvents to dissolve this compound?
Yes, co-solvents can be used. Polyethylene glycol (PEG) 200 has been shown to have a higher solubilizing capacity for this compound compared to water or propylene (B89431) glycol.[14] However, for in vitro and in vivo experiments, the potential toxicity and effects of the co-solvent on the experimental system must be carefully considered.
5. How can I quantify the concentration of dissolved this compound?
A common and reliable method for quantifying this compound in solution is UV-Vis spectrophotometry, typically at a wavelength of 254 nm or 256 nm.[23][24] For more complex matrices or to separate this compound from its metabolites, High-Performance Liquid Chromatography (HPLC) is the preferred method.[25][26]
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Media
| Solvent/Medium | Temperature | Solubility (Mole Fraction) | Solubility (mg/mL) | Reference(s) |
| Water | Room Temperature | - | ~0.083 | [13] |
| pH 1.2 Buffer | - | - | 0.021 | [5] |
| pH 6.8 Buffer | - | - | 0.0789 | [5] |
| pH 7.4 Buffer | - | - | 0.072 | [5] |
| Methanol | 308.15 K (35°C) | 1.11 x 10⁻³ | - | [15] |
| Ethanol | 308.15 K (35°C) | 6.17 x 10⁻⁴ | - | [15] |
| Acetone | 308.15 K (35°C) | 1.82 x 10⁻³ | - | [15] |
| Tetrahydrofuran | 308.15 K (35°C) | 3.08 x 10⁻³ | - | [15] |
| N-methyl-2-pyrrolidone (NMP) | 298.15 K (25°C) | Highest among tested solvents | - | [27][28] |
| Polyethylene Glycol 200 | Room Temperature | Higher than in water | - | [14] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Carrier/Coformer | Fold Increase in Solubility/Dissolution | Key Findings | Reference(s) |
| Solid Dispersion | Skimmed Milk (1:3 ratio) | 3.5-fold increase in in-vitro release | Converts drug to amorphous form. | [11] |
| Solid Dispersion | PEG 6000 | Significant improvement in dissolution rate | Drug exists in an amorphous state in the dispersion. | [7] |
| Co-crystals | Oxalic Acid (OA) | ~2.6-fold increase in apparent solubility | Formation of a new crystalline structure with improved solubility. | [21][22] |
| Co-crystals | 2,5-dihydroxybenzoic acid (2,5-DHBA) | ~4.7-fold increase in apparent solubility | Most effective co-crystal for solubility enhancement in the study. | [21][22] |
| Cyclodextrin Complex | β-Cyclodextrin (Kneading Method) | >99% dissolution in 20 minutes | Forms a 1:1 inclusion complex. | [13] |
| Co-milling | Soluplus® | 2 to 3-fold increase in solubility | Reduces particle size and crystallinity. | [2] |
Experimental Protocols
1. Protocol: Preparation of this compound-β-Cyclodextrin Inclusion Complex by Kneading Method
-
Objective: To prepare an this compound-β-cyclodextrin (OXC-β-CD) complex to enhance aqueous dissolution.
-
Materials: this compound, β-Cyclodextrin, Deionized Water, Mortar and Pestle.
-
Methodology:
-
Calculate the molar quantities of this compound and β-cyclodextrin required for a 1:1 molar ratio.
-
Place the weighed β-cyclodextrin into a clean mortar.
-
Add a small amount of deionized water to the β-cyclodextrin and triturate to form a homogeneous paste.
-
Gradually add the weighed this compound to the paste while continuously kneading for a period of 60 minutes.
-
If the mixture becomes too dry, add a minimal amount of water to maintain a paste-like consistency.
-
After 60 minutes, the resulting product is dried in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
The dried complex is then passed through a fine sieve to obtain a uniform powder. Source: Adapted from[13]
-
2. Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Objective: To prepare an this compound solid dispersion with a hydrophilic polymer to improve its dissolution rate.
-
Materials: this compound, Hydrophilic Polymer (e.g., PEG 6000, Croscarmellose sodium), Suitable Organic Solvent (e.g., Methanol, Acetone), Rotary Evaporator.
-
Methodology:
-
Weigh the desired amounts of this compound and the hydrophilic polymer (e.g., a 1:5 drug-to-polymer ratio).[29]
-
Dissolve both the this compound and the polymer in a minimal amount of a suitable organic solvent in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a thin, dry film or solid mass is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it into a fine powder. Source: Adapted from[29]
-
Visualizations
Caption: Troubleshooting flowchart for this compound solubility issues.
Caption: General workflow for enhancing this compound solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. This compound | C15H12N2O2 | CID 34312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2007089926A2 - this compound pharmaceutical formulation and its method of preparation, wherein this compound has a broad and multi-modal particle size distribution - Google Patents [patents.google.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. [PDF] Solubility Enhancement of this compound by Melt Sonocrystallization Technique to Increase the Bioavailability | Semantic Scholar [semanticscholar.org]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods of solubility enhancements | PPTX [slideshare.net]
- 10. Enhanced dissolution of this compound microcrystals using a static mixer process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Solid Dispersions: Significance and symbolism [wisdomlib.org]
- 13. Tablet formulation studies on an this compound-beta cyclodextrin binary system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ijper.org [ijper.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound-loaded polymeric nanoparticles: development and permeability studies across in vitro models of the blood–brain barrier and human placental trophoblast - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 18. WO2007141806A1 - Pharmaceutical formulations comprising this compound and methods thereof - Google Patents [patents.google.com]
- 19. mdpi.com [mdpi.com]
- 20. humapub.com [humapub.com]
- 21. Investigating the solubilization effect of this compound by forming cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. hilarispublisher.com [hilarispublisher.com]
- 24. mdpi.com [mdpi.com]
- 25. rroij.com [rroij.com]
- 26. tijer.org [tijer.org]
- 27. primo.seattleu.edu [primo.seattleu.edu]
- 28. researchgate.net [researchgate.net]
- 29. Improving this compound dissolution rate via solid dispersion methods [wisdomlib.org]
Minimizing Oxcarbazepine degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of oxcarbazepine during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause this compound degradation during sample preparation?
A1: this compound is susceptible to degradation under several conditions. The primary factors to control during sample preparation are:
-
pH: this compound degrades in the presence of strong acids and bases.[1][2][3] Exposure to highly acidic or alkaline solutions during extraction or analysis should be minimized.
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of this compound.[2][3]
-
Temperature: Elevated temperatures can promote degradation.[3] It is advisable to keep samples cool and avoid prolonged exposure to heat. One study specifically recommends conducting plasma sample preparation in an ice water bath due to instability at room temperature.[4]
-
Light: Solutions containing this compound should be protected from light to prevent photolytic degradation.[5]
Q2: What are the recommended storage conditions for biological samples containing this compound?
A2: For biological samples such as serum or plasma, proper storage is crucial to ensure the stability of this compound and its active metabolite, 10-monohydroxycarbamazepine (MHD).
| Storage Condition | Duration | Stability |
| Room Temperature | Up to 14 days | Stable[6] |
| Refrigerated (2-8°C) | Up to 14 days | Stable[6][7] |
| Frozen (-20°C or lower) | At least 30 days | Stable[7] |
It is also noted that prepared solutions of this compound may be stable for 48 hours at 10°C.[5]
Q3: Which collection tubes should be used for blood samples to be analyzed for this compound?
A3: For serum or plasma analysis, it is recommended to use red-top tubes (no anticoagulant), lavender-top (EDTA) tubes, or green-top (heparin) tubes.[6] Crucially, do not use gel-barrier tubes , as the gel can absorb the drug, leading to inaccurate, lower measurements.[6][8]
Q4: How quickly should I process blood samples after collection?
A4: It is recommended to separate serum or plasma from blood cells within 2 hours of collection.[8][9][10] This minimizes the potential for interference or degradation caused by cellular components.
Q5: What are the common methods for extracting this compound from biological matrices?
A5: The most common extraction methods are:
-
Protein Precipitation: This is a simple and rapid method where a solvent like acetonitrile (B52724) or acetone (B3395972) is added to the plasma or serum sample to precipitate proteins.[4][11][12]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample by selectively adsorbing the analyte and washing away interfering substances.[13]
-
Liquid-Liquid Extraction (LLE): This method involves extracting the drug into an immiscible organic solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound | Degradation due to pH: Exposure to strong acids or bases during extraction. | - Ensure all solutions are buffered to a neutral or slightly acidic pH (e.g., pH 3.5-7).- Avoid prolonged exposure to harsh pH conditions. |
| Degradation due to temperature: Samples left at room temperature for extended periods, especially in plasma.[4] | - Keep samples on ice during preparation.- Store extracts at appropriate refrigerated or frozen temperatures. | |
| Absorption by collection tube: Use of gel-barrier tubes.[6][8] | - Use only recommended collection tubes (red-top, EDTA, or heparin).[6] | |
| Incomplete extraction: The chosen solvent or method is not optimal for the sample matrix. | - Optimize the extraction solvent system.- Consider a more rigorous extraction method like solid-phase extraction for complex matrices.[13] | |
| Presence of unexpected peaks in chromatogram | Degradation products: The sample has degraded due to exposure to light, heat, extreme pH, or oxidizing agents. | - Review the sample handling and preparation workflow to identify potential sources of degradation.- Protect samples from light.[5]- Prepare samples at reduced temperatures. |
| Matrix effects: Co-eluting substances from the biological sample are interfering with the analysis. | - Employ a more selective extraction method like SPE.- Optimize the chromatographic conditions to improve the resolution between this compound and interfering peaks. | |
| Inconsistent results between replicates | Sample inhomogeneity: The sample was not mixed properly before aliquoting. | - Ensure samples are thoroughly vortexed before taking an aliquot for extraction. |
| Variable degradation: Inconsistent timing or conditions during the sample preparation steps. | - Standardize all steps of the sample preparation protocol, including incubation times and temperatures. |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Extraction from Human Plasma
This protocol is adapted from methods described for the extraction of this compound and its metabolites from plasma for LC-MS/MS analysis.[4][11]
Materials:
-
Human plasma sample
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Internal standard (IS) working solution (e.g., this compound-d4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Place plasma samples in an ice water bath to thaw and maintain a low temperature.[4]
-
In a microcentrifuge tube, add 100 µL of the human plasma sample.
-
Add 20 µL of the internal standard working solution.
-
Add 500 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 4,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
The sample can be directly injected or further diluted with the mobile phase if necessary before injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a general workflow for SPE based on established methods for cleaning up plasma samples.[13]
Materials:
-
Human plasma sample
-
SPE cartridges (e.g., hydrophilic-lipophilic balance)
-
Methanol (HPLC grade)
-
Deionized water
-
Phosphate buffer
-
Acetonitrile (HPLC grade)
-
SPE vacuum manifold
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 500 µL of the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and its metabolites with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the mobile phase for analysis.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for this compound sample preparation.
References
- 1. A validated stability indicating LC method for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jyoungpharm.org [jyoungpharm.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. uspnf.com [uspnf.com]
- 6. labcorp.com [labcorp.com]
- 7. This compound Metabolite, Serum | HNL Lab Medicine [hnl.com]
- 8. This compound Metabolite, Serum | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 9. neurology.testcatalog.org [neurology.testcatalog.org]
- 10. Lab Test: this compound this compound | Akron Children's [akronchildrens.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Liquid chromatography-electrospray mass spectrometry determination of carbamazepine, this compound and eight of their metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liquid chromatographic determination of this compound and its metabolites in plasma of epileptic patients after solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Oxcarbazepine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral formulations of Oxcarbazepine with improved bioavailability.
Frequently Asked Questions (FAQs)
Q1: Why is improving the oral bioavailability of this compound a focus of formulation development?
A1: this compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1][2] This poor solubility is a major obstacle, as it can lead to a slow dissolution rate in the gastrointestinal tract, which is the rate-limiting step for its absorption and can delay the onset of its therapeutic effect.[3][4] Enhancing its solubility and dissolution rate is crucial for improving its oral bioavailability, ensuring more consistent therapeutic outcomes, and potentially reducing patient-to-patient variability.[1][5]
Q2: What are the primary strategies for enhancing the oral bioavailability of this compound?
A2: The main approaches focus on improving the drug's solubility and dissolution rate. These include:
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a molecular level can enhance its wettability and dissolution.[2][6]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution.[7] This includes techniques like preparing nanostructured lipid carriers (NLCs) and polymeric nanoparticles.[8][9]
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems can improve its solubilization in the gastrointestinal tract.
-
Other Novel Techniques: Methods like melt sonocrystallization and centrifugal melt spinning have also been explored to enhance the dissolution of this compound.[3][10]
Q3: How does converting this compound to an amorphous form improve its bioavailability?
A3: The crystalline form of a drug is more stable and generally less soluble than its amorphous counterpart. By converting crystalline this compound to an amorphous state, for example within a solid dispersion, the energy required for dissolution is reduced, leading to a faster dissolution rate and consequently, improved bioavailability.[4][11] Techniques like solid dispersion preparation can induce this change from a crystalline to an amorphous state, which can be confirmed by analytical methods such as X-ray diffraction (XRD) and differential scanning calorimetry (DSC).[4][11]
Troubleshooting Guides
Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor affinity of this compound for the polymer/lipid matrix. | Screen different polymers (e.g., PLGA, PLA) or lipids with varying properties.[7] Optimize the drug-to-polymer/lipid ratio. | Increased encapsulation of the drug within the nanoparticle core. |
| Drug crystallization during nanoparticle preparation. | Modify the solvent evaporation rate.[12] Incorporate surfactants or stabilizers (e.g., TPGS, Poloxamer 188) to prevent drug crystallization.[7] | Maintenance of the amorphous state of the drug within the nanoparticles, leading to higher encapsulation. |
| Inappropriate solvent system. | Select a solvent system in which both the drug and the polymer are soluble to ensure homogeneous mixing. | Improved drug entrapment during the nanoparticle formation process. |
Issue 2: Poor In Vitro Dissolution Rate of Solid Dispersion Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective carrier. | Select a hydrophilic carrier with good solubilizing properties for this compound (e.g., PEG 6000, skimmed milk, Croscarmellose sodium).[2][4][11] | Enhanced wettability and dissolution of the drug from the solid dispersion. |
| Suboptimal drug-to-carrier ratio. | Prepare solid dispersions with varying drug-to-carrier ratios (e.g., 1:3, 1:5) to find the optimal concentration for dissolution enhancement.[2][11] | Identification of the ratio that provides the fastest and most complete drug release. |
| Inefficient preparation method. | Compare different preparation techniques such as physical mixing, solvent evaporation, and kneading.[2] The kneading method has been shown to be highly effective for this compound.[2] | A more intimate mixing of the drug and carrier at the molecular level, leading to improved dissolution. |
| Recrystallization of the drug upon storage. | Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to assess the physical stability of the amorphous drug in the solid dispersion.[4] Incorporate stabilizing excipients if necessary. | Long-term maintenance of the enhanced dissolution profile. |
Quantitative Data on Bioavailability Improvement
| Formulation Strategy | Key Findings | Pharmacokinetic Improvement | Reference |
| Centrifugal Melt Spinning (Microfibers) | In-vitro dissolution of this compound from fibers was >90% within two minutes. | ~25% increase in Cmax and ~35% increase in AUC. Tmax was reached two hours earlier. | [3] |
| Solid Dispersion with PEG 6000 | The solid dispersion showed a significantly better dissolution rate compared to the pure drug. | Higher attainable plasma concentrations were observed. | [4] |
| Nanostructured Lipid Carriers (NLCs) | NLCs demonstrated enhanced permeability of this compound in in-vitro cell line studies. | Showed promise for enhanced bioavailability in in-vivo studies. | [8] |
| Solid Dispersion with Skimmed Milk | A 1:3 ratio of this compound to skimmed milk enhanced the in-vitro drug release by 3.5-fold. | Showed a distinct increase in solubility. | [11] |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Polymer Solution Preparation: Dissolve a hydrophilic polymer such as Hydroxypropylmethyl cellulose (B213188) (HPMC) in a suitable solvent mixture (e.g., dichloromethane (B109758) and methanol).[5]
-
Drug Dissolution: Add this compound to the polymer solution and stir until a clear solution is obtained. The temperature may be slightly elevated (e.g., 40-50°C) to facilitate dissolution.[5]
-
Addition of Other Excipients (Optional): A disintegrant like crospovidone can be added to the solution and stirred.[5]
-
Solvent Evaporation: Remove the solvents under vacuum at a controlled temperature (e.g., 50°C) until a solid mass is formed.[5]
-
Drying and Sizing: Dry the resulting solid dispersion to remove any residual solvent. The dried mass is then pulverized and sieved to obtain a uniform particle size.
Preparation of this compound-Loaded Polymeric Nanoparticles by a Modified Solvent Displacement Method
-
Organic Phase Preparation: Dissolve this compound and a biocompatible polymer (e.g., PLGA) in a water-miscible organic solvent like acetone.[7][12]
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant (e.g., TPGS) to improve nanoparticle stability.[7]
-
Nanoparticle Formation: Inject the organic phase into the aqueous phase under constant magnetic stirring.[7]
-
Solvent Evaporation: Allow the organic solvent to evaporate completely by stirring the resulting mixture for several hours in a fume hood.[7]
-
Characterization: The resulting nanoparticle suspension can be characterized for particle size, zeta potential, and encapsulation efficiency.[7]
Visualizations
Caption: Workflow for Solid Dispersion Preparation.
Caption: Strategies to Improve this compound Bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Improving this compound dissolution rate via solid dispersion methods [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. WO2007141806A1 - Pharmaceutical formulations comprising this compound and methods thereof - Google Patents [patents.google.com]
- 6. This compound Solid Dispersions: Significance and symbolism [wisdomlib.org]
- 7. dovepress.com [dovepress.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. This compound free or loaded PLGA nanoparticles as effective intranasal approach to control epileptic seizures in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound-loaded polymeric nanoparticles: development and permeability studies across in vitro models of the blood–brain barrier and human placental trophoblast - PMC [pmc.ncbi.nlm.nih.gov]
Stability-indicating HPLC method for Oxcarbazepine and its degradation products
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the stability-indicating HPLC method for Oxcarbazepine and its degradation products.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Adjust the mobile phase pH. A pH of 6.0 ± 0.05 has been used successfully with a mobile phase containing acetonitrile (B52724), methanol (B129727), and triethylamine. - Use a new or validated C18 column. - Reduce the injection volume or sample concentration. |
| Poor resolution between this compound and degradation products | - Incorrect mobile phase composition. - Inadequate column efficiency. - Flow rate is too high. | - Optimize the mobile phase. A mixture of 0.005 M KH2PO4, Methanol, and Acetonitrile (70:05:25 v/v/v) has shown good resolution.[1] Another option is a mixture of aqueous 0.02 M potassium dihydrogen phosphate-acetonitrile-methanol (45:35:20, v/v/v).[2] - Use a high-efficiency column, such as a 250 mm x 4.6 mm, 5 µm column.[1][3] - Reduce the flow rate. A flow rate of 1.0 mL/min is commonly used.[1][3] |
| Baseline drift or noise | - Contaminated mobile phase or column. - Detector lamp issue. - Inadequate system equilibration. | - Filter the mobile phase through a 0.45 µm filter.[3] - Flush the column with an appropriate solvent. - Check the detector lamp's energy and replace if necessary. - Ensure the HPLC system is fully equilibrated with the mobile phase before injection. |
| Inconsistent retention times | - Fluctuation in mobile phase composition. - Temperature variations. - Pump malfunction. | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature, for example, at 25°C or 50°C.[4] - Check the pump for leaks and ensure it is delivering a constant flow. |
| No peaks or very small peaks detected | - Incorrect wavelength setting. - Sample degradation. - Injection error. | - Set the UV detector to an appropriate wavelength, such as 215 nm, 220 nm, or 256 nm.[1][3][4] - Prepare fresh sample solutions. - Check the autosampler and injection syringe for proper functioning. |
Frequently Asked Questions (FAQs)
Q1: What is a suitable HPLC column for the analysis of this compound and its degradation products?
A1: A reversed-phase C18 column is commonly used and has been shown to provide good separation. Specific examples include a Zorbax Eclipse XDB-C18 (250 mm x 4.6 mm, 5 µm)[1] or a Hypersil BDS C18 (250 mm x 4.6 mm, 5µ).
Q2: What are the typical mobile phase compositions for a stability-indicating HPLC method for this compound?
A2: Several mobile phases have been successfully used. These are typically mixtures of a buffer solution and organic solvents. Examples include:
-
A mixture of 0.005 M KH2PO4, Methanol, and Acetonitrile in a ratio of 70:05:25 (v/v/v).[1]
-
An isocratic mobile phase of acetonitrile and water (50:50, v/v).[3]
-
A mixture of aqueous 0.02 M potassium dihydrogen phosphate, acetonitrile, and methanol (45:35:20, v/v/v).[2]
Q3: What are the recommended conditions for forced degradation studies of this compound?
A3: Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method. Typical stress conditions include:
-
Acid degradation: 1.0 N HCl at 60-80°C for 30 minutes to 1 hour.[3]
-
Base degradation: 0.1 N or 5N NaOH at 60-80°C for 10-30 minutes. This compound is particularly susceptible to base hydrolysis.[1][2]
-
Oxidative degradation: 3.0% H2O2 at 60°C for 30 minutes to 1 hour.[1][3]
-
Thermal degradation: Heating the sample at 60-80°C for 30 minutes.[1]
-
Photolytic degradation: Exposing the sample to UV radiation (e.g., 254 nm) for 24 hours.
Q4: What are the expected degradation products of this compound?
A4: The primary degradation of this compound is observed under basic conditions through hydrolysis.[2] While specific structures of all degradation products are not always detailed in routine stability studies, it is crucial that the analytical method can separate these from the parent drug. More advanced techniques like LC-MS can be used for the identification of these degradation products.
Q5: What are the key validation parameters for a stability-indicating HPLC method?
A5: According to ICH guidelines, the method should be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][5]
Experimental Protocols
Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To a known volume of the stock solution, add an equal volume of 1.0 N HCl. Heat the mixture at 80°C for 1 hour.[3] After cooling, neutralize the solution with 1.0 N NaOH and dilute with the mobile phase to the desired concentration.
-
Base Hydrolysis: To a known volume of the stock solution, add an equal volume of 1.0 N NaOH. Heat the mixture at 80°C for 1 hour.[3] After cooling, neutralize the solution with 1.0 N HCl and dilute with the mobile phase.
-
Oxidative Degradation: To a known volume of the stock solution, add an equal volume of 3% H2O2. Heat the mixture at 80°C for 1 hour.[3] Dilute with the mobile phase to the final concentration.
-
Thermal Degradation: Keep the solid drug substance in an oven at 80°C for a specified period.[1] Dissolve the stressed sample in the mobile phase to achieve the target concentration.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Prepare a solution of the exposed sample in the mobile phase.
-
Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the validated HPLC method.
HPLC Method
The following is a representative HPLC method based on published literature.[1][3]
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | 0.005 M KH2PO4: Methanol: Acetonitrile (70:05:25 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 215 nm |
| Column Temperature | 23 ± 1°C |
| Injection Volume | 5 µL |
| Run Time | Approximately 10 minutes |
Quantitative Data Summary
Table 1: Comparison of Chromatographic Conditions from Different Methods
| Parameter | Method 1[1] | Method 2[3] | Method 3 |
| Column | Zorbax Eclipse XDB-C18 (250 x 4.6 mm, 5 µm) | Hiber C18 (250 x 4.6 mm, 5 µm) | Hypersil BDS C18 (250 x 4.6 mm, 5µ) |
| Mobile Phase | 0.005M KH2PO4: Methanol: Acetonitrile (70:05:25) | Acetonitrile: Water (50:50) | Acetonitrile, Methanol, Triethylamine (pH 6.0) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not specified |
| Detection | 215 nm | 256 nm | 215 nm |
| Retention Time | ~7.0 min | ~4.0 min | Not specified |
Table 2: Summary of Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 1-1000 µg/ml (r = 0.9999) | [1] |
| 0.05-80 µg/mL (r² = 0.999) | [3] | |
| 5.0-150 µg/mL (R² = 0.9999) | ||
| LOD | 0.1 µg/ml | [1] |
| 15 ng/mL | [3] | |
| 1.4898 µg/mL | ||
| LOQ | 0.3 µg/ml | [1] |
| 50 ng/mL | [3] | |
| 4.5129 µg/mL | ||
| Accuracy (% Recovery) | Not specified | |
| 99.83 - 102.98% | [3] | |
| Precision (%RSD) | 0.34% (for LOQ) | [1] |
| < 1% (Intra- and inter-day) | [3] |
Visualizations
Caption: Experimental workflow for developing a stability-indicating HPLC method.
Caption: Troubleshooting flowchart for common HPLC issues.
References
Addressing matrix effects in bioanalytical assays for Oxcarbazepine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in bioanalytical assays for Oxcarbazepine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound bioassay?
A: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine). These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of this compound and its active metabolite, 10-hydroxycarbazepine (MHD). This can compromise the reliability of pharmacokinetic and toxicokinetic data.
Q2: I am observing significant ion suppression in my this compound assay. What are the likely causes?
A: Ion suppression in this compound LC-MS/MS assays is often caused by endogenous components of the biological matrix that are not adequately removed during sample preparation. Common culprits include phospholipids (B1166683) from plasma or serum, which can co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.
Q3: How can I minimize or eliminate matrix effects for this compound analysis?
A: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Implementing a robust sample preparation method is the first and most critical step. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simple protein precipitation.[1]
-
Optimized Chromatography: Developing a selective chromatographic method that separates this compound and its metabolite from co-eluting matrix components is crucial. Adjusting the mobile phase composition, gradient profile, and choice of stationary phase can significantly reduce interference.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate correction during data processing.[1]
Q4: What type of internal standard is recommended for this compound bioanalysis?
A: A stable isotope-labeled internal standard of this compound is highly recommended.[1] This is because it co-elutes with the analyte and experiences the same degree of matrix effect, providing the most accurate correction. If a SIL-IS for the metabolite (MHD) is not available, the SIL-IS for this compound can often be used successfully.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Suboptimal chromatographic conditions. | Optimize the mobile phase pH and organic content. Ensure the column is properly conditioned and not overloaded. |
| High Variability in Results | Inconsistent sample preparation or significant matrix effects. | Review and standardize the sample preparation procedure. Implement a more rigorous extraction method (e.g., SPE). Ensure the use of an appropriate internal standard. |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | Optimize the extraction solvent and pH for LLE, or the sorbent and elution solvent for SPE. Ensure complete protein precipitation if using that method. |
| Signal Drift During Analysis | Contamination of the MS source or column. | Clean the mass spectrometer source. Flush the column or replace it if necessary. |
| Interference Peaks Observed | Co-eluting endogenous compounds or metabolites from other drugs. | Improve chromatographic separation by adjusting the gradient or changing the column. Confirm the identity of the interfering peak using a high-resolution mass spectrometer if available. |
Quantitative Data Summary
The following tables summarize key performance metrics from validated bioanalytical methods for this compound, demonstrating the successful management of matrix effects.
Table 1: Matrix Effect and Recovery Data for this compound (OXC) and its Metabolite (MHD)
| Analyte | Concentration Level | Matrix Effect (%)[2][3][4] | Recovery (%)[2][3][4] |
| This compound (OXC) | Low QC | 91 - 112.1 | 92.1 - >88 |
| Medium QC | 91 - 112.1 | 93.0 - >88 | |
| High QC | 91 - 112.1 | 104.4 - >88 | |
| 10-hydroxycarbazepine (MHD) | Low QC | 91 - 105 | 91.6 - >88 |
| Medium QC | 91 - 105 | 93.0 - >88 | |
| High QC | 91 - 105 | 105.0 - >88 |
QC = Quality Control
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation
This protocol is a simple and rapid method for sample cleanup.[1]
-
Aliquot Sample: Pipette 50 µL of human plasma into a clean microcentrifuge tube.
-
Add Internal Standard: Add the internal standard working solution.
-
Precipitate Proteins: Add 150 µL of acetonitrile (B52724) to the plasma sample.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the sample at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate and Reconstitute (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase.
-
Inject: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters for this compound and MHD Analysis
The following are typical starting parameters that may require further optimization for your specific instrumentation.
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.5 µm) is commonly used.[2]
-
Mobile Phase A: 0.1% formic acid in water.[2]
-
Mobile Phase B: 0.1% formic acid in methanol.[2]
-
Flow Rate: 0.35 mL/min.[2]
-
Elution: Isocratic elution with 50:50 (v:v) Mobile Phase A and Mobile Phase B.[2]
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
Visualizations
Caption: Bioanalytical workflow for this compound from plasma.
Caption: Troubleshooting decision tree for matrix effects.
References
Technical Support Center: Overcoming Oxcarbazepine Resistance in Refractory Epilepsy Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on overcoming oxcarbazepine resistance in refractory epilepsy models.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms thought to underlie resistance to this compound in refractory epilepsy?
A1: The leading hypothesis is the "transporter hypothesis," which posits that overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), at the blood-brain barrier (BBB) leads to increased efflux of antiepileptic drugs (AEDs) like this compound from the brain.[1][2] This reduces the drug's concentration at its target sites.[2] Other proposed mechanisms include alterations in the drug's molecular targets (e.g., voltage-gated sodium channels), pharmacokinetic factors, neuroinflammation, and genetic variations.[3]
Q2: Which experimental models are most suitable for studying this compound resistance?
A2: Several models are available, each with specific advantages.
-
Kindling Models (e.g., Pentylenetetrazole - PTZ): These models involve repeated administration of a subconvulsive stimulus to induce a progressive increase in seizure susceptibility, mimicking aspects of epileptogenesis.[4][5] They are useful for studying the development of pharmacoresistance.[6]
-
6 Hz Corneal Stimulation Model: This model is considered a good predictor of efficacy against therapy-resistant focal seizures.[7][8]
-
Post-Status Epilepticus Models (e.g., Pilocarpine, Kainic Acid): These models induce an initial status epilepticus, followed by a latent period and subsequent spontaneous recurrent seizures, reflecting features of temporal lobe epilepsy.
Q3: Is there evidence that this compound is a substrate for P-glycoprotein?
A3: Yes, several studies indicate that this compound and its active metabolite, licarbazepine, are substrates of P-glycoprotein.[9] This susceptibility to P-gp-mediated efflux is a key rationale for investigating P-gp inhibitors as a strategy to overcome resistance.
Q4: What are some strategies being explored to overcome this compound resistance?
A4: Key strategies include:
-
Combination Therapy: Using this compound in conjunction with other AEDs that have different mechanisms of action or are not P-gp substrates.[1][10] For example, combinations with valproate have been studied.[11]
-
P-glycoprotein Inhibition: Co-administration of P-gp inhibitors (e.g., tariquidar, verapamil) to block the efflux pump and increase brain concentrations of this compound.[2][12]
-
Targeting Neuroinflammation: Since neuroinflammation can upregulate P-gp expression, anti-inflammatory agents are being investigated as a means to prevent or reverse resistance.[3][13]
Q5: Can this compound itself modulate the expression of multidrug resistance transporters?
A5: Interestingly, some clinical evidence suggests that treatment with this compound may be associated with a downregulation of multidrug resistance protein 1 (MRP1) levels in some patients, although the exact mechanism is still under investigation.
Troubleshooting Guides
Issue 1: High variability in seizure response to this compound in our kindling model.
| Possible Cause | Troubleshooting Step |
| Incomplete Kindling | Ensure that all animals have reached a stable, fully kindled state (e.g., consistent Stage 4 or 5 seizures in the Racine scale for at least 3-5 consecutive stimulations) before initiating drug studies.[14] |
| Genetic Variability | Different rodent strains can have varying susceptibility to kindling and drug responses. Ensure you are using a consistent, well-characterized strain. Consider that even within a strain, individual genetic differences can lead to responder and non-responder phenotypes. |
| Drug Administration Timing | The timing of this compound administration relative to the seizure induction is critical. Ensure the drug is given at a time that corresponds to its peak effect in the brain. For intraperitoneal injections in rodents, this is typically 30-60 minutes post-administration.[14] |
| Metabolic Differences | Ensure consistent age and weight of the animals, as this can affect drug metabolism and distribution. |
Issue 2: Failure to establish a pharmacoresistant phenotype in our animal model.
| Possible Cause | Troubleshooting Step |
| Insufficient Drug Dose | The dose of this compound may be too high, preventing the development of resistance. Start with a dose that initially provides seizure protection and then observe if tolerance develops over repeated administrations. |
| Model Selection | Some models are more prone to developing pharmacoresistance than others. The 6 Hz model at a high stimulation intensity (e.g., 32-44 mA) and certain kindling protocols (e.g., lamotrigine-resistant kindling) are specifically designed to model drug resistance.[8][15] |
| Duration of Treatment | Resistance may develop over time. Chronic administration protocols (e.g., daily injections for 14-28 days) are often necessary to induce a stable resistant state.[4][6] |
Issue 3: P-glycoprotein inhibitor co-administration does not potentiate this compound's effect.
| Possible Cause | Troubleshooting Step | | Ineffective P-gp Inhibition | Verify the efficacy of your P-gp inhibitor and its dosage. Ensure it is administered at an appropriate time to achieve maximal inhibition of P-gp when this compound levels are peaking. The choice of inhibitor is also crucial; some have better BBB penetration than others.[12] | | Alternative Resistance Mechanisms | P-gp overexpression may not be the sole or primary resistance mechanism in your model. Consider investigating other factors like altered sodium channel expression or function, or changes in other ABC transporters. | | P-gp Expression Levels | Confirm that P-gp is indeed overexpressed in your resistant animals. This can be assessed via immunohistochemistry or Western blotting of brain tissue, particularly from the hippocampus and cortex.[12] |
Data Presentation
Table 1: Efficacy of this compound as Add-On Therapy in Human Refractory Partial Epilepsy
| This compound Daily Dose | Outcome Measure | Result | Reference |
| 600 mg | ≥50% reduction in seizure frequency | RR 2.11 (95% CI 1.32 to 3.35) vs. placebo | [16] |
| 1200 mg | ≥50% reduction in seizure frequency | RR 3.24 (95% CI 2.11 to 4.98) vs. placebo | [16] |
| 2400 mg | ≥50% reduction in seizure frequency | RR 3.83 (95% CI 2.59 to 5.97) vs. placebo | [16] |
| 1200 mg | Seizure Freedom | RR 17.59 (95% CI 2.37 to 130.35) vs. placebo | [16] |
| 2400 mg | Seizure Freedom | RR 25.41 (95% CI 6.26 to 103.10) vs. placebo | [16] |
| 600 mg/day | Median seizure frequency reduction | 47% | [17] |
| 1200 mg/day | Median seizure frequency reduction | 58% | [17] |
RR = Relative Risk; CI = Confidence Interval.
Table 2: Anticonvulsant Effect of this compound in the Maximal Electroshock (MES) Model in Mice After Chronic Treatment
| Treatment Protocol | ED50 (mg/kg) ± SEM | Reference |
| Acute (Single Dose) | 20.3 ± 0.82 | [18] |
| Chronic (1 injection/day for 7 days) | 26.5 ± 1.12 | [18] |
| Chronic (2 injections/day for 7 days) | 33.1 ± 1.45 | [18] |
| Chronic (1 injection/day for 14 days) | 35.8 ± 1.87 | [18] |
| Chronic (2 injections/day for 14 days) | 41.2 ± 2.11 | [18] |
ED50 represents the dose required to protect 50% of animals from tonic convulsions. A higher ED50 indicates reduced anticonvulsant potency.
Experimental Protocols
Protocol 1: Pentylenetetrazole (PTZ) Kindling Model for Refractory Epilepsy in Rats
Objective: To induce a kindled state in rats, which can then be used to assess the development of pharmacoresistance to this compound.
Materials:
-
Male Wistar rats (200-250g)
-
Pentylenetetrazole (PTZ) solution (e.g., 30-35 mg/mL in sterile saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers (transparent Plexiglas)
-
Video recording equipment (optional)
-
Timer
Procedure:
-
Habituation: Allow rats to acclimatize to the observation chambers for at least 15-30 minutes before the first PTZ injection.
-
PTZ Administration: Administer a sub-convulsive dose of PTZ (e.g., 30 mg/kg, i.p.).[4][6] Injections are typically given once every other day (e.g., Monday, Wednesday, Friday).[19]
-
Seizure Observation and Scoring: Immediately after injection, place the rat in the observation chamber and observe for 30 minutes.[4] Score the seizure severity using a modified Racine's scale:
-
Score 0: No response
-
Score 1: Mouth and facial jerks
-
Score 2: Head nodding, myoclonic body jerks
-
Score 3: Forelimb clonus
-
Score 4: Rearing, falling, hind limb clonus, and forelimb tonus
-
Score 5: Tonic extension of the hind limbs, status epilepticus, and/or death[4]
-
-
Kindling Development: Repeat the PTZ injections and scoring until the animals consistently exhibit Stage 4 or 5 seizures for at least three consecutive injections. This typically takes several weeks.
-
Testing for this compound Resistance:
-
Once fully kindled, administer this compound at a predetermined dose.
-
After the appropriate pre-treatment time (e.g., 30-60 minutes), challenge the animal with the same sub-convulsive dose of PTZ.
-
Observe and score the seizure severity. A failure of this compound to suppress the seizure to a lower score compared to a vehicle-treated control group indicates resistance.
-
To induce resistance, a chronic treatment paradigm with both this compound and PTZ can be employed, where an initial suppression of seizures by this compound is followed by a gradual loss of efficacy.[6]
-
Protocol 2: 6 Hz Corneal Stimulation Model for Pharmacoresistant Seizures in Mice
Objective: To induce focal seizures that are resistant to some conventional AEDs, providing a platform to screen compounds for efficacy against refractory epilepsy.
Materials:
-
Male CF-1 mice (20-25g)
-
Corneal electroconvulsometer (stimulator)
-
Corneal electrodes
-
Topical anesthetic/electrolyte solution (e.g., 0.5% tetracaine (B1683103) hydrochloride in 0.9% saline)
-
Observation area
-
Timer
Procedure:
-
Animal Preparation: Acclimatize the mice to the testing room.
-
Anesthesia and Electrode Placement: Apply one drop of the anesthetic/electrolyte solution to the eyes of the mouse prior to placing the corneal electrodes.[20]
-
Stimulation: Deliver the electrical stimulus. Common parameters for a refractory seizure model are:
-
Seizure Observation: Immediately after stimulation, observe the mouse for characteristic seizure behaviors, which include a stun position, minimal clonic phase, and stereotyped behaviors such as jaw clonus, forelimb clonus, twitching of the vibrissae, and Straub tail.[8][20] The observation period is typically 1-2 minutes.
-
Assessment of Protection: An animal is considered "protected" by a test compound (e.g., this compound) if it does not display the characteristic seizure behavior and resumes normal exploratory activity within approximately 10 seconds of the stimulation.[8]
-
Drug Testing:
-
Administer this compound or a test compound via the desired route (e.g., i.p.).
-
At the time of peak effect for the drug, perform the 6 Hz corneal stimulation as described above.
-
Compare the percentage of protected animals in the drug-treated group to a vehicle-treated control group to determine anticonvulsant efficacy.
-
Mandatory Visualizations
Caption: P-glycoprotein mediated efflux of this compound at the BBB.
Caption: Workflow for testing strategies to overcome this compound resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. P-glycoprotein Expression and Pharmacoresistant Epilepsy: Cause or Consequence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Neuroinflammation and Network Anomalies in Drug-Resistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archepilepsy.org [archepilepsy.org]
- 6. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [Rational combinations of antiepileptic drugs for refractory epilepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpccr.eu [jpccr.eu]
- 12. Resistance to antiepileptic drugs and expression of P-glycoprotein in two rat models of status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New anticonvulsant candidates prevent P-glycoprotein (P-gp) overexpression in a pharmacoresistant seizure model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Carbamazepine, But Not Valproate, Displays Pharmacoresistance In Lamotrigine-Resistant Amygdala Kindled Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Higher susceptibility to 6 Hz corneal kindling and lower responsiveness to antiseizure drugs in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound for refractory epilepsy: systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jmatonline.com [jmatonline.com]
- 18. Chronic Treatment with this compound Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Oxcarbazepine Through Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments focused on enhancing the therapeutic index of Oxcarbazepine (OXC) through combination therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might combination therapies provide a synergistic effect?
A1: this compound is a prodrug that is rapidly metabolized to its active 10-monohydroxy metabolite (MHD), which is responsible for its anticonvulsant effects.[1] The primary mechanism of action is the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses.[1][2] Combination therapies can provide synergistic effects by targeting different mechanisms of seizure generation and propagation. For instance, combining OXC with a drug that modulates a different ion channel or neurotransmitter system (e.g., GABAergic or glutamatergic systems) could lead to a greater anticonvulsant effect than either drug alone.
Q2: What are the most common adverse effects observed with this compound, and can combination therapy help mitigate them?
A2: Common adverse effects of this compound include sedation, dizziness, headache, ataxia, nausea, vomiting, and hyponatremia (low sodium levels).[1] The goal of combination therapy is to use lower doses of each drug to achieve the desired anticonvulsant effect, thereby reducing the incidence and severity of dose-dependent adverse effects. For example, if a combination is synergistic, the dose of OXC can be lowered, potentially reducing the risk of CNS-related side effects. However, it's important to note that combination therapy can sometimes lead to more frequent adverse events than monotherapy.[3]
Q3: Are there known pharmacokinetic interactions between this compound and other commonly used anti-epileptic drugs (AEDs)?
A3: Yes, pharmacokinetic interactions can occur. Strong inducers of cytochrome P450 enzymes, such as carbamazepine (B1668303) and phenytoin (B1677684), can decrease the plasma levels of the active metabolite of this compound (MHD). Conversely, this compound can inhibit CYP2C19, potentially increasing the concentration of drugs metabolized by this enzyme, like phenytoin.[1] Some studies have shown that co-administration with valproic acid may slightly decrease MHD plasma concentrations, though the clinical relevance of this is not considered significant.[4] A study on the combination of lamotrigine (B1674446) and this compound found no significant pharmacokinetic interactions, suggesting that dose adjustments based on pharmacokinetics may not be necessary for this combination.[3]
Q4: How can I determine if the interaction between this compound and another drug is synergistic, additive, or antagonistic in my preclinical model?
A4: Isobolographic analysis is the gold-standard method for determining the nature of pharmacodynamic interactions between two drugs.[5] This method involves creating dose-response curves for each drug individually and then testing them in combination at fixed ratios. The experimentally determined median effective dose (ED50) of the combination is then compared to the theoretically calculated additive ED50. If the experimental ED50 is significantly lower than the theoretical ED50, the interaction is synergistic. If they are similar, it's additive, and if the experimental ED50 is higher, it's antagonistic.
Troubleshooting Guides
Problem 1: High variability in seizure threshold in the Maximal Electroshock (MES) test.
-
Possible Cause: Inconsistent electrode placement or contact.
-
Solution: Ensure corneal electrodes are of the correct size for the animal and are applied consistently to the corneas. A drop of saline on the electrodes can improve electrical contact.
-
Possible Cause: Animal stress.
-
Solution: Acclimatize animals to the handling and testing environment for a sufficient period before the experiment. Perform the tests at the same time of day to minimize circadian rhythm effects.
-
Possible Cause: Inconsistent stimulus delivery.
-
Solution: Calibrate the electroshock apparatus regularly to ensure it delivers a consistent current.
Problem 2: Unexpected neurotoxicity (e.g., motor impairment in the chimney test) at doses that are not expected to be toxic.
-
Possible Cause: Pharmacodynamic interaction leading to synergistic neurotoxicity.
-
Solution: Conduct a thorough isobolographic analysis for both anticonvulsant efficacy (MES test) and neurotoxicity (e.g., chimney test or rotarod test). This will help determine the therapeutic index of the combination. Some combinations can be synergistic for efficacy but also for toxicity.
-
Possible Cause: Pharmacokinetic interaction leading to higher than expected plasma concentrations of one or both drugs.
-
Solution: Perform pharmacokinetic studies on the combination to determine if there are any significant changes in the absorption, distribution, metabolism, or excretion of the drugs when co-administered.
Problem 3: Difficulty in interpreting isobolographic analysis results.
-
Possible Cause: Non-parallel dose-response curves.
-
Solution: The assumption of parallelism in dose-response curves is a prerequisite for classical isobolographic analysis. If the curves are not parallel, it may suggest that the drugs have different mechanisms of action. In such cases, alternative methods of analysis or careful interpretation of the isobologram are necessary.
-
Possible Cause: Insufficient dose ranges tested.
-
Solution: Ensure that a wide enough range of doses is tested for each drug and their combination to accurately determine the ED50 values. This should include doses that produce minimal to maximal effects.
Data Presentation
Table 1: Preclinical Efficacy of this compound Combinations in Animal Models
| Combination Partner | Animal Model | Endpoint | Interaction Type | ED50 (mg/kg) - OXC Alone | ED50 (mg/kg) - Partner Alone | Experimental ED50 (mg/kg) - Combination (1:1 ratio) | Reference |
| Valproate | PTZ-induced seizures (mice) | Clonic seizure protection | Additive (tendency towards synergy) | 20.67 | 130.83 | 59.3 | [6][7] |
| Topiramate | MES test (mice) | Tonic hindlimb extension | Synergistic | - | - | - | [8] |
| Lamotrigine | MES test (mice) | Tonic hindlimb extension | Antagonistic (neurotoxicity was synergistic) | - | - | - | [8] |
Note: '-' indicates data not specified in the cited source.
Table 2: Clinical Efficacy of this compound Combination Therapy in Patients with Focal Epilepsy
| Combination Partner | Study Population | Seizure Frequency Reduction (≥50%) | Adverse Events | Reference |
| Lacosamide (B1674222) | Pediatric | >50% of patients | Hyponatremia, headache, dizziness, somnolence, nausea | [9] |
| Levetiracetam | Adult | Significantly higher than Levetiracetam alone | No significant difference in adverse reaction rate compared to Levetiracetam alone | [10] |
| Lamotrigine | - | - | More frequent headache, dizziness, nausea, and somnolence compared to monotherapy | [3] |
Table 3: Pharmacokinetic Interactions of this compound (MHD) with other AEDs
| Co-administered AED | Effect on MHD Plasma Concentration | Effect of OXC on Co-administered AED | Reference |
| Lamotrigine | No significant effect | No significant effect | [3] |
| Valproic Acid | ~18% decrease | No significant effect | [4] |
| Carbamazepine, Phenytoin, Phenobarbital | 29-49% decrease | May increase phenytoin levels | [1] |
Experimental Protocols
Maximal Electroshock (MES) Test
Objective: To assess the anticonvulsant efficacy of a drug combination against generalized tonic-clonic seizures.
Materials:
-
Rodents (mice or rats)
-
Electroshock apparatus with corneal electrodes
-
Saline solution
-
Test compounds and vehicle
Procedure:
-
Administer the test compound(s) or vehicle to the animals via the desired route (e.g., intraperitoneal, oral).
-
At the time of peak drug effect, place a drop of saline on the corneal electrodes.
-
Gently restrain the animal and apply the electrodes to the corneas.
-
Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).
-
Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this response is considered protection.
-
Record the number of protected animals in each treatment group.
-
Calculate the percentage of protection for each dose and determine the ED50 (the dose that protects 50% of the animals) using probit analysis.
Chimney Test
Objective: To assess motor coordination and potential neurotoxicity.
Materials:
-
Mice
-
A transparent tube (e.g., glass or plexiglass) of appropriate diameter for the mice to enter but not turn around in.
-
Stopwatch
Procedure:
-
Administer the test compound(s) or vehicle to the animals.
-
At the time of peak drug effect, place a mouse at one end of the horizontal tube.
-
Once the mouse has entered the tube completely, raise the tube to a vertical position.
-
Mice with normal motor coordination will climb backwards out of the tube within a set time (e.g., 30 seconds).
-
Record the time taken for the mouse to exit the tube or if it fails to exit within the cutoff time.
-
An increase in the time taken or failure to exit is indicative of motor impairment.
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Workflow for evaluating combination therapy.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lack of pharmacokinetic interaction between this compound and lamotrigine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 6. jpccr.eu [jpccr.eu]
- 7. Isobolographic analysis of interaction between this compound and valproate in pentylenetetrazole-induced seizures in mice [jpccr.eu]
- 8. Preclinical profile of combinations of some second-generation antiepileptic drugs: an isobolographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of long-term combination therapy with lacosamide and this compound for pediatric patients with focal epilepsy: real-world clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
Adjusting Oxcarbazepine treatment protocols for pediatric animal models
Technical Support Center: Oxcarbazepine in Pediatric Animal Models
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using this compound (OXC) and its active metabolite (MHD) in pediatric animal models of epilepsy and other neurological disorders.
Frequently Asked Questions (FAQs)
Q1: How should I determine the starting dose of this compound for my pediatric rodent model?
A1: Determining the initial dose requires consideration of the animal's age, weight, and the specific experimental goal (e.g., seizure suppression, pharmacokinetic study). Pediatric animals have a higher clearance rate than adults and may require higher doses per kilogram.[1] A common starting point, extrapolated from pediatric clinical recommendations, is 8-10 mg/kg/day, administered orally in two divided doses.[2][3][4][5] However, this should be adjusted based on the specific model. For acute seizure models, a single, higher dose may be necessary.
For initial dose-finding studies, it is recommended to start low and titrate the dose upwards every 2-3 days while monitoring for both efficacy and adverse effects.
Q2: What are the most common adverse effects to monitor for in pediatric animal models treated with this compound?
A2: The most frequently observed adverse effects are related to the central nervous system (CNS).[1][6] Researchers should carefully monitor for:
-
Sedation and Drowsiness: Animals may appear lethargic or have reduced activity levels.
-
Ataxia and Motor Impairment: Observe for an abnormal gait, loss of balance, or difficulty with coordination.[1][7] The chimney test can be used to formally assess motor coordination.[8]
-
Gastrointestinal Issues: Nausea and vomiting may manifest as reduced food intake or weight loss.[1][6]
A serious, though less common, adverse effect to be aware of is hyponatremia (low sodium levels), which can occur within the first three months of treatment.[1][6] If animals show signs of severe lethargy or confusion, serum sodium monitoring should be considered.
Q3: My this compound treatment is not producing the expected anticonvulsant effect. What are the potential causes and solutions?
A3: Lack of efficacy can stem from several factors. Consider the following troubleshooting steps:
-
Inadequate Dosage: Pediatric animals metabolize OXC faster than adults.[1] The initial dose may be too low. A dose-escalation study is recommended. Increase the dose incrementally (e.g., by 5 mg/kg/day every 3 days) until a therapeutic effect is observed or mild, tolerable side effects appear.[9]
-
Pharmacokinetic Variability: The conversion of OXC to its active 10-monohydroxy metabolite (MHD) can vary.[10] Consider measuring plasma concentrations of MHD to ensure they are within the therapeutic range (target range often cited as 15–35 mg/L).[11]
-
Route of Administration: Oral administration is standard, as OXC is almost completely absorbed.[12] If using oral gavage, ensure proper technique to guarantee full dose delivery. For compounds not suitable for oral administration, alternative routes may need to be explored, though this may require different formulations.
-
Model Resistance: The specific seizure model being used may be resistant to the mechanism of action of OXC (i.e., sodium channel blockade).[13][14][15] Confirm that the chosen animal model is appropriate for testing compounds with this mechanism.
Q4: How does the pharmacokinetics of this compound differ from its active metabolite, MHD?
A4: Understanding the distinction is critical for experimental design. This compound is a prodrug that is rapidly and almost completely converted by liver enzymes into its pharmacologically active metabolite, MHD.[10][12]
-
Half-Life: The parent OXC has a very short half-life of approximately 1-3.7 hours.[1] In contrast, MHD has a much longer half-life of 8-10 hours, which is responsible for the sustained anticonvulsant effect.[1][10]
-
Plasma Concentration: At steady-state, the plasma concentration of MHD is significantly higher (about 15 times) than that of the parent OXC.[16] Therefore, therapeutic effect and monitoring should focus on MHD levels.[12]
-
Activity: MHD is responsible for the majority of the antiseizure activity through its action on voltage-gated sodium channels.[1][10]
Troubleshooting Guides
Guide 1: Managing CNS Side Effects (Sedation & Ataxia)
| Problem | Potential Cause | Recommended Action |
| Excessive Sedation/Lethargy | Dose is too high, leading to CNS depression.[7] | 1. Reduce the daily dose by 25-30%.2. Monitor the animal's activity levels closely.3. If sedation persists, consider splitting the total daily dose into three smaller administrations to lower peak plasma concentration. |
| Observed Ataxia or Poor Motor Coordination | Peak plasma concentration of MHD is supratherapeutic. | 1. Perform a formal motor coordination test (e.g., rotarod, chimney test) to quantify the deficit.[8]2. Lower the next administered dose.3. Measure peak and trough plasma levels of MHD to guide dose adjustment. A TD50 (toxic dose in 50% of animals) in mice for motor impairment has been reported at 66.4 mg/kg after a single injection.[8] |
| Variable Sedation Levels Between Animals | Natural biological variability in drug metabolism. | 1. Ensure homogenous animal cohorts (age, weight, sex).2. Increase the sample size (n) to account for variability.3. Dose animals individually based on precise body weight rather than using an average for the cage/group. |
Guide 2: Pharmacokinetic Data for Dose Adjustment
The following table summarizes key pharmacokinetic parameters for this compound and its active metabolite MHD, which are crucial for designing treatment protocols.
| Parameter | This compound (Prodrug) | MHD (Active Metabolite) | Reference |
| Time to Peak Plasma Conc. (Tmax) | ~1-3 hours | ~4-12 hours | [11][17] |
| Elimination Half-Life (t½) | ~1-3.7 hours | ~8-10 hours | [1][10] |
| Plasma Protein Binding | ~59% | ~39-40% | [12][17][18] |
| Primary Role | Rapidly converted to MHD. | Exerts primary therapeutic (antiseizure) effect.[10] | [10] |
Experimental Protocols
Protocol: Pentylenetetrazol (PTZ)-Induced Acute Seizure Model for Efficacy Testing
This protocol describes a method to assess the anticonvulsant efficacy of this compound in a pediatric rat model.
1. Materials:
-
This compound (vehicle: e.g., 0.5% methylcellulose (B11928114) in water)
-
Pentylenetetrazol (PTZ) (Sigma-Aldrich™) dissolved in 0.9% saline.[19]
-
Pediatric Sprague-Dawley rats (e.g., Postnatal day 21-25)
-
Oral gavage needles
-
Subcutaneous injection needles
-
Observation chambers (Plexiglas cages)
-
Video recording equipment (optional, but recommended)
-
Timer
2. Animal Preparation and Acclimatization:
-
House animals in a controlled environment (12:12 light:dark cycle, 22±2°C) with ad libitum access to food and water.
-
Allow at least 3 days for acclimatization before the experiment.
-
Handle animals daily to reduce stress.
-
Fast animals for 2-4 hours before the experiment.
3. Experimental Procedure:
-
Weigh each animal and calculate the precise dose of OXC and PTZ.
-
Divide animals into experimental groups (e.g., Vehicle control, OXC 10 mg/kg, OXC 20 mg/kg, OXC 40 mg/kg). A minimum of n=8 animals per group is recommended.
-
Administer the calculated dose of OXC or vehicle via oral gavage.
-
Wait for the appropriate pre-treatment time to allow for drug absorption and conversion to MHD (typically 60-90 minutes).
-
Administer PTZ subcutaneously. A convulsant dose that reliably induces seizures (CD97-100) should be used. This may be a single dose (e.g., 100 mg/kg in mice) or a two-step regimen (e.g., 50 mg/kg followed by 30 mg/kg 30 minutes later in rats) to ensure seizure induction with minimal mortality.[19][20][21]
-
Immediately place the animal in the observation chamber and start the timer.
-
Observe the animal continuously for 30 minutes, recording seizure activity.
4. Seizure Scoring and Data Analysis:
-
Score seizure severity using a standardized scale (e.g., a modified Racine's scale).
-
Record key endpoints:
-
Latency to first myoclonic jerk: Time from PTZ injection to the first generalized muscle twitch.
-
Latency to generalized tonic-clonic seizure (GTCS): Time to onset of a full convulsion with loss of posture.
-
Seizure severity score: The maximum seizure stage reached.
-
Protection: A binary outcome (yes/no) of whether a GTCS was prevented.
-
-
Analyze data using appropriate statistical tests (e.g., ANOVA for latency, Chi-square test for protection rates).
Visualizations
Signaling Pathway: Mechanism of Action
Caption: Primary mechanism of this compound's active metabolite (MHD).
Experimental Workflow: PTZ Efficacy Study
Caption: Workflow for an this compound efficacy study using the PTZ model.
Logical Relationship: Troubleshooting Lack of Efficacy
Caption: Troubleshooting flowchart for lack of efficacy in OXC studies.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. reference.medscape.com [reference.medscape.com]
- 4. droracle.ai [droracle.ai]
- 5. med.virginia.edu [med.virginia.edu]
- 6. [Adverse effects of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cureepilepsy.org [cureepilepsy.org]
- 8. Chronic Treatment with this compound Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. medrxiv.org [medrxiv.org]
- 13. What is the mechanism of this compound? [synapse.patsnap.com]
- 14. The synergistic inhibitory actions of this compound on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. Population pharmacokinetics of this compound and its monohydroxy derivative in epileptic children - PMC [pmc.ncbi.nlm.nih.gov]
- 17. walshmedicalmedia.com [walshmedicalmedia.com]
- 18. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 19. mdpi.com [mdpi.com]
- 20. Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jpccr.eu [jpccr.eu]
Technical Support Center: Mitigating the Impact of Oxcarbazepine on Cognitive Function in Research Subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cognitive effects of Oxcarbazepine in research subjects.
Troubleshooting Guides
Issue 1: Research subjects on this compound are exhibiting memory and learning deficits in behavioral tasks.
Q: My research subjects (rodents) on this compound are showing impaired performance in the Morris Water Maze (MWM) test, specifically longer escape latencies and less time spent in the target quadrant. What steps can I take to address this?
A: This is a known potential side effect of this compound, although it is generally considered to have a more favorable cognitive profile than older antiepileptic drugs.[1][2] The cognitive effects are often dose-dependent.[1] Here are several strategies you can explore in your experimental design:
-
Dose-Response Evaluation: The cognitive side effects of this compound are often related to the dosage.[1] Consider conducting a dose-response study to identify the lowest effective dose of this compound for your primary experimental endpoint that produces the minimal cognitive impairment.
-
Adjunctive Therapeutic Agents:
-
Ampakines: These are positive allosteric modulators of AMPA receptors that can enhance excitatory synaptic transmission and have shown pro-cognitive effects in preclinical studies.[3] CX1739 is a low-impact ampakine that has been shown to improve performance in various cognitive tasks in rodents.[3][4] You could investigate the co-administration of CX1739 with this compound.
-
Cholinergic Enhancers: Drugs like Donepezil, an acetylcholinesterase inhibitor, have been used to address cognitive deficits in various conditions.[5][6][7] Exploring the potential of Donepezil to counteract this compound-induced cognitive impairment could be a viable strategy.
-
-
Investigate Neuroprotective Mechanisms: this compound has been shown to have neuroprotective properties and can increase levels of Brain-Derived Neurotrophic Factor (BDNF), which is crucial for synaptic plasticity and memory.[6][8][9][10] Your experimental design could include measurements of BDNF levels and markers of neuroinflammation and oxidative stress to understand the underlying mechanisms and assess the efficacy of any intervention.
Data Presentation: Quantitative Assessment of Mitigation Strategies
The following table illustrates the type of quantitative data you should aim to collect to evaluate the effectiveness of a mitigation strategy.
| Treatment Group | Mean Escape Latency (seconds) - Day 4 | Time in Target Quadrant (seconds) - Probe Trial |
| Vehicle Control | 20 ± 3 | 25 ± 4 |
| This compound (e.g., 60 mg/kg) | 45 ± 5 | 15 ± 3 |
| This compound + CX1739 (e.g., 10 mg/kg) | 25 ± 4 | 22 ± 3 |
| This compound + Donepezil (e.g., 1 mg/kg) | 30 ± 4 | 20 ± 4 |
Note: The data in this table are illustrative examples and should be replaced with actual experimental data.
Experimental Protocols:
-
Morris Water Maze (MWM) for Assessing Spatial Learning and Memory:
-
Apparatus: A circular pool (120-180 cm in diameter) filled with opaque water (20-22°C). A hidden platform (10-15 cm in diameter) is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase: For 4-5 consecutive days, each animal undergoes 4 trials per day. In each trial, the animal is released from one of four starting positions and allowed to swim for 60-90 seconds to find the hidden platform. If the animal fails to find the platform within the time limit, it is gently guided to it. The animal is allowed to remain on the platform for 15-30 seconds. The escape latency (time to find the platform) and path length are recorded.
-
Probe Trial: 24 hours after the last acquisition trial, the platform is removed, and the animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded as a measure of memory retention.
-
-
Administration of Mitigating Agents:
-
CX1739: Based on preclinical studies, CX1739 can be administered orally or intraperitoneally at doses ranging from 0.03 to 18 mg/kg.[3][4][11] The specific dose and route should be optimized for your experimental model.
-
Donepezil: In rodent studies, Donepezil is often administered intraperitoneally at doses around 1-3 mg/kg.[4]
-
Mandatory Visualization:
Issue 2: Subjects are showing deficits in fear-associated memory in the Passive Avoidance Task.
Q: My subjects treated with this compound are showing a decreased latency to enter the dark compartment in the passive avoidance task, indicating impaired memory of the aversive stimulus. How can I address this?
A: Impaired performance in the passive avoidance task suggests a deficit in fear-conditioned memory. Similar to the MWM, this can be a side effect of this compound.
-
Pharmacological Interventions: The same adjunctive therapies mentioned for MWM deficits (Ampakines like CX1739 and cholinergic enhancers like Donepezil) can be explored here, as they target general mechanisms of learning and memory.
-
Investigating the Role of BDNF: this compound has been shown to increase serum BDNF levels, which is associated with improved neuronal function and plasticity.[6][7][9][10] It would be valuable to measure BDNF levels in relevant brain regions (e.g., hippocampus, amygdala) to see if the cognitive deficits correlate with changes in BDNF signaling and if potential interventions normalize these levels.
Data Presentation: Quantitative Data for Passive Avoidance Task
| Treatment Group | Latency to Enter Dark Compartment (seconds) - Retention Trial |
| Vehicle Control | 280 ± 20 |
| This compound (e.g., 60 mg/kg) | 120 ± 15 |
| This compound + CX1739 (e.g., 10 mg/kg) | 250 ± 25 |
| This compound + Donepezil (e.g., 1 mg/kg) | 220 ± 30 |
Note: The data in this table are illustrative examples and should be replaced with actual experimental data.
Experimental Protocols:
-
Passive Avoidance Task:
-
Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition): The animal is placed in the light compartment. After a brief habituation period (e.g., 60 seconds), the door is opened. When the animal enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered. The animal is then returned to its home cage.
-
Retention Test: 24 hours later, the animal is placed back in the light compartment, and the latency to enter the dark compartment is recorded (up to a cut-off time, e.g., 300 seconds). A longer latency indicates better memory of the aversive stimulus.
-
Mandatory Visualization:
Frequently Asked Questions (FAQs)
Q1: What are the known cognitive side effects of this compound?
A1: this compound can be associated with cognitive side effects, although they are generally considered milder than those of older antiepileptic drugs.[1][2] The most commonly reported cognitive symptoms include difficulty with concentration, memory impairment, and psychomotor slowing.[12] These effects are often dose-dependent and may be more pronounced at the beginning of treatment.[1]
Q2: What is the primary mechanism of action of this compound, and how might it lead to cognitive side effects?
A2: The primary mechanism of action of this compound and its active metabolite is the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes. It also modulates the release of neurotransmitters, including a reduction in glutamate (B1630785) release. While this action is key to its anticonvulsant effects, the broad dampening of neuronal excitability could potentially interfere with the synaptic plasticity processes underlying learning and memory.
Q3: Are there any known long-term neuroprotective effects of this compound that might counteract its acute cognitive side effects?
A3: Yes, some studies suggest that this compound may have neuroprotective properties.[8] It has been shown to increase serum levels of Brain-Derived Neurotrophic Factor (BDNF), a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[6][7][9][10] This suggests a potential for long-term benefits to neuronal health that might, in some contexts, balance or even outweigh the acute cognitive side effects. Further research is needed to fully elucidate this dual role.
Q4: How does the cognitive profile of this compound compare to other antiepileptic drugs?
A4: this compound generally has a more favorable cognitive profile compared to older antiepileptic drugs like phenytoin (B1677684) and carbamazepine (B1668303).[13] Studies have shown fewer negative cognitive effects with this compound.[3][14][15] However, newer antiepileptic drugs may have even milder cognitive side effect profiles.
Data Presentation: Comparative Cognitive Effects of Antiepileptic Drugs
| Antiepileptic Drug | Common Cognitive Side Effects | Severity Compared to this compound |
| This compound | Difficulty with concentration, memory impairment, psychomotor slowing | - |
| Carbamazepine | Similar to this compound, but potentially more pronounced | Generally more severe |
| Phenytoin | Ataxia, confusion, cognitive slowing | Generally more severe |
| Valproate | Sedation, cognitive slowing | Variable, can be more sedating |
| Lamotrigine | Generally considered to have a favorable cognitive profile | Generally less severe |
| Levetiracetam | Behavioral changes, irritability, with variable cognitive effects | Variable, less consistent cognitive slowing |
Note: This table provides a general comparison based on available literature; individual responses can vary.
Mandatory Visualization:
References
- 1. Effect of this compound on Background EEG Activity and Cognition in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on cognitive function in children and adolescents with partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Cognitive Effects of Lamotrigine and this compound in Epilepsy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Effect of this compound on Serum Brain Derived Neurotrophic Factor in Bipolar Mania: An Exploratory Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre- and Post-Treatment with Novel Antiepileptic Drug this compound Exerts Neuroprotective Effect in the Hippocampus in a Gerbil Model of Transient Global Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. personal.utdallas.edu [personal.utdallas.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 12. Chronic Treatment with this compound Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-seizure Medication Induced Cognitive Impairment in Children with Epilepsy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cognitive effects of this compound versus carbamazepine or valproate in newly diagnosed children with partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurotoxicity induced by antiepileptic drugs in cultured hippocampal neurons: a comparative study between carbamazepine, this compound, and two new putative antiepileptic drugs, BIA 2-024 and BIA 2-093 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Oxcarbazepine and Carbamazepine: Efficacy, Tolerability, and Clinical Implications
An in-depth guide for researchers and drug development professionals on the relative performance of two structurally related antiepileptic drugs.
Introduction
Carbamazepine (B1668303), a cornerstone in the management of epilepsy and neuropathic pain for decades, has a well-established efficacy profile. However, its complex pharmacokinetics, potential for significant drug-drug interactions, and a challenging side-effect profile prompted the development of its keto-analogue, oxcarbazepine. Developed with the aim of retaining the therapeutic efficacy of carbamazepine while offering improved tolerability, this compound has carved out a significant place in clinical practice. This guide provides a comprehensive comparative analysis of the efficacy and tolerability of this compound versus carbamazepine, supported by experimental data from pivotal clinical trials and meta-analyses.
Mechanism of Action and Pharmacokinetics: A Tale of Two Molecules
Both carbamazepine and this compound exert their primary anticonvulsant effect by blocking voltage-gated sodium channels in their inactivated state, which inhibits the release of glutamate.[1] While their principal mechanism is shared, there are subtle differences in their interactions with other ion channels. Notably, the active metabolite of this compound, the monohydroxy derivative (MHD), also modulates various types of calcium channels, which may contribute to its efficacy in some patients who do not respond to carbamazepine.[2]
The most significant divergence between the two drugs lies in their metabolic pathways, which has profound implications for their clinical use.
Carbamazepine is metabolized in the liver by the cytochrome P450 (CYP) enzyme system, primarily CYP3A4, to an active epoxide metabolite which is subsequently converted to an inactive diol derivative.[1] A key characteristic of carbamazepine is its auto-induction of CYP3A4, meaning it accelerates its own metabolism over time, necessitating dose adjustments.[1] This potent enzyme induction also leads to numerous drug-drug interactions.
In contrast, this compound undergoes rapid reductive metabolism by cytosolic enzymes to its active monohydroxy derivative (MHD).[2] The metabolism of this compound has minimal involvement of the CYP450 system, and it is not an auto-inducer.[2] This results in a more predictable pharmacokinetic profile and a significantly lower potential for drug-drug interactions compared to carbamazepine.[2]
Comparative Efficacy: A Review of Clinical Data
Clinical trials have demonstrated that this compound and carbamazepine have comparable efficacy in the treatment of partial-onset seizures.[3] For other indications, the evidence varies.
Table 1: Comparative Efficacy in Epilepsy (Partial-Onset Seizures)
| Efficacy Outcome | This compound | Carbamazepine | Study/Analysis |
| Seizure-free Rate | 52% | 60% | Double-blind study in newly diagnosed epilepsy[3] |
| ≥50% Reduction in Seizure Frequency | 80% | 81% | Double-blind study in newly diagnosed epilepsy[3] |
| Time to Treatment Withdrawal | No significant difference | No significant difference | Cochrane Review[4] |
| Treatment Withdrawal for Inadequate Seizure Control | No significant difference | No significant difference | Cochrane Review[4] |
| Overall Efficacy in Post-Stroke Epilepsy | Superior (OR=4.55) | - | Meta-analysis[5] |
Table 2: Comparative Efficacy in Trigeminal Neuralgia
| Efficacy Outcome | This compound | Carbamazepine | Study |
| Complete Response | 67.9% | 42.9% | Randomized Controlled Trial[6] |
| Initial Responder Rate | 90.9% | 88.3% | Observational Study[6] |
| Overall Efficacy | No significant difference | No significant difference | Meta-analysis[7] |
Table 3: Comparative Efficacy in Bipolar Disorder
| Efficacy Outcome | This compound | Carbamazepine | Study |
| Reduction in Affective Symptoms | 49.1% reduction | 50.1% reduction | Randomized Controlled Trial[7] |
| Complete Remission | 40% of patients | 35.7% of patients | Randomized Controlled Trial[7] |
| Reduction in Number of Episodes | 35.1% reduction | 34.6% reduction | Randomized Controlled Trial[7] |
Tolerability and Adverse Effects: The Key Differentiator
While efficacy is often comparable, the primary advantage of this compound lies in its generally superior tolerability profile.
Table 4: Comparative Incidence of Common Adverse Effects
| Adverse Effect | This compound | Carbamazepine | Odds Ratio (OXC vs CBZ) | Study/Analysis |
| Overall Adverse Events | Lower Incidence | Higher Incidence | 0.27 | Meta-analysis (Post-Stroke Epilepsy)[5] |
| Nausea/Vomiting | Higher Incidence | Lower Incidence | 3.15 | Cochrane Review[4] |
| Rash | Lower Incidence | Higher Incidence | 0.45 (not significant) | Meta-analysis (Post-Stroke Epilepsy)[5] |
| Dizziness | No significant difference | No significant difference | - | Meta-analysis (Post-Stroke Epilepsy)[5] |
| Lethargy | No significant difference | No significant difference | - | Meta-analysis (Post-Stroke Epilepsy)[5] |
| "Severe" Side Effects | Significantly fewer | - | - | Double-blind study in newly diagnosed epilepsy[8] |
Hyponatremia: A Notable Consideration
A well-documented adverse effect of both medications is hyponatremia, though the incidence is significantly higher with this compound.
Table 5: Comparative Incidence of Hyponatremia
| Hyponatremia Definition | This compound | Carbamazepine | p-value | Study |
| Na+ ≤ 134 mEq/L | 29.9% | 13.5% | < 0.0001 | Cross-sectional and follow-up study[9] |
| Severe (Na+ ≤ 128 mEq/L) | 12.4% | 2.8% | < 0.001 | Cross-sectional and follow-up study[9] |
| Any Hyponatremia | 46% | 26% | - | Observational Study[10][11] |
| Severe Hyponatremia | 22% | 7% | - | Observational Study[10][11] |
Experimental Protocols: A Representative Clinical Trial Design
The following describes a typical methodology for a randomized, double-blind, comparative clinical trial of this compound and carbamazepine in patients with newly diagnosed epilepsy, based on the protocol outlined by Dam et al. (1989).[8]
-
Study Design: A multicenter, double-blind, randomized, parallel-group study.
-
Patient Population: Patients with newly diagnosed, previously untreated epilepsy.
-
Inclusion Criteria: Typically include a certain number of seizures within a specified baseline period.
-
Exclusion Criteria: Often include progressive neurological diseases, severe systemic illness, and prior treatment with antiepileptic drugs.
-
Randomization: Patients are randomly allocated to receive either this compound or carbamazepine.
-
Treatment Protocol:
-
Primary Efficacy Endpoint: The primary outcome is typically the change in seizure frequency from baseline. In some trials, it is the time to treatment withdrawal for any reason.[3][4]
-
Secondary Efficacy Endpoints: May include the proportion of patients achieving a ≥50% reduction in seizure frequency (responder rate) and the proportion of seizure-free patients.
-
Tolerability Assessment: Tolerability is assessed by recording all adverse events, with their severity and relationship to the study drug noted. Standardized questionnaires may be used to systematically capture adverse events.[12] Laboratory tests are also conducted at regular intervals.
Logical Framework for Comparative Analysis
The decision to use this compound over carbamazepine, or vice versa, is a multifactorial process guided by the specific clinical scenario. The following diagram illustrates the logical flow of this comparative analysis.
Conclusion
The evidence from numerous clinical trials and meta-analyses indicates that this compound offers a comparable efficacy profile to carbamazepine for the treatment of partial-onset seizures and may have similar effectiveness in other indications such as trigeminal neuralgia and bipolar disorder. The primary advantage of this compound lies in its superior tolerability and more favorable pharmacokinetic profile, characterized by a lack of auto-induction and a lower potential for drug-drug interactions.
While this compound is associated with a higher incidence of hyponatremia, it generally causes fewer of the other troublesome side effects commonly seen with carbamazepine, such as rash and cognitive impairment. For patients on polypharmacy or those who have previously experienced adverse effects with carbamazepine, this compound represents a valuable and often preferred therapeutic alternative. The choice between these two agents should be individualized based on the patient's clinical characteristics, concomitant medications, and tolerability concerns.
References
- 1. Comparison of this compound and carbamazepine: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the evidence that this compound and carbamazepine are distinctly different antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound versus carbamazepine monotherapy for partial onset seizures | Cochrane [cochrane.org]
- 5. isctm.org [isctm.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. [Comparative efficacy and tolerability of carbamazepine and this compound during long therapy of patients with bipolar and schizoaffective disorders] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind study comparing this compound and carbamazepine in patients with newly diagnosed, previously untreated epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bcsrj.com [bcsrj.com]
- 10. A prospective study of adverse drug reactions to antiepileptic drugs in children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EHMTI-0355. Comparison of carbamazepine and this compound tolerability in patients with trigeminal neuralgia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oxcarbazepine and Eslicarbazepine Acetate in the Treatment of Epilepsy
A Comprehensive Guide for Researchers and Drug Development Professionals
Oxcarbazepine and its structurally related successor, eslicarbazepine (B1671253) acetate (B1210297), are both established antiepileptic drugs (AEDs) widely used in the management of focal-onset seizures. While sharing a common therapeutic target, key differences in their metabolic pathways, pharmacokinetic profiles, and interaction with voltage-gated sodium channels result in distinct clinical characteristics. This guide provides a detailed, data-driven comparison of these two agents to inform research, clinical trial design, and drug development efforts.
Executive Summary
Eslicarbazepine acetate offers a more refined pharmacological profile compared to this compound. Its primary advantage lies in its stereoselective metabolism to the pharmacologically active S-enantiomer of licarbazepine (B1675244), leading to a lower burden of the less active and potentially less tolerated R-enantiomer.[1][2] This metabolic distinction is associated with an improved tolerability profile, a crucial factor in patient adherence and long-term treatment success. While both drugs demonstrate comparable efficacy in seizure control, eslicarbazepine acetate's pharmacokinetic properties, including a longer half-life, allow for once-daily dosing, a potential advantage for patient compliance.
Chemical Structures and Metabolism
Both this compound and eslicarbazepine acetate are prodrugs that undergo metabolic conversion to their active metabolite, licarbazepine. However, the metabolic pathways and the resulting stereoisomeric composition of licarbazepine differ significantly.
This compound is rapidly and extensively metabolized by cytosolic reductases to a racemic mixture of licarbazepine, consisting of approximately 80% S-licarbazepine (eslicarbazepine) and 20% R-licarbazepine.[1] In contrast, eslicarbazepine acetate is hydrolyzed by esterases to almost exclusively S-licarbazepine.[2][3] This stereoselective metabolism of eslicarbazepine acetate results in a significantly lower systemic exposure to the R-enantiomer.[2]
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The primary mechanism of action for both this compound and eslicarbazepine acetate is the blockade of voltage-gated sodium channels (VGSCs), which stabilizes hyperexcited neuronal membranes and inhibits repetitive neuronal firing.[4] However, subtle differences in their interaction with these channels have been identified. Eslicarbazepine has been shown to have a higher affinity for the slow-inactivated state of VGSCs compared to the fast-inactivated state, a characteristic that distinguishes it from older sodium channel blockers.[1] This preferential binding to the slow-inactivated state may contribute to its efficacy and tolerability profile.
Pharmacokinetic Profile: A Head-to-Head Comparison
A single-center, open-label, randomized, three-way crossover study in healthy volunteers provided key pharmacokinetic data comparing once-daily (QD) eslicarbazepine acetate with twice-daily (BID) this compound. The results highlight the differences in the plasma exposure of the active S-licarbazepine and the less active R-licarbazepine.
| Parameter | Eslicarbazepine Acetate (900 mg QD) | This compound (450 mg BID) |
| S-Licarbazepine Cmax,ss (µM) | 87.3 | 48.0 |
| S-Licarbazepine AUCss,0-τ (µmol·h/L) | 1156.3 | 968.4 |
| (R)-Licarbazepine Plasma Exposure | 71.5% lower than OXC BID | - |
| This compound Plasma Exposure | 61.1% lower than OXC BID | - |
| Data from a study in 12 healthy volunteers.[2] | ||
| Table 1: Steady-State Plasma Pharmacokinetic Parameters |
| Parameter | This compound | Eslicarbazepine Acetate |
| Active Metabolite | Racemic Licarbazepine (S- and R-isomers) | S-Licarbazepine (Eslicarbazepine) |
| Half-life of Active Metabolite | ~9 hours (MHD) | 20-24 hours |
| Time to Peak Plasma Concentration (Tmax) | 4-6 hours (MHD) | 2-3 hours |
| Protein Binding | ~40% (MHD) | <40% |
| MHD: 10-monohydroxy derivative (licarbazepine) | ||
| Table 2: General Pharmacokinetic Properties |
Clinical Efficacy and Safety
Clinical trials and real-world studies have demonstrated the efficacy of both this compound and eslicarbazepine acetate in reducing seizure frequency in patients with focal epilepsy. Head-to-head trials are limited, but studies involving a switch from this compound to eslicarbazepine acetate suggest at least comparable efficacy with improved tolerability.
A meta-analysis of randomized, double-blinded studies indicated that at higher recommended doses, this compound was associated with more frequent neurological adverse events compared to eslicarbazepine acetate.[5]
| Adverse Event | This compound (Higher Doses) | Eslicarbazepine Acetate (Higher Doses) |
| Dizziness | Increased | Increased |
| Somnolence | Increased | - |
| Diplopia | Increased | Increased |
| Ataxia/Abnormal Coordination | Increased | - |
| Nausea | Increased | Increased |
| Vomiting | Increased | - |
| Vertigo | Increased | Increased |
| Nystagmus | Increased | - |
| Hyponatremia | More frequent | Less frequent[1][4] |
| Based on a meta-analysis of randomized controlled trials.[5] | ||
| Table 3: Common Neurological Adverse Events |
Studies where patients were switched from this compound to eslicarbazepine acetate due to tolerability issues have shown a significant reduction in adverse events. In one study, 15 out of 23 patients experienced a significant reduction in this compound-related adverse events after transitioning to eslicarbazepine acetate, with no increase in seizure frequency.[4] Another study reported that in patients who switched from this compound to eslicarbazepine acetate due to poor tolerability, 39.5% experienced adverse events on eslicarbazepine acetate, and 6.8% discontinued (B1498344) due to them.[6]
In terms of efficacy, a study on patients switching from this compound due to lack of efficacy found that after 12 months of eslicarbazepine acetate treatment, the responder rate (≥50% seizure frequency reduction) was 57.1%, and the seizure freedom rate was 25.0%.[6]
Experimental Protocols: A Representative Clinical Trial Design
A typical phase III, randomized, double-blind, active-controlled, parallel-group study to compare the efficacy and safety of eslicarbazepine acetate and this compound as monotherapy in patients with newly diagnosed focal epilepsy would follow a design similar to the one outlined below.
Key Methodological Components:
-
Patient Population: Adults with a recent diagnosis of focal epilepsy.
-
Study Design: A randomized, double-blind, active-controlled, parallel-group design to ensure unbiased comparison.
-
Intervention:
-
Arm A: Eslicarbazepine acetate, initiated at a starting dose and titrated to a target maintenance dose (e.g., 800-1200 mg once daily).
-
Arm B: this compound, initiated at a starting dose and titrated to a target maintenance dose (e.g., 600-1200 mg twice daily).
-
-
Primary Efficacy Endpoint: Proportion of patients achieving seizure freedom for a defined period (e.g., the last 24 weeks of the maintenance phase).
-
Secondary Efficacy Endpoints:
-
Time to first seizure.
-
Responder rate (percentage of patients with ≥50% reduction in seizure frequency).
-
Change from baseline in seizure frequency.
-
-
Safety and Tolerability Assessments:
-
Incidence and severity of treatment-emergent adverse events (TEAEs).
-
Clinical laboratory tests (including serum sodium levels).
-
Vital signs and physical examinations.
-
-
Statistical Analysis: Non-inferiority or superiority analysis for the primary endpoint, with appropriate statistical tests for secondary endpoints and safety data.
Conclusion
Eslicarbazepine acetate represents a rational refinement of this compound, offering a more favorable pharmacokinetic and metabolic profile that translates to improved tolerability in clinical practice. Its stereoselective conversion to the active S-licarbazepine minimizes exposure to the R-enantiomer, which is associated with a greater potential for adverse effects. While both drugs are effective in controlling focal-onset seizures, the improved side-effect profile and the convenience of once-daily dosing make eslicarbazepine acetate a compelling alternative, particularly for patients who have experienced tolerability issues with this compound. For researchers and drug development professionals, the evolution from this compound to eslicarbazepine acetate serves as a case study in the value of refining existing molecules to enhance their clinical utility. Future head-to-head clinical trials with robust methodologies are warranted to further delineate the comparative effectiveness and long-term outcomes of these two important antiepileptic drugs.
References
- 1. Eslicarbazepine Acetate: A New Improvement on a Classic Drug Family for the Treatment of Partial-Onset Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Transition from this compound to eslicarbazepine acetate: A single center study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurological adverse events of new generation sodium blocker antiepileptic drugs. Meta-analysis of randomized, double-blinded studies with eslicarbazepine acetate, lacosamide and this compound - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. jnnp.bmj.com [jnnp.bmj.com]
Oxcarbazepine's Efficacy in Preclinical Seizure Models: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the anticonvulsant profile of oxcarbazepine in established seizure models, with direct comparisons to other major antiepileptic drugs. This report includes detailed experimental protocols and visual representations of mechanistic pathways and workflows.
This compound, a keto-analogue of carbamazepine (B1668303), is a widely prescribed antiepileptic drug (AED) for the treatment of partial and generalized tonic-clonic seizures.[1][2] Its efficacy is primarily attributed to its active 10-monohydroxy metabolite (MHD), which modulates neuronal excitability.[3][4] Preclinical evaluation in various animal models of seizures is crucial for understanding its anticonvulsant profile and comparing its potency with other AEDs. This guide provides a comparative analysis of this compound's efficacy in three standard preclinical models: the Maximal Electroshock (MES) seizure model, the Pentylenetetrazol (PTZ)-induced seizure model, and the Amygdala Kindling model.
Comparative Efficacy of Antiepileptic Drugs in Preclinical Seizure Models
The following tables summarize the median effective dose (ED50) of this compound and its key alternatives—carbamazepine, phenytoin, and valproate—in rodent models of acute seizures. The ED50 represents the dose of a drug that produces a therapeutic effect in 50% of the population.
Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model for identifying anticonvulsant compounds effective against generalized tonic-clonic seizures.[5] It assesses a drug's ability to prevent the spread of seizures.[5]
| Drug | Animal Model | ED50 (mg/kg) | Reference(s) |
| This compound | Mouse | 13.5 - 20.5 | [6] |
| Carbamazepine | Mouse | 10.8 - 13.6 | [7][8] |
| Carbamazepine | Rat | 4.39 - 7.5 | [9][10] |
| Phenytoin | Mouse | 9.81 | [3] |
| Valproate | Mouse | 196 - 232 | [3][8][9] |
Pentylenetetrazol (PTZ)-Induced Seizure Model
The PTZ seizure model is used to evaluate the efficacy of AEDs against myoclonic and absence seizures. PTZ is a GABA-A receptor antagonist that induces seizures.
| Drug | Animal Model | TID50/ED50 (mg/kg) | Reference(s) |
| This compound | Mouse | ~20.5 (less potent than in MES) | [6] |
| Carbamazepine | Mouse | 10.5 | [11] |
| Phenytoin | Mouse | 17.8 | [11] |
| Valproate | Mouse | 53 - 110 | [12][13] |
TID50: The dose of an anticonvulsant drug required to increase the PTZ seizure threshold for tonic extensor by 50%.
Amygdala Kindling Model
The amygdala kindling model is a chronic model of temporal lobe epilepsy that evaluates a drug's ability to suppress focal seizures and prevent epileptogenesis. Direct ED50 comparisons in this model are less common in the literature. However, studies have shown that carbamazepine can significantly raise the seizure threshold and reduce seizure severity in kindled rats.[14][15] this compound has also demonstrated efficacy in suppressing chronically recurring partial seizures in primate models.[6] In a lamotrigine-resistant amygdala kindling model, valproate was found to be highly effective.[16]
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
Objective: To assess the ability of a compound to prevent the spread of a maximal seizure.
Apparatus: An electroconvulsive shock generator with corneal or auricular electrodes.
Procedure:
-
Animal Preparation: Adult male mice or rats are used. For corneal stimulation, a drop of topical anesthetic (e.g., 0.5% tetracaine) is applied to the eyes to minimize discomfort.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the seizure induction, based on the drug's known time to peak effect.
-
Seizure Induction: A supramaximal electrical stimulus (e.g., 50 Hz, 0.2 seconds duration) is delivered through the electrodes. The current intensity is typically around 25 mA for mice and 150 mA for rats.
-
Observation: The animal is observed for the presence or absence of a tonic hindlimb extension. The abolition of this tonic phase is considered the endpoint of protection.
-
Data Analysis: The ED50, the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Pentylenetetrazol (PTZ)-Induced Seizure Test
Objective: To evaluate the efficacy of a compound against chemically-induced seizures, particularly myoclonic and absence seizures.
Apparatus: Observation chambers.
Procedure:
-
Animal Preparation: Adult male mice or rats are used.
-
Drug Administration: The test compound or vehicle is administered at a specific time before the injection of PTZ.
-
PTZ Administration: A convulsant dose of PTZ (typically 40-60 mg/kg) is administered subcutaneously (s.c.) or intraperitoneally (i.p.).
-
Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures, which are often scored based on their severity (e.g., myoclonic jerks, clonic convulsions, tonic extension).
-
Data Analysis: The ability of the test compound to prevent or delay the onset of specific seizure stages is recorded. The TID50, the dose that increases the seizure threshold by 50%, can be calculated.
Amygdala Kindling
Objective: To model temporal lobe epilepsy and assess a drug's effect on focal seizure development and expression.
Apparatus: Stereotaxic apparatus, stimulating and recording electrodes, and a constant current stimulator.
Procedure:
-
Electrode Implantation: Under anesthesia, a bipolar stimulating electrode is surgically implanted into the basolateral amygdala of a rat. A recording electrode may also be placed.
-
Recovery: Animals are allowed to recover from surgery for at least one week.
-
Afterdischarge Threshold (ADT) Determination: An initial electrical stimulus is delivered to determine the minimum current required to elicit an afterdischarge (a period of epileptiform electrical activity).
-
Kindling Stimulation: Animals are stimulated once or twice daily with a current at or slightly above their ADT. The behavioral seizure severity is scored using the Racine scale.
-
Fully Kindled State: Stimulation continues until the animal consistently exhibits Stage 4 or 5 seizures (generalized convulsions). At this point, the animal is considered "fully kindled."
-
Drug Testing: In fully kindled animals, the test compound is administered before stimulation to assess its ability to suppress the seizure response.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound and its active metabolite, MHD, is the blockade of voltage-gated sodium channels.[4][17][18] This action stabilizes hyperexcited neuronal membranes and inhibits repetitive firing.[3][17]
Caption: Mechanism of action of this compound on voltage-gated sodium channels.
This compound preferentially binds to the inactivated state of the voltage-gated sodium channel.[19] This binding prolongs the time the channel spends in the inactive state, making it less available to open in response to depolarization.[17] This use-dependent blockade is more pronounced in neurons that are firing at high frequencies, such as during a seizure. By reducing the number of available sodium channels, this compound suppresses sustained repetitive firing and thereby reduces seizure propagation.[20]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for evaluating the anticonvulsant efficacy of a test compound and the logical relationship of seizure models to clinical relevance.
Caption: A generalized workflow for preclinical anticonvulsant drug testing.
Caption: Correlation of preclinical seizure models to human epilepsy types.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of carbamazepine on bicuculline- and pentylenetetrazol-induced seizures in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. This compound: preclinical anticonvulsant profile and putative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. 1-Methyl-1,2,3,4-tetrahydroisoquinoline enhances the anticonvulsant action of carbamazepine and valproate in the mouse maximal electroshock seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Carbamazepine pharmacokinetics-pharmacodynamics in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Portico [access.portico.org]
- 12. Reversal of pentylenetetrazole-induced seizure activity in mice by nickel chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpp.com [ijpp.com]
- 14. A pharmacological study in the kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Amygdala-kindling as a model for chronic efficacy studies on antiepileptic drugs: experiments with carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evaluation of antiseizure drug efficacy and tolerability in the rat lamotrigine‐resistant amygdala kindling model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The synergistic inhibitory actions of this compound on voltage-gated sodium and potassium currents in differentiated NG108-15 neuronal cells and model neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. This compound-Induced Hyponatremia: A Case Report and Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Eslicarbazepine and the enhancement of slow inactivation of voltage-gated sodium channels: a comparison with carbamazepine, this compound and lacosamide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Oxcarbazepine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of Oxcarbazepine (OXC) is critical for ensuring product quality, safety, and efficacy. This guide provides a comparative overview of various analytical methods, presenting supporting experimental data and detailed protocols to aid in the selection of the most appropriate technique for your specific needs.
This compound, an anticonvulsant drug, is widely used in the treatment of epilepsy. Its therapeutic efficacy is dependent on maintaining optimal plasma concentrations, necessitating reliable and validated analytical methods for its quantification in bulk drug, pharmaceutical formulations, and biological fluids. This guide explores and compares High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Spectrophotometry, three commonly employed analytical techniques.
Performance Comparison of Analytical Methods
The selection of an analytical method is often a trade-off between various performance parameters such as sensitivity, linearity, accuracy, and precision. The following table summarizes the key performance indicators for different methods used in the quantification of this compound, based on published validation studies.
| Method | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) |
| HPLC-UV | 5.0 - 150 µg/mL | 0.9999 | 0.1 µg/mL[1] | 0.3 µg/mL[1] | 99.83 - 102.98%[2] |
| 0.05 - 80 µg/mL[2] | 0.999[2] | ||||
| 1 - 1000 µg/mL[1] | 0.9999[1] | ||||
| HPTLC | 10 - 3000 ng/spot[3] | 0.99[3] | 2 ng/spot[3] | 10 ng/spot[3] | 75 - 80%[3] |
| UV-Spectrophotometry | 10 - 90 µg/mL[4] | >0.99[4] | Not Reported | Not Reported | 98.6 - 101.2% |
| 0.8 - 8.0 µg/mL[5] | Not Reported | 0.25 µg/mL[5] | 0.86 µg/mL[5] | 98.5 - 101.5%[5] | |
| LC-MS/MS | 0.2 - 16 µg/mL[6] | >0.999[6] | Not Reported | 0.2 µg/mL[6] | 74.9 - 76.3%[6] |
| 25 - 1600 ng/mL[7] | >0.99[7] | Not Reported | 25 ng/mL[7] | Within ±15% |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key methods discussed.
High-Performance Liquid Chromatography (HPLC-UV)
This method is widely used for its high resolution and sensitivity in separating and quantifying this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Column: A common choice is a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2].
-
Mobile Phase: A mixture of organic solvents and buffers is used. Examples include:
-
Acetonitrile (B52724), methanol (B129727), and Triethylamine (660:140:200:1 v/v/v/v) adjusted to pH 6.0.
-
Acetonitrile and water (50:50, v/v)[2].
-
0.005 M KH2PO4, Methanol, and Acetonitrile (70:05:25% v/v/v)[1].
-
-
Flow Rate: Typically maintained at 1.0 mL/min or 2.0 mL/min[2].
-
Detection Wavelength: The UV detector is commonly set at 215 nm or 256 nm for monitoring the eluent[2].
-
Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound (e.g., 1000 µg/mL) is prepared by dissolving a known amount of the standard in a suitable diluent.
-
Working Standard Solutions: The stock solution is further diluted to prepare a series of working standards for calibration.
-
Sample Preparation: For tablet analysis, a quantity of powdered tablets equivalent to a specific amount of this compound is dissolved in the diluent, sonicated, and filtered before injection into the HPLC system[8]. For plasma samples, a liquid-liquid extraction or protein precipitation step is typically required[9].
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and faster alternative for the quantification of this compound, particularly for screening purposes.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used[10].
-
Mobile Phase: A mixture of ethyl acetate, toluene, and methanol in a ratio of 7.0:2.0:1.0 (v/v/v) has been reported to be effective[3].
-
Sample Application: A specific volume of the standard or sample solution is applied as a band on the HPTLC plate.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Detection: Densitometric analysis is carried out, typically in absorbance mode at 254 nm[3].
-
Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound (e.g., 10 µg/mL) is prepared in methanol[3].
-
Plasma Sample Extraction: For plasma analysis, protein precipitation is performed by adding acetonitrile to the plasma sample, followed by vortexing and centrifugation. The clear supernatant is then spotted on the HPTLC plate[3].
-
UV-Spectrophotometry
This method is the simplest and most cost-effective for the quantification of this compound in bulk and pharmaceutical dosage forms.
-
Instrumentation: A UV-Visible spectrophotometer with matched quartz cells is required.
-
Solvent: Methanol or a mixture of methanol and acetonitrile (50:50 v/v) is commonly used as the solvent[4][11].
-
Detection Wavelength: The absorbance is measured at the wavelength of maximum absorption (λmax), which is typically around 254 nm or 305 nm for this compound[4][11].
-
Sample Preparation:
-
Standard Stock Solution: A stock solution of this compound is prepared by dissolving a known amount of the standard in the chosen solvent.
-
Calibration Curve: A series of dilutions are prepared from the stock solution to construct a calibration curve.
-
Sample Preparation: For tablets, a known quantity of the powdered tablet is dissolved in the solvent, sonicated to ensure complete dissolution, and then filtered. The absorbance of the resulting solution is measured[5].
-
Visualizing the Cross-Validation Workflow
A crucial aspect of method comparison is the cross-validation process, which ensures that different analytical methods yield comparable results for the same set of samples. The following diagram illustrates a typical workflow for the cross-validation of analytical methods for this compound quantification.
Caption: Workflow for cross-validating analytical methods.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the analysis. HPLC and LC-MS/MS methods offer high sensitivity and selectivity, making them suitable for the analysis of complex matrices like plasma and for detecting low concentrations of the drug and its metabolites[12][13]. HPTLC provides a rapid and less expensive alternative, which can be valuable for routine quality control and screening[3]. UV-Spectrophotometry, while being the simplest and most economical, is generally best suited for the analysis of bulk drug and high-concentration pharmaceutical formulations where high sensitivity is not a primary concern[4][11].
This guide provides a foundation for selecting and implementing an appropriate analytical method for this compound quantification. It is essential to perform in-house validation to ensure the chosen method meets the specific needs and regulatory requirements of your laboratory.
References
- 1. jyoungpharm.org [jyoungpharm.org]
- 2. asianpubs.org [asianpubs.org]
- 3. akjournals.com [akjournals.com]
- 4. scielo.br [scielo.br]
- 5. Titrimetric and Spectrophotometric Assay of this compound in Pharmaceuticals Using N-Bromosuccinimide and Bromopyrogallol Red - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. mdpi.com [mdpi.com]
- 8. rroij.com [rroij.com]
- 9. eurasianjournals.com [eurasianjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Quantification of this compound Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Oxcarbazepine: A Comparative Analysis of Monotherapy and Adjunctive Therapy in Epilepsy Management
For Researchers, Scientists, and Drug Development Professionals
Oxcarbazepine, a second-generation antiepileptic drug (AED), has demonstrated significant efficacy in the management of partial-onset seizures. Its role as both a first-line monotherapy and an adjunctive treatment has been substantiated through numerous clinical investigations. This guide provides an objective comparison of this compound's performance in these two therapeutic strategies, supported by quantitative data from key clinical trials and detailed experimental protocols.
Efficacy Data: Monotherapy vs. Adjunctive Therapy
The efficacy of this compound varies depending on its use as a standalone treatment (monotherapy) or in combination with other AEDs (adjunctive therapy). The following table summarizes key efficacy endpoints from various clinical studies, offering a quantitative comparison of the two approaches in both adult and pediatric populations.
| Efficacy Endpoint | This compound Monotherapy | This compound Adjunctive Therapy | Study Population |
| Seizure-Free Rate | 18% - 72.2%[1][2][3] | 10.3% - 28%[1] | Adults and/or Children |
| ≥50% Seizure Frequency Reduction | 52% - 90.7%[1][2][3] | 41% - 57%[1][4] | Adults and/or Children |
| ≥75% Seizure Frequency Reduction | 35% - 40%[2][5] | 27%[4] | Adults and/or Children |
| Median Seizure Reduction | 54% - 73% (when switching from another AED)[5] | 26% - 83.3% vs. placebo[6] | Adults and/or Children |
Note: Efficacy rates can vary based on the patient population (e.g., newly diagnosed vs. refractory epilepsy), the specific study design, and the duration of treatment. For instance, in newly diagnosed patients, the seizure-free rate with monotherapy can be as high as 72.2%[1].
Key Experimental Protocols
The data presented above are derived from a variety of clinical trial designs. Understanding these methodologies is crucial for interpreting the efficacy results. Below are summaries of typical experimental protocols for evaluating this compound as both monotherapy and adjunctive therapy.
Monotherapy Trials
-
Study Design: Prospective, open-label, multicenter studies are common for evaluating the switch to this compound monotherapy.[3][5] Some studies may also be double-blind and randomized, comparing this compound to another active comparator or placebo.[2][7]
-
Patient Population: Typically includes adult and adolescent patients (≥12 years old) with partial seizures who are either newly diagnosed or are experiencing inadequate seizure control or poor tolerability with their current AED monotherapy.[1][3][5][8] Inclusion criteria often specify a certain baseline seizure frequency (e.g., 2-40 seizures per month).[3][5]
-
Treatment Regimen:
-
Initiation and Titration: this compound is typically initiated at a starting dose (e.g., 600 mg/day for adults or 8-10 mg/kg/day for children) and gradually titrated upwards over a period of several weeks (e.g., 4 weeks) to a target maintenance dose (e.g., 1200-2400 mg/day).[3][9]
-
Conversion: For patients switching from another AED, the previous medication is concurrently tapered off as the this compound dose is increased.[3][5]
-
-
Efficacy Evaluation: The primary endpoint is typically the percentage reduction in seizure frequency from baseline. Responder rates (e.g., the proportion of patients achieving a ≥50% reduction in seizure frequency) and the percentage of seizure-free patients are also key metrics.[3][5]
Adjunctive Therapy Trials
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials are the gold standard for assessing adjunctive therapy.[4][6]
-
Patient Population: These trials enroll patients with drug-resistant focal epilepsy who are inadequately controlled on one or two concomitant AEDs.[4][6] Age ranges can include both adults and children.[4]
-
Treatment Regimen: Patients are randomly assigned to receive either this compound at various fixed doses (e.g., 600, 1200, or 2400 mg/day) or a placebo, in addition to their ongoing AED regimen.[10] The treatment period can range from several weeks to months.[6]
-
Efficacy Evaluation: Efficacy is assessed by comparing the reduction in seizure frequency in the this compound groups to the placebo group.[4][6] The proportion of responders and seizure-free patients are also analyzed.[4][6]
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound involves the blockade of voltage-gated sodium channels.[11][12][13] This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses.[11][14] The following diagram illustrates this key signaling pathway.
Caption: Mechanism of action of this compound.
This compound is a prodrug that is rapidly metabolized to its active 10-monohydroxy metabolite (MHD).[14] MHD is responsible for the therapeutic effects. In addition to its primary action on sodium channels, this compound may also modulate calcium and potassium channels, further contributing to its anticonvulsant properties.[11][12][14]
Conclusion
Clinical evidence robustly supports the efficacy of this compound in treating partial-onset seizures, both as a monotherapy and as an adjunctive agent. As a monotherapy, particularly in newly diagnosed patients, it can achieve high rates of seizure freedom.[1] In cases of drug-resistant epilepsy, adjunctive this compound therapy significantly reduces seizure frequency compared to placebo.[6][10] The choice between monotherapy and adjunctive therapy depends on the individual patient's clinical history, seizure type and severity, and response to previous treatments. The favorable tolerability profile of this compound, compared to older AEDs, makes it a valuable option in the armamentarium for epilepsy management.[10]
References
- 1. This compound reduces seizure frequency in a high proportion of patients with both newly diagnosed and refractory partial seizures in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Efficacy, safety, and tolerability of this compound monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-ADJUNCTIVE-THERAPY-IN-CHILDREN-WITH-INADEQUATELY-CONTROLLED-PARTIAL-SEIZURES--AN-ANALYSIS-OF-SEIZURE-FREE-RATES [aesnet.org]
- 5. This compound-IS-EFFICACIOUS-IN-PATIENTS-WITH-PARTIAL-SEIZURES-WHEN-SWITCHING-FROM-CARBAMAZEPINE-OR-ANOTHER-AED [aesnet.org]
- 6. cochranelibrary.com [cochranelibrary.com]
- 7. neurology.org [neurology.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. This compound: an update of its efficacy in the management of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. droracle.ai [droracle.ai]
A Comparative Guide to the Validation of Oxcarbazepine's Mechanism of Action Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Oxcarbazepine's performance with its primary alternative, Carbamazepine (B1668303), focusing on the validation of its mechanism of action through the use of knockout (KO) animal models. Experimental data and detailed protocols are presented to support the comparison.
Introduction to this compound and its Mechanism of Action
This compound is an anticonvulsant medication used to treat partial seizures.[1] It is a 10-keto derivative of carbamazepine, but exhibits significant pharmacological differences, including a more favorable side-effect profile and reduced hepatic enzyme induction.[1][2] this compound itself is a prodrug that is rapidly and almost completely metabolized to its pharmacologically active 10-monohydroxy metabolite, licarbazepine (B1675244) (also known as MHD).[1][3][4][5][6] The therapeutic effects of this compound are primarily attributed to licarbazepine.[1][3][5][7]
The principal mechanism of action for this compound and licarbazepine is the blockade of voltage-gated sodium channels (VGSCs).[4][6][8][9] This action stabilizes hyperexcited neuronal membranes, inhibits high-frequency repetitive neuronal firing, and reduces the propagation of synaptic impulses.[4][8][9] While the primary target is VGSCs, some studies suggest that modulation of potassium and calcium channels may also contribute to its anticonvulsant effects.[2][8][10][11][12]
Validation of Mechanism of Action Using Knockout Models
The use of knockout (KO) animal models, where a specific gene is rendered inoperative, is a powerful tool for validating the mechanism of action of a drug. By observing the drug's effect, or lack thereof, in an animal lacking the purported target, researchers can confirm the drug-target interaction.
For this compound, the most relevant KO models are those targeting the genes encoding the alpha subunits of voltage-gated sodium channels, such as SCN8A, which encodes the Nav1.6 channel. Mutations in SCN8A have been linked to epileptic encephalopathies.[13][14] Mouse models with gain-of-function mutations in Scn8a exhibit seizures and sudden unexpected death in epilepsy (SUDEP), confirming the role of this channel in epilepsy.[13][14][15] Conversely, loss-of-function mutations in SCN8A can lead to intellectual disability and autism spectrum disorder features without seizures.[16] Studies in heterozygous Scn8a knockout mice have demonstrated the development of absence seizures, highlighting the critical role of this channel in maintaining normal neuronal excitability.[17][18]
While direct studies of this compound in Scn8a knockout mice are not widely published, the well-established link between SCN8A dysfunction and epilepsy provides a strong rationale for its use in validating sodium channel-blocking antiepileptic drugs. The expectation is that in a gain-of-function Scn8a model that exhibits hyperexcitability and seizures, this compound would demonstrate efficacy in reducing seizure activity. Conversely, in a loss-of-function or complete knockout model, the effects of this compound on seizure threshold might be altered or diminished, depending on the specific seizure induction method and the contribution of other sodium channel subtypes.
dot
Caption: Mechanism of action of this compound on neuronal excitability.
Comparison with Carbamazepine
Carbamazepine is a first-generation antiepileptic drug and a close structural analog of this compound. While both drugs primarily act by blocking voltage-gated sodium channels, there are key differences in their pharmacology, metabolism, and clinical profiles.[2][10][12][19]
| Feature | This compound | Carbamazepine |
| Primary Mechanism | Blockade of voltage-gated sodium channels.[2][10][12][19] | Blockade of voltage-gated sodium channels.[10][19] |
| Metabolism | Rapidly and extensively converted to the active metabolite licarbazepine (MHD) via reductive metabolism.[2][4][12] Minimal involvement of the cytochrome P450 system.[2][12] | Metabolized via oxidation by the cytochrome P450 system to an active epoxide metabolite.[2][10][12] |
| Autoinduction | Does not auto-induce its own metabolism.[1] | Induces its own metabolism, leading to a need for dose adjustments.[10] |
| Drug Interactions | Lower potential for drug-drug interactions.[4] Weak inducer of CYP3A4 and inhibitor of CYP2C19.[1] | Strong inducer of cytochrome P450 enzymes, leading to numerous drug interactions.[10] |
| Side Effect Profile | Generally better tolerated.[2] Higher risk of hyponatremia.[1][10] Fewer cognitive side effects and less likely to cause a rash.[10] | Higher incidence of rash, dizziness, and ataxia.[2][10] Can cause abnormalities in thyroid and sexual hormones.[10] |
| Efficacy | Comparable efficacy for partial seizures.[10] May be effective in patients who do not respond to carbamazepine.[2][10] | Effective for partial and generalized tonic-clonic seizures.[10] |
Experimental Protocols
4.1. Generation of a Voltage-Gated Sodium Channel Knockout Mouse Model
A common method for generating knockout mice is through the use of CRISPR/Cas9 or TALEN technologies. The following is a generalized protocol for creating a conditional Scn8a knockout mouse.
-
Design and Synthesis of Targeting Constructs: Guide RNAs (gRNAs) are designed to target a critical exon of the Scn8a gene. A donor DNA template containing loxP sites flanking the target exon is also synthesized.
-
Microinjection into Zygotes: The Cas9 protein, gRNAs, and donor DNA are microinjected into the pronuclei of fertilized mouse eggs.
-
Implantation and Screening: The injected zygotes are implanted into pseudopregnant female mice. Offspring are screened for the presence of the loxP-flanked (floxed) allele using PCR and DNA sequencing.
-
Generation of Conditional Knockout: To create a tissue-specific knockout, the Scn8a-floxed mice are crossed with a mouse line that expresses Cre recombinase under the control of a specific promoter (e.g., a neuron-specific promoter). In the offspring, the Scn8a gene will be excised only in the cells where Cre is expressed.
4.2. Evaluation of Anticonvulsant Efficacy in a Seizure Model
-
Animal Model: A mouse model with a gain-of-function mutation in Scn8a (e.g., Scn8aN1768D/+) that exhibits spontaneous seizures is used.[13][15]
-
Drug Administration: Mice are administered either vehicle, this compound (e.g., 10-50 mg/kg, i.p.), or carbamazepine (e.g., 10-50 mg/kg, i.p.).
-
Seizure Monitoring: Seizure activity is monitored for a defined period (e.g., 2-4 hours) post-drug administration using video-EEG recordings.
-
Data Analysis: The frequency, duration, and severity of seizures are quantified and compared between the treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed differences.
dot
Caption: Experimental workflow for comparing anticonvulsant efficacy.
Quantitative Data from Knockout and In Vitro Studies
The following table summarizes hypothetical but representative data from studies evaluating the effects of this compound and its active metabolite licarbazepine on wild-type and mutant sodium channels.
| Parameter | Wild-Type Nav1.6 | Gain-of-Function Nav1.6 Mutant | Effect of Licarbazepine on Mutant Channel |
| Persistent Sodium Current | ~1% of peak current | ~5-10% of peak current | Reduces persistent current towards wild-type levels |
| Voltage-dependence of Activation | V1/2 = -25 mV | Hyperpolarizing shift (V1/2 = -30 mV) | Minimal effect on the shift |
| Voltage-dependence of Inactivation | V1/2 = -60 mV | Depolarizing shift (V1/2 = -50 mV) | Promotes a hyperpolarizing shift towards wild-type levels |
| Seizure Frequency in Mouse Model | N/A | High (e.g., 5-10 seizures/day) | Significant reduction (e.g., 1-2 seizures/day) |
Note: The data in this table are illustrative and based on the known effects of gain-of-function mutations in SCN8A and the mechanism of sodium channel blockers. Specific values would be determined experimentally.
Studies on SCN9A (Nav1.7) mutations, which are also implicated in some epilepsy syndromes, have shown that this compound can inhibit the sodium currents of both wild-type and mutant channels and modulate their steady-state activation and inactivation properties.[20][21]
Conclusion
The primary mechanism of action of this compound, the blockade of voltage-gated sodium channels, is well-established through extensive in vitro and in vivo studies. The use of knockout and knock-in animal models, particularly those targeting the epilepsy-associated gene SCN8A, provides a powerful platform for further validating this mechanism and for comparing the efficacy and nuanced effects of this compound with other sodium channel-blocking anticonvulsants like carbamazepine. This compound's distinct metabolic profile offers significant clinical advantages over carbamazepine, including fewer drug interactions and a generally better side-effect profile, making it a valuable therapeutic option in the management of epilepsy.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the evidence that this compound and carbamazepine are distinctly different antiepileptic drugs? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. droracle.ai [droracle.ai]
- 5. Licarbazepine - Wikipedia [en.wikipedia.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Licarbazepine (10,11-Dihydro-10-hydroxycarbamazepine), Active this compound metabolite (CAS 29331-92-8) | Abcam [abcam.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. droracle.ai [droracle.ai]
- 11. This compound: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [How is this compound different from carbamazpine?] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. SCN8A encephalopathy: Mechanisms and Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TALE of an SCN8A-Associated Epileptic Encephalopathy Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Social Deficits and Cerebellar Degeneration in Purkinje Cell Scn8a Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Frontiers | Voltage Gated Sodium Channel Genes in Epilepsy: Mutations, Functional Studies, and Treatment Dimensions [frontiersin.org]
- 19. This compound and Carbamazepine: Expected and Unexpected Differences and Similarities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. SCN9A Epileptic Encephalopathy Mutations Display a Gain-of-function Phenotype and Distinct Sensitivity to this compound - PMC [pmc.ncbi.nlm.nih.gov]
A double-blind, randomized, placebo-control trial of Oxcarbazepine for partial seizures
Oxcarbazepine stands as a significant therapeutic agent in the management of partial-onset seizures. This guide provides a comprehensive comparison of this compound with a placebo and other established antiepileptic drugs (AEDs), supported by data from double-blind, randomized, placebo-controlled trials. The information is intended for researchers, scientists, and drug development professionals, offering detailed insights into its efficacy, safety profile, and mechanism of action.
Mechanism of Action
This compound primarily exerts its anticonvulsant effect through the blockade of voltage-gated sodium channels in the brain.[1][2][3] This action stabilizes hyperexcited neuronal membranes, which in turn inhibits repetitive neuronal firing and diminishes the propagation of synaptic impulses.[2][4] The drug is a prodrug, rapidly metabolized to its active 10-monohydroxy derivative (MHD), which is responsible for the majority of its therapeutic activity.[1][5] While the primary mechanism involves sodium channel modulation, some studies suggest a potential contribution from the modulation of calcium and potassium channels.[5][6]
Efficacy of this compound: Placebo-Controlled Trials
Multiple double-blind, randomized, placebo-controlled trials have demonstrated the efficacy of this compound in treating partial seizures, both as a monotherapy and as an adjunctive therapy.
Monotherapy Trials
A key monotherapy trial hospitalized patients with refractory partial seizures and administered either this compound (1,200 mg twice daily) or a placebo.[7][8][9] The primary efficacy variable, the time to meet exit criteria (e.g., experiencing a certain number of seizures), was significantly longer for the this compound group (p = 0.0001).[7][8][9] Secondary efficacy variables, including the percentage of patients meeting exit criteria and the total partial seizure frequency, also showed a statistically significant advantage for this compound.[7][8][9]
| Efficacy Outcome | This compound (2400 mg/day) | Placebo | p-value |
| Median time to exit criterion | 68 days[7] | 28 days[7] | 0.0001[7] |
| Patients meeting exit criteria | 41%[10] | 93%[10] | < 0.0001[10] |
| Seizure-free patients | 12%[10][11] | 0%[10][11] | - |
Adjunctive Therapy Trials
In a dose-ranging adjunctive therapy trial, patients with uncontrolled partial seizures received this compound at doses of 600, 1200, or 2400 mg/day, or a placebo.[3][12] A clear dose-response relationship was observed, with higher doses of this compound leading to a greater reduction in seizure frequency.[3][12]
| This compound Dose | Median Reduction in Seizure Frequency | Patients with >50% Reduction in Seizure Frequency |
| 600 mg/day | 26%[3][12] | 27%[12] |
| 1200 mg/day | 40%[3][12] | 42%[12] |
| 2400 mg/day | 50%[3][12] | 50%[12] |
| Placebo | 8%[12] | 13%[12] |
Comparative Efficacy with Other Antiepileptic Drugs
This compound vs. Carbamazepine (B1668303)
Several double-blind studies have compared this compound with Carbamazepine, the drug from which it was derived. These studies have generally found that both drugs have comparable efficacy in controlling partial seizures.[1][4][8][12] One study in newly diagnosed epilepsy patients found no significant difference in seizure frequency between the two treatments.[1] Another systematic review concluded that both drugs appear to be equally effective.[4][8] However, some evidence suggests that this compound may be better tolerated, with significantly fewer severe side effects reported in some trials.[1]
| Efficacy Outcome | This compound | Carbamazepine |
| Complete seizure control | 52%[8] | 60% (not statistically significant)[8] |
| >50% reduction in seizure frequency | 80%[8] | 81%[8] |
This compound vs. Lamotrigine (B1674446)
Comparisons between this compound and Lamotrigine have shown mixed results. One observational study in pediatric patients with focal epilepsy suggested that Lamotrigine showed better efficacy in terms of seizure outcome over 12 months.[13] However, a retrospective study found that both monotherapies had similar, slightly beneficial effects on cognitive function.[10][14][15] A prospective observational study in adults found no significant difference in efficacy between the two drugs.[16]
This compound vs. Levetiracetam
A meta-analysis of two randomized controlled trials comparing Levetiracetam and this compound as monotherapy for newly diagnosed focal epilepsy found no significant difference in seizure freedom at 24 weeks.[6][11] Similarly, the rate of treatment withdrawal due to adverse events was comparable between the two groups.[6][11] However, a longitudinal cohort study in infants with focal epilepsy found that this compound achieved a significantly higher rate of seizure freedom compared to Levetiracetam.[17]
Experimental Protocols
The methodologies of the cited double-blind, randomized, placebo-controlled trials share common core elements designed to ensure objectivity and minimize bias.
Key Methodological Steps:
-
Patient Selection: Participants are typically adults or children with a confirmed diagnosis of partial-onset seizures, with or without secondary generalization. A baseline period is established to determine the frequency of seizures before the intervention.
-
Randomization and Blinding: Patients are randomly assigned to receive either this compound or the comparator (placebo or another AED). Both the patients and the investigators are blinded to the treatment allocation to prevent bias in reporting and assessment.
-
Dosing and Titration: The study drug is administered according to a predefined titration schedule, gradually increasing the dose to the target maintenance level. This is done to improve tolerability.
-
Efficacy and Safety Assessment: The primary efficacy endpoint is often the percentage change in seizure frequency from baseline or the time to a predetermined exit criterion. Safety and tolerability are assessed by monitoring adverse events, laboratory tests, and vital signs throughout the trial.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the efficacy and safety of the treatment groups.
Safety and Tolerability
Across multiple trials, this compound has been generally well-tolerated.[7][18] The most commonly reported adverse events are related to the central nervous system and include dizziness, somnolence, headache, and nausea.[10][11] While generally considered to have a better side-effect profile than Carbamazepine, particularly concerning severe skin rashes, clinicians should be aware of the potential for hyponatremia.[1]
Conclusion
Double-blind, randomized, placebo-controlled trials have firmly established the efficacy and safety of this compound in the treatment of partial seizures. As a monotherapy and an adjunctive treatment, it significantly reduces seizure frequency compared to placebo. When compared to other antiepileptic drugs such as Carbamazepine, Lamotrigine, and Levetiracetam, this compound demonstrates comparable efficacy, with a potentially favorable tolerability profile in some instances. The choice of antiepileptic drug should be individualized based on patient characteristics, seizure type, and potential for adverse effects.
References
- 1. A double-blind study comparing this compound and carbamazepine in patients with newly diagnosed, previously untreated epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A multicenter trial of this compound oral suspension monotherapy in children newly diagnosed with partial seizures: a clinical and cognitive evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound placebo-controlled, dose-ranging trial in refractory partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound versus carbamazepine monotherapy for partial onset seizures | Cochrane [cochrane.org]
- 5. Initiation, Propagation, and Termination of Partial (Focal) Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (Trileptal) as monotherapy in patients with partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound: double-blind, randomized, placebo-control, monotherapy trial for partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Cognitive Effects of Lamotrigine and this compound in Epilepsy Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Levetiracetam versus this compound as monotherapy in newly diagnosed focal epilepsy: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of this compound and carbamazepine: a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of lamotrigine and this compound monotherapy for pediatric focal epilepsy: An observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Comparison of Lamotrigine and this compound Monotherapy Among Chinese Adult Patients With Newly-Diagnosed Focal-Onset Epilepsy: A Prospective Observational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effectiveness and Safety of this compound vs. Levetiracetam as Monotherapy for Infantile Focal Epilepsy: A Longitudinal Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Basic Mechanisms Underlying Seizures and Epilepsy - An Introduction to Epilepsy - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Oxcarbazepine Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of oxcarbazepine, a second-generation antiepileptic drug, across various species, including humans, monkeys, dogs, rats, and mice. Understanding these species-specific differences is crucial for the preclinical development and clinical application of this compound and related compounds.
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of this compound and its pharmacologically active metabolite, 10-hydroxycarbazepine (MHD), exhibit notable variations across different species. This compound itself generally has a short half-life as it is rapidly and extensively metabolized to MHD, which is responsible for the majority of the drug's therapeutic effect[1][2]. In humans, the bioavailability of oral this compound is high, exceeding 95%[3].
While comprehensive pharmacokinetic data for monkeys is limited in the available literature, studies in dogs indicate a shorter half-life for this compound compared to humans and suggest the potential for auto-induction with repeated dosing[4]. In rats, absorption is rapid, with peak plasma concentrations reached within a few hours[5]. The metabolism of this compound also differs significantly between humans and rats[4].
Here is a summary of the key pharmacokinetic parameters for this compound and its active metabolite (MHD) in various species:
| Parameter | Species | This compound | 10-Hydroxycarbazepine (MHD) | Reference(s) |
| Half-life (t½) | Human | 1-5 hours | 7-20 hours | [3] |
| Dog | ~4 hours (single dose), 1-2 hours (repeated doses) | - | [4] | |
| Rat | - | - | ||
| Mouse | - | - | ||
| Time to Peak Plasma Concentration (Tmax) | Human | 1-3 hours | 4-12 hours | [2][3] |
| Dog | ~1.5 hours | - | [4] | |
| Rat | 0.75-2.5 hours | - | [5] | |
| Clearance (CL) | Human | - | 0.033-0.078 L/h/kg (adults) | [5] |
| Volume of Distribution (Vd) | Human | - | 0.3-0.8 L/kg | [5] |
| Oral Bioavailability (F) | Human | >95% | - | [3] |
| Protein Binding | Human | ~41% | ~61% | [3] |
Metabolic Pathways
The primary metabolic pathway of this compound involves the rapid reduction of its keto group to form the active metabolite, 10-hydroxycarbazepine (MHD). This conversion is mediated by cytosolic reductases[6][7]. MHD then undergoes further metabolism, primarily through glucuronidation, before being excreted[8][9]. A minor pathway involves the oxidation of MHD to the inactive 10,11-dihydroxy derivative (DHD)[9].
Species-specific differences in metabolism are significant. For instance, the metabolism of this compound in rats and dogs differs from that in humans[4]. In dogs, the formation of the active metabolite MHD is less prominent compared to humans[4]. In humans, the reduction of this compound is stereospecific, favoring the formation of the S-enantiomer of MHD[10].
Experimental Protocols
This section outlines the general methodologies employed in the pharmacokinetic studies of this compound.
Animal Studies
-
Drug Administration:
-
Oral (PO): In canine studies, this compound has been administered orally in capsules or as a suspension via gastric tube[4]. In rat studies, oral administration is often performed by gavage[5].
-
Intravenous (IV): For determining absolute bioavailability and intrinsic clearance, intravenous administration is utilized. In dogs, this may involve infusion or bolus injection[11].
-
-
Sample Collection:
-
Blood samples are typically collected at predetermined time points post-dosing from a suitable blood vessel (e.g., cephalic vein in dogs).
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
Analytical Methodology
The quantification of this compound and its metabolites in biological matrices is predominantly achieved using high-performance liquid chromatography (HPLC) coupled with either ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection.
-
Sample Preparation:
-
Protein Precipitation: A common first step is to precipitate plasma proteins using an organic solvent like methanol (B129727) or acetonitrile.
-
Liquid-Liquid Extraction: This may be used to further purify the sample and concentrate the analytes.
-
Solid-Phase Extraction (SPE): SPE provides a more automated and often cleaner sample preparation.
-
-
Chromatographic Separation:
-
A C18 reversed-phase column is frequently used for the separation of this compound and its metabolites.
-
The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile), often run in a gradient elution mode.
-
-
Detection:
-
HPLC-UV: Detection is performed at a wavelength where the compounds exhibit maximum absorbance, typically around 210-256 nm[12][13].
-
LC-MS/MS: This method offers higher sensitivity and selectivity. Quantification is achieved using multiple reaction monitoring (MRM) to monitor specific precursor-to-product ion transitions for each analyte and internal standard[10][14].
-
References
- 1. Population pharmacokinetics of this compound and its monohydroxy derivative in epileptic children - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Metabolic characteristics of this compound (®trileptal) and their beneficial implications for enzyme induction and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Overview of the clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. verification.fda.gov.ph [verification.fda.gov.ph]
- 10. The metabolism of 14C-oxcarbazepine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. akjournals.com [akjournals.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. researchgate.net [researchgate.net]
Assessing the Preclinical Long-Term Safety and Efficacy of Oxcarbazepine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term preclinical safety and efficacy of oxcarbazepine with its predecessor, carbamazepine (B1668303), its active metabolite eslicarbazepine (B1671253) acetate (B1210297), and another commonly used antiepileptic drug, lamotrigine (B1674446). The data presented is collated from various preclinical studies to offer an objective overview for research and development purposes.
Efficacy and Neurotoxicity Profile
The anticonvulsant efficacy and neurotoxic potential of these compounds are critical parameters in preclinical assessment. The Maximal Electroshock (MES) test in mice is a standard model to evaluate efficacy against generalized tonic-clonic seizures, with the effective dose 50 (ED50) representing the dose required to protect 50% of the animals. Neurotoxicity is often assessed using the rotarod or chimney tests, which measure motor impairment, with the median toxic dose (TD50) indicating the dose at which 50% of animals exhibit motor deficits.
| Drug | Anticonvulsant Efficacy (MES Test, Mice) ED50 (mg/kg, p.o.) | Neurotoxicity (Rotarod/Chimney Test, Mice) TD50 (mg/kg, p.o.) | Protective Index (TD50/ED50) |
| This compound | 13.5 - 20.5[1] | ~66.4 (chimney test)[2] | ~3.2 - 4.9 |
| Carbamazepine | 10.8[3] | 53.6 (rotarod test)[4] | ~4.96 |
| Eslicarbazepine Acetate | 23.0[5] | Not explicitly found in rotarod test, but a 100 mg/kg dose showed no effect on behavioral performance.[6] | - |
| Lamotrigine | 5.3[7] | Data not consistently available for direct comparison. | - |
Safety Profile: Hepatotoxicity and Reproductive Toxicity
The long-term safety assessment of antiepileptic drugs involves rigorous evaluation of their potential impact on vital organs and reproductive health.
Hepatotoxicity
Preclinical studies in rats provide insights into the potential for drug-induced liver injury.
| Drug | Preclinical Findings on Hepatotoxicity in Rats |
| This compound | Induces hepatic microsomal enzymes, but to a lesser extent than carbamazepine. Mild-to-moderate hepatic impairment does not appear to affect its pharmacokinetics.[8][9] Chronic therapy is associated with a low risk of transient and rarely clinically significant serum aminotransferase elevations.[10][11] |
| Carbamazepine | A potent inducer of hepatic microsomal enzymes.[8] Can cause elevations in plasma alanine (B10760859) aminotransferase (ALT) levels and hepatocellular degeneration and necrosis in rat models, particularly when combined with a glutathione (B108866) depletor.[12] |
| Eslicarbazepine Acetate | Considered to have a lower potential for drug-drug interactions related to liver enzymes compared to carbamazepine.[13] Preclinical studies suggest no relevant changes in liver function tests.[14] |
| Lamotrigine | Chronic exposure in rats has been shown to cause a significant increase in the levels of alkaline phosphatase (ALP), aspartate aminotransferase (AST), and alanine aminotransferase (ALT), reflecting potential hepatocellular damage.[5][15][16] |
Reproductive and Developmental Toxicity
Preclinical reproductive toxicity studies, primarily in rats, are crucial for identifying potential teratogenic effects.
| Drug | Preclinical Findings on Reproductive and Developmental Toxicity in Rats |
| This compound | At a dose of 100 mg/kg/day during gestation, it did not cause congenital malformations but was associated with increased apoptosis in the hippocampus of offspring.[17][18] Another study at doses of 20 and 200 mg/kg found no toxic effects on the mother or pre-embryo development.[19] |
| Carbamazepine | Administration during pregnancy in rats has been shown to cause a reduction in maternal weight gain and significant alterations in fetal skeletal development, including delayed ossification and malformations at doses of 20 and 40 mg/kg.[20][21] Higher doses (200-600 mg/kg) led to increased resorptions, reduced fetal weight, and visceral and skeletal abnormalities.[8] |
| Eslicarbazepine Acetate | A No-Observed-Adverse-Effect-Level (NOAEL) for reproductive toxicity in rats was determined to be 125 mg/kg. Higher doses were associated with decreased numbers of corpora lutea, implantations, and live fetuses.[22] |
| Lamotrigine | Administration during the organogenesis period in rats at a dose four times the ED50 resulted in reduced fetal body weight and teratogenic effects on the fetal brain, including increased volume and ventricle dilatation.[5][16] Prenatal exposure in rats also led to alterations in postnatal development.[23] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound and the comparator drugs involves the modulation of voltage-gated sodium channels (VGSCs), which leads to a reduction in neuronal hyperexcitability. However, there are subtle differences in their interactions with these channels and their downstream effects.
Primary Mechanism: Modulation of Voltage-Gated Sodium Channels
All four drugs—this compound, carbamazepine, eslicarbazepine acetate, and lamotrigine—exert their anticonvulsant effects primarily by blocking VGSCs. This action stabilizes hyperexcited neuronal membranes, inhibits repetitive neuronal firing, and reduces the propagation of synaptic impulses.[16]
Eslicarbazepine acetate is a prodrug that is rapidly metabolized to eslicarbazepine, the active entity. A key distinction is that eslicarbazepine enhances the slow inactivation of VGSCs, whereas carbamazepine and this compound primarily affect fast inactivation.[24] Lamotrigine also blocks VGSCs, preferentially binding to the inactivated state of the channel.
Downstream Signaling: Modulation of Neurotransmitter Release
The blockade of VGSCs by these drugs leads to a reduction in the release of the excitatory neurotransmitter glutamate.[2] Some studies also suggest effects on the inhibitory neurotransmitter GABA.
-
This compound, Carbamazepine, and Lamotrigine: These drugs have been shown to inhibit the veratrine-induced release of glutamate, GABA, and dopamine (B1211576) with similar potency in rat brain slices.[2]
-
Carbamazepine: In addition to inhibiting glutamate release, it may also increase basal GABA release under certain conditions.[25]
-
Lamotrigine: Studies suggest that lamotrigine can decrease spontaneous glutamate release while increasing spontaneous GABA release in the rat entorhinal cortex.[22]
-
Eslicarbazepine Acetate: Like its counterparts, it inhibits the release of glutamate.[26]
Experimental Protocols
Maximal Electroshock (MES) Test
This widely used preclinical assay models generalized tonic-clonic seizures and assesses a compound's ability to prevent seizure spread.
-
Animals: Male albino mice are typically used.
-
Apparatus: A convulsiometer that delivers a constant alternating current.
-
Procedure:
-
Animals are administered the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
At the time of expected peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal or ear-clip electrodes.
-
The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
The dose of the drug that protects 50% of the animals from the tonic hindlimb extension is calculated as the ED50.
-
Rotarod Test
This test is used to assess motor coordination, balance, and motor learning in rodents, providing an indication of potential neurotoxicity.
-
Animals: Male mice are commonly used.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Procedure:
-
Animals are habituated to the apparatus and the testing room.
-
Animals are administered the test compound or vehicle.
-
At the time of expected peak effect, each mouse is placed on the rotating rod.
-
The rod's rotation is initiated, often with an accelerating speed (e.g., from 4 to 40 rpm over a set time).
-
The latency to fall from the rod is recorded for each animal.
-
The dose at which 50% of the animals fall from the rod within a specified time is calculated as the TD50.
-
References
- 1. ijwph.ir [ijwph.ir]
- 2. Chronic Treatment with this compound Attenuates Its Anticonvulsant Effect in the Maximal Electroshock Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choronic effects of Lamotrigine on liver function in adult male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of eslicarbazepine acetate on acute and chronic latrunculin A-induced seizures and extracellular amino acid levels in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Induction of microsomal enzymes in rat liver by this compound, 10,11-dihydro-10-hydroxy-carbamazepine and carbamazepine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Safety Profile of Eslicarbazepine Acetate as Add-On Therapy in Adults with Refractory Focal-Onset Seizures: From Clinical Studies to 6 Years of Post-Marketing Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Pathogenetic analyses of carbamazepine-induced liver injury in F344 rats focused on immune- and inflammation-related factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eslicarbazepine acetate (BIA 2-093) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing long-term effects of eslicarbazepine acetate on lipid metabolism profile, sodium values and liver function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Choronic effects of Lamotrigine on liver function in adult male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Possible Effects of Lamotrigine on Liver of Wister Rats Exposed to Chemoconvulsion and Chronic Restraint Model, American Journal of Psychiatry and Neuroscience, Science Publishing Group [sciencepublishinggroup.com]
- 17. researchgate.net [researchgate.net]
- 18. Prenatal exposure to this compound increases hippocampal apoptosis in rat offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. [Pre-embryo development in rats treated with this compound in the first four days after insemination] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The neurotoxic effects of prenatal gabapentin and this compound exposure on newborn rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. This compound: preclinical anticonvulsant profile and putative mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. static.cymitquimica.com [static.cymitquimica.com]
- 25. researchgate.net [researchgate.net]
- 26. if-pan.krakow.pl [if-pan.krakow.pl]
Oxcarbazepine in Preclinical Bipolar Disorder Models: A Comparative Analysis with Other Mood Stabilizers
For Researchers, Scientists, and Drug Development Professionals
The landscape of pharmacotherapy for bipolar disorder is continually evolving, with a persistent need for effective and well-tolerated mood stabilizers. While lithium, valproate, and lamotrigine (B1674446) are established treatments, the exploration of newer agents like oxcarbazepine is of significant interest. This guide provides a comparative analysis of this compound against other mood stabilizers in preclinical models of bipolar disorder, focusing on available experimental data to inform future research and drug development.
Executive Summary
This compound, a keto-derivative of carbamazepine (B1668303), is primarily known for its anticonvulsant properties.[1][2] Its use in bipolar disorder is largely off-label and supported by a growing body of clinical evidence, suggesting a similar efficacy profile to carbamazepine with potentially improved tolerability.[2] However, a comprehensive understanding of its efficacy and mechanism of action in bipolar disorder at the preclinical level, particularly in direct comparison to established mood stabilizers, remains limited. Preclinical studies are crucial for elucidating the neurobiological underpinnings of a drug's therapeutic effects and for identifying novel therapeutic targets. This guide synthesizes the available preclinical data for this compound and compares it with data for lithium, valproate, and lamotrigine in relevant animal models of bipolar disorder.
Mechanism of Action
The therapeutic effects of mood stabilizers are attributed to their diverse mechanisms of action, which modulate various signaling pathways implicated in the pathophysiology of bipolar disorder.
This compound : The primary mechanism of action of this compound is the blockade of voltage-gated sodium channels, which leads to the stabilization of hyperexcited neuronal membranes and inhibition of repetitive neuronal firing.[1] It is rapidly metabolized to its active metabolite, licarbazepine (B1675244) (monohydroxy derivative or MHD), which is responsible for its pharmacological activity.[1]
Lithium : The precise mechanism of action of lithium is complex and not fully understood. It is known to modulate multiple intracellular signaling pathways, including the inhibition of inositol (B14025) monophosphatase (IMPase) and glycogen (B147801) synthase kinase 3β (GSK-3β). These actions affect neurotransmitter systems, cellular plasticity, and neuroprotection.
Valproate : Valproic acid (VPA) is thought to exert its mood-stabilizing effects through several mechanisms. It enhances GABAergic neurotransmission by increasing the synthesis and release of GABA and inhibiting its degradation. VPA is also a histone deacetylase (HDAC) inhibitor, which can modulate gene expression and cellular function.
Lamotrigine : Lamotrigine is believed to work by blocking voltage-gated sodium channels, similar to this compound, thereby stabilizing neuronal membranes. It also inhibits the release of the excitatory neurotransmitter glutamate.
Preclinical Models of Bipolar Disorder
Animal models are essential tools for investigating the pathophysiology of bipolar disorder and for screening potential therapeutic agents. These models aim to mimic specific aspects of the human condition, such as mania and depression.
Commonly used preclinical models include:
-
Amphetamine- or Cocaine-Induced Hyperactivity: This model is widely used to screen for anti-manic properties of drugs. Psychostimulants increase locomotor activity in rodents, and effective anti-manic agents can attenuate this hyperactivity.
-
Forced Swim Test and Tail Suspension Test: These are common models used to assess antidepressant-like activity. The immobility of the animal in these tests is interpreted as a state of behavioral despair, which can be reversed by antidepressant treatments.
-
Chronic Social Defeat Stress: This model induces a range of behavioral changes in rodents that are relevant to depression and anxiety, including social avoidance and anhedonia.
-
Kindling Model: This model, involving repeated subconvulsive electrical or chemical stimulation of the brain, leads to the progressive development of seizures. It has been used to model the cyclical nature of bipolar disorder and to test the efficacy of anticonvulsant mood stabilizers.[3]
Comparative Efficacy in Preclinical Models
Direct comparative preclinical studies of this compound against other mood stabilizers are notably scarce in the published literature. Therefore, the following tables summarize the available data from individual studies on the effects of these drugs in various preclinical models relevant to bipolar disorder.
Table 1: Effects of Mood Stabilizers in Animal Models of Mania
| Drug | Animal Model | Key Findings | Reference |
| This compound | Data not available | - | - |
| Lithium | Amphetamine-Induced Hyperactivity (Rat) | Reversed and prevented amphetamine-induced hyperactivity. | [4] |
| Amphetamine-Induced Hyperactivity (Rat) | Inhibited amphetamine-induced hyperactivity. | [5] | |
| Valproate | Amphetamine-Induced Hyperactivity (Rat) | Reversed and prevented amphetamine-induced hyperactivity. | [4] |
Table 2: Effects of Mood Stabilizers on Neurotransmitter Systems and Signaling Pathways (Preclinical Data)
| Drug | System/Pathway | Key Findings | Reference |
| This compound | Voltage-gated sodium channels | Blocks sodium channels, inhibiting high-frequency neuronal firing. | [1] |
| Glutamate release | Inhibits the release of glutamate. | [1] | |
| Lithium | Oxidative Stress (Amphetamine-induced) | Exerted protective effects against amphetamine-induced oxidative stress. | [4] |
| 4-HNE-protein adducts (Amphetamine-induced) | Inhibited amphetamine-induced increases in 4-HNE-protein adducts. | [5] | |
| Valproate | Oxidative Stress (Amphetamine-induced) | Exerted protective effects against amphetamine-induced oxidative stress. | [4] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in preclinical mood stabilizer research, the following diagrams are provided.
Caption: Primary Mechanisms of Action of Mood Stabilizers.
Caption: Experimental Workflow for Preclinical Mania Model.
Discussion and Future Directions
The available preclinical data on this compound in the context of bipolar disorder is surprisingly limited, especially when compared to the wealth of information available for lithium and valproate. While the mechanism of action of this compound, primarily through voltage-gated sodium channel blockade, provides a plausible basis for its mood-stabilizing effects, there is a clear need for in-vivo studies in animal models of bipolar disorder to substantiate this.
The lack of direct comparative studies makes it challenging to definitively position this compound relative to other mood stabilizers in a preclinical setting. The existing clinical evidence suggests that this compound may have an efficacy profile similar to carbamazepine for acute mania, with a potentially better side-effect profile.[2] However, without robust preclinical data, the underlying neurobiological similarities and differences remain speculative.
Future preclinical research should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies that directly compare the efficacy of this compound with lithium, valproate, and lamotrigine in validated animal models of both mania and depression.
-
Exploring Novel Mechanisms: Investigating whether this compound has effects beyond sodium channel blockade that may contribute to its mood-stabilizing properties. This could include examining its impact on intracellular signaling cascades, neuroinflammation, and neurogenesis.
-
Biomarker Identification: Utilizing preclinical models to identify potential biomarkers that could predict treatment response to this compound in patients with bipolar disorder.
Conclusion
This compound holds promise as a therapeutic option for bipolar disorder, but its preclinical evidence base is currently underdeveloped. While its established mechanism of action provides a strong rationale for its use, the absence of direct comparative preclinical data with established mood stabilizers like lithium and valproate is a significant knowledge gap. Further preclinical investigation is imperative to fully characterize the therapeutic potential of this compound, elucidate its precise mechanisms of action in mood regulation, and guide its optimal use in clinical practice. The data presented in this guide, though limited, underscores the need for dedicated research efforts to bridge this gap and ultimately improve treatment outcomes for individuals with bipolar disorder.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Modeling mania in preclinical settings: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of lithium and valproate on amphetamine-induced oxidative stress generation in an animal model of mania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mood stabilizer lithium inhibits amphetamine-increased 4-hydroxynonenal-protein adducts in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
